Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hcl
Description
Properties
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i1D3,7D2,8D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVKYLYIYIKRSW-FQZUOFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675616 | |
| Record name | 1-Phenyl(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205437-60-1 | |
| Record name | 1-Phenyl(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Amphetamine (HCl) deuterated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Gold Standard in Amphetamine Bioanalysis: A Technical Guide to Phenyl-2-aminopropane-1,1,2,3,3,3-D6 HCl
Introduction: The Pursuit of Unimpeachable Accuracy in Quantitative Analysis
In the exacting fields of forensic toxicology, clinical chemistry, and pharmaceutical development, the precise quantification of analytes within complex biological matrices is not merely a goal but a necessity. The analysis of amphetamine, a psychostimulant drug with both therapeutic applications and a high potential for abuse, presents a significant analytical challenge.[1] Matrix effects, sample preparation inconsistencies, and instrument variability can all conspire to compromise the integrity of quantitative data.[2][3] To overcome these obstacles, the principle of stable isotope dilution (SID) coupled with mass spectrometry has become the definitive methodology.[2][4] This guide provides an in-depth technical examination of Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hydrochloride (HCl), the deuterated stable isotope-labeled internal standard of choice for amphetamine quantification.
This compound, also known as (±)-Amphetamine-d6 HCl, is chemically identical to amphetamine, with the critical exception that six hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium.[2][5][6][7] This subtle alteration in mass provides a powerful tool for the analytical chemist. When introduced into a sample at a known concentration, Amphetamine-d6 HCl navigates every stage of the analytical workflow—extraction, derivatization (if applicable), and chromatographic separation—in a manner virtually indistinguishable from the endogenous, non-labeled amphetamine.[2][8][9] By tracking the ratio of the analyte to its deuterated counterpart via mass spectrometry, analysts can correct for procedural losses and ionization suppression, thereby achieving unparalleled accuracy and precision.[4][8] This guide will explore the core principles, physicochemical properties, and practical applications of this indispensable analytical tool.
Physicochemical Properties and Structural Integrity
Understanding the fundamental characteristics of Amphetamine-d6 HCl is crucial for its effective implementation in analytical methods.
Chemical Structure:
The structure of Amphetamine-d6 HCl is identical to that of amphetamine HCl, with deuterium atoms substituted at six specific positions on the propane chain. This strategic placement ensures the isotopic label is stable and unlikely to exchange with hydrogen atoms during sample processing.
Caption: Chemical structure of the Amphetamine-d6 cation.
Physicochemical Data Summary:
| Property | Value | Source(s) |
| Chemical Name | (±)-1-Phenyl-2-aminopropane-1,1,2,3,3,3-d6 hydrochloride | [5][7] |
| Synonyms | (±)-Amphetamine-d6 HCl, Amfetamine D6 Hydrochloride | [6][7] |
| CAS Number | 205437-60-1 | [5][7] |
| Molecular Formula | C₉²H₆H₇N · ClH | [5][7] |
| Molecular Weight | 177.70 g/mol | [5][7] |
| Unlabeled CAS | 300-62-9 (Free base) | [5][7] |
| Appearance | Typically supplied as a neat solid or in solution (e.g., methanol) | [10] |
| Storage | Store at -20°C for long-term stability | [11] |
The Rationale for Deuterium Labeling in Mass Spectrometry
The use of stable isotope-labeled internal standards (SIL-IS) is the cornerstone of modern quantitative mass spectrometry.[2] Deuterated standards, like Amphetamine-d6 HCl, are considered the "gold standard" for several compelling reasons.[2][3]
Causality Behind Experimental Choice:
-
Co-elution and Identical Physicochemical Behavior : Because the substitution of hydrogen with deuterium results in a negligible change to the molecule's polarity and chemical properties, Amphetamine-d6 co-elutes perfectly with unlabeled amphetamine in both gas chromatography (GC) and liquid chromatography (LC).[2][3][8] This is a critical advantage over using a structural analog as an internal standard, which may have a different retention time and exhibit different behavior during sample preparation and ionization.
-
Correction for Matrix Effects : Biological matrices like urine and blood are notoriously complex and can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[4][8] Since the SIL-IS co-elutes with the analyte, it experiences the exact same matrix effects.[3][8] The ratio of the analyte peak area to the SIL-IS peak area remains constant, effectively nullifying the impact of these interferences.[4]
-
Compensation for Sample Preparation Variability : Losses can occur at any step of the sample preparation process, from liquid-liquid extraction to solid-phase extraction (SPE) or derivatization.[2] By adding the SIL-IS at the very beginning of the workflow, any loss of the target analyte is mirrored by a proportional loss of the internal standard.[2][4] This ensures that the final calculated concentration is accurate, even if the absolute recovery is less than 100%.
Caption: The principle of stable isotope dilution using Amphetamine-d6.
Application in Bioanalytical Methods: A Validated System
Amphetamine-d6 HCl is extensively used in validated methods for the determination of amphetamine in urine, blood, plasma, and hair.[12][13] These methods typically employ either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][14][15]
LC-MS/MS: The Modern Standard
LC-MS/MS is often preferred for its high throughput, specificity, and reduced need for sample derivatization compared to GC-MS.[1][14] A "dilute-and-shoot" approach or solid-phase extraction (SPE) is commonly used for sample preparation.[12][14]
GC-MS: A Robust Alternative
GC-MS methods remain a reliable and widely used technique.[16][17] These protocols often require a derivatization step to improve the chromatographic properties and mass spectral fragmentation of amphetamine.[13][15] Common derivatizing agents include trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA).[13][18] The use of Amphetamine-d6 HCl is crucial here, as it undergoes the same derivatization reaction, ensuring proper quantification.[19]
Exemplar Protocol: Quantification of Amphetamine in Urine by LC-MS/MS
This protocol represents a self-validating system, where the inclusion of the deuterated internal standard at the outset ensures the integrity of the final result.
1. Preparation of Standards and Internal Standard Solution:
-
Prepare a stock solution of Amphetamine-d6 HCl in methanol at a concentration of 100 µg/mL.
-
Create a working internal standard (WIS) solution by diluting the stock to 1 µg/mL in a 50:50 mixture of methanol and water.[20]
-
Prepare calibration standards and quality control (QC) samples by spiking certified drug-free human urine with known concentrations of unlabeled amphetamine.[20] Linearity is typically established over a range such as 25-2500 ng/mL.[1]
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1.0 mL of urine sample (calibrator, QC, or unknown), add 20 µL of the 1 µg/mL WIS solution.
-
Vortex the sample to ensure homogeneity.
-
Condition a mixed-mode SPE cartridge (e.g., polymeric strong cation exchange) with sequential washes of methanol and deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the amphetamine and Amphetamine-d6 HCl with a basic organic solvent (e.g., 5% ammonium hydroxide in ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the LC mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Heated Electrospray Ionization (HESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).[14]
-
MRM Transitions:
-
Amphetamine: Q1: 136.1 m/z → Q3: 119.1 m/z (quantifier), 91.1 m/z (qualifier).
-
Amphetamine-d6: Q1: 142.1 m/z → Q3: 125.1 m/z (quantifier), 93.1 m/z (qualifier).
-
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for both the amphetamine and Amphetamine-d6 MRM transitions.
-
Calculate the peak area ratio (Amphetamine Area / Amphetamine-d6 Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of amphetamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: A typical LC-MS/MS workflow for amphetamine analysis in urine.
Conclusion
Phenyl-2-aminopropane-1,1,2,3,3,3-D6 HCl is more than a mere reagent; it is a critical enabler of high-fidelity bioanalysis.[2][3] Its role as a stable isotope-labeled internal standard allows researchers, forensic scientists, and clinical diagnosticians to generate robust, reproducible, and highly accurate quantitative data for amphetamine.[9] By mirroring the behavior of the target analyte throughout the analytical process, it provides a self-validating system that compensates for the inherent variabilities of analyzing complex biological samples.[2][4][8] The initial investment in procuring this standard is far outweighed by the significant improvements in data integrity, method robustness, and the ultimate confidence in the analytical result.
References
-
Restek Corporation. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Available from: [Link]
-
Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Available from: [Link]
-
Kushnir, M. M., et al. (2018). Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. PubMed. Available from: [Link]
-
Odo, I. T., et al. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Engineering. Available from: [Link]
-
Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Available from: [Link]
-
Samanidou, V. F., et al. (2012). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available from: [Link]
-
Lin, H. R., et al. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis. Available from: [Link]
-
ChemWhat. (n.d.). This compound CAS#: 205437-60-1. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available from: [Link]
-
NetEase. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. Available from: [Link]
-
LCGC International. (2014). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. Available from: [Link]
-
Wojtowicz, E. J. (2017). Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. MOST Wiedzy. Available from: [Link]
-
Cody, J. T., et al. (1995). GC-MS determination of amphetamine and methamphetamine in human urine for 12 hours following oral administration of dextro-methamphetamine. PubMed. Available from: [Link]
-
Söylemezoğlu, T., et al. (1998). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences. Available from: [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available from: [Link]
-
MySkinRecipes. (n.d.). This compound. Available from: [Link]
-
Horn, C. K., et al. (1997). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. PubMed. Available from: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 5. (±)-1-Phenyl-2-aminopropane-1,1,2,3,3,3-d6 HCl [lgcstandards.com]
- 6. chemwhat.com [chemwhat.com]
- 7. (±)-1-Phenyl-2-aminopropane-1,1,2,3,3,3-d6 HCl [lgcstandards.com]
- 8. texilajournal.com [texilajournal.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound [myskinrecipes.com]
- 12. academic.oup.com [academic.oup.com]
- 13. jfda-online.com [jfda-online.com]
- 14. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. Making sure you're not a bot! [mostwiedzy.pl]
- 17. GC-MS determination of amphetamine and methamphetamine in human urine for 12 hours following oral administration of dextro-methamphetamine: lack of evidence supporting the established forensic guidelines for methamphetamine confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 19. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Amphetamine-d6 Hydrochloride: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of Amphetamine-d6 hydrochloride (α-(methyl-d3)-benzeneethan-α,β,β-d3-amine, monohydrochloride), a critical tool in modern analytical and forensic toxicology. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and analytical applications of this deuterated internal standard, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of Isotopic Labeling in Amphetamine Analysis
Amphetamine, a potent central nervous system stimulant, is a widely prescribed medication for conditions such as ADHD and narcolepsy.[1] However, its high potential for abuse makes it a frequently encountered substance in forensic and clinical toxicology.[2][3] Accurate and precise quantification of amphetamine in biological matrices is therefore paramount.
Amphetamine-d6 hydrochloride serves as an ideal internal standard for mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] The substitution of six hydrogen atoms with deuterium isotopes results in a molecule that is chemically and physically almost identical to the parent compound but has a distinct, higher molecular weight. This property is the cornerstone of its utility in quantitative analysis, allowing for the correction of variability during sample preparation and analysis.[5][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Amphetamine-d6 hydrochloride is essential for its proper handling, storage, and application in analytical methodologies.
| Property | Value | Source(s) |
| Chemical Name | α-(methyl-d3)-benzeneethan-α,β,β-d3-amine, monohydrochloride | [4] |
| Molecular Formula | C₉H₇D₆N • HCl | [4] |
| Molecular Weight | 177.7 g/mol | [4] |
| CAS Number | 205437-60-1 | [4] |
| Appearance | Crystalline solid | [4] |
| Purity (Deuterated Forms) | ≥99% (d₁-d₆) | [4] |
| Solubility | DMF: 3 mg/mL, DMSO: 5 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 5 mg/mL | [4] |
| Storage Temperature | -20°C | [2] |
Synthesis of Amphetamine-d6 Hydrochloride
The synthesis of deuterated compounds is a specialized process designed to introduce stable heavy isotopes into a molecule. While specific proprietary methods for the synthesis of Amphetamine-d6 hydrochloride are not publicly detailed, a plausible and common approach involves the use of deuterated precursors in established synthetic routes for amphetamine, such as the Leuckart reaction or reductive amination.[7][8]
A representative synthesis could involve the following conceptual steps:
-
Preparation of Deuterated Phenyl-2-propanone (P2P-d5): The aromatic ring and the α-carbon of P2P can be deuterated through acid-catalyzed exchange reactions using deuterated acid (e.g., D₂SO₄) in heavy water (D₂O).
-
Reductive Amination with Deuterated Ammonia: The deuterated P2P can then undergo reductive amination using a deuterated ammonia source (e.g., ND₃) and a reducing agent. To introduce the final deuterium atom on the β-carbon, a deuterated reducing agent like sodium borodeuteride (NaBD₄) can be employed.
-
Formation of the Hydrochloride Salt: The resulting deuterated amphetamine freebase is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
It is important to note that the synthesis of controlled substances and their analogues is highly regulated and should only be performed by licensed and authorized laboratories.
Analytical Applications and Methodologies
The primary application of Amphetamine-d6 hydrochloride is as an internal standard for the quantitative analysis of amphetamine in biological matrices such as urine, blood, and serum.[2][9] Its use is integral to methods that adhere to guidelines from regulatory bodies like the Substance Abuse and Mental Health Services Administration (SAMHSA).[8]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of a deuterated internal standard is a cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a highly accurate and precise analytical technique.[5] The fundamental principle is that the deuterated standard, being chemically identical to the analyte, will behave identically during sample preparation (extraction, derivatization) and analysis (chromatography, ionization).[6] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, thus keeping the ratio of their signals constant. This allows for the accurate calculation of the analyte concentration even with incomplete recovery.[5]
Caption: Workflow illustrating the role of Amphetamine-d6 HCl in quantitative LC-MS/MS analysis.
Validated LC-MS/MS Protocol for Amphetamine in Urine
The following is a detailed, step-by-step protocol for the quantitative analysis of amphetamine in urine using Amphetamine-d6 hydrochloride as an internal standard. This protocol is a composite of best practices from validated methods.[8][10][11][12]
1. Materials and Reagents:
-
Amphetamine standard solution
-
Amphetamine-d6 hydrochloride internal standard (IS) solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Centrifuge tubes
-
Autosampler vials
2. Sample Preparation (Solid-Phase Extraction):
-
To 1.0 mL of urine sample in a centrifuge tube, add 50 µL of the Amphetamine-d6 hydrochloride IS working solution (e.g., 1 µg/mL).
-
Vortex the sample for 10 seconds.
-
Add 2.0 mL of 0.1 M phosphate buffer (pH 6.0) and vortex again.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared solution of 2% ammonium hydroxide in a 90:10 mixture of dichloromethane and isopropanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% mobile phase A, 5% mobile phase B).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amphetamine | 136.1 | 119.1 | 10 |
| Amphetamine | 136.1 | 91.1 | 20 |
| Amphetamine-d6 | 142.1 | 122.1 | 10 |
| Amphetamine-d6 | 142.1 | 93.1 | 20 |
4. Data Analysis and Quantification:
-
Integrate the peak areas for the specified MRM transitions for both amphetamine and Amphetamine-d6.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of amphetamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Spectroscopic Characterization
Mass Spectrometry
The mass spectrum of Amphetamine-d6 is characterized by a molecular ion peak that is 6 mass units higher than that of unlabeled amphetamine. The fragmentation pattern upon collision-induced dissociation (CID) in the mass spectrometer is crucial for setting up the MRM transitions for quantitative analysis. The primary fragmentation of amphetamine involves the loss of the amino group and adjacent carbons.[7][13]
Caption: Proposed mass fragmentation pathway of Amphetamine-d6.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly available, experimentally acquired ¹H and ¹³C NMR spectra for Amphetamine-d6 hydrochloride are not readily accessible, the expected spectra can be predicted based on the structure and known chemical shifts of the non-deuterated analogue.
-
¹H NMR: The proton NMR spectrum of Amphetamine-d6 hydrochloride would be significantly simplified compared to amphetamine. The signals corresponding to the methyl group and the protons on the α and β carbons of the side chain would be absent due to the deuterium substitution. The only remaining signals would be from the aromatic protons on the phenyl ring, which would appear as a multiplet in the region of 7.2-7.4 ppm.
-
¹³C NMR: In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling. The chemical shifts of these carbons will also be slightly upfield compared to their non-deuterated counterparts. The signal for the methyl carbon would be observed as a septet in the proton-coupled spectrum.
Regulatory and Safety Information
Amphetamine is classified as a Schedule II controlled substance in the United States by the Drug Enforcement Administration (DEA).[14][15] This classification indicates a high potential for abuse, which may lead to severe psychological or physical dependence, but also has a currently accepted medical use.[16] As a deuterated analogue of a Schedule II substance, Amphetamine-d6 hydrochloride is also treated as a controlled substance and is subject to the same regulatory requirements for handling, storage, and disposal.[14]
Safety Precautions:
-
Amphetamine-d6 hydrochloride is for research and forensic use only and should not be used in humans or animals.
-
It is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work should be conducted in a well-ventilated area or a fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
Amphetamine-d6 hydrochloride is an indispensable tool for researchers and scientists in the fields of analytical chemistry, toxicology, and pharmacology. Its near-identical properties to amphetamine, combined with its distinct mass, make it the gold standard for use as an internal standard in quantitative mass spectrometry. A thorough understanding of its chemical properties, synthesis, and analytical application, as detailed in this guide, is crucial for obtaining accurate, reliable, and defensible scientific data.
References
-
High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). Journal of Analytical Toxicology. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Review: Synthetic Methods for Amphetamine. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study. (2010). Journal of Chromatography B, 878(1), 21-28. Retrieved from [Link]
-
Analysis of Amphetamine and Methamphetamine Contents in Seized Tablets from Jazan, Saudi Arabia by Liquid Chromatography-Mass Spectroscopy (LC-MS/MS) and Chemometric Techniques. (2020). ResearchGate. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. (2020). Restek. Retrieved from [Link]
-
Mass Spectra and predicted fragmentation patterns of Amphetamine (A),... (n.d.). ResearchGate. Retrieved from [Link]
-
Amphetamine Synthesis. (n.d.). aichat.physics.ucla.edu. Retrieved from [Link]
-
recommended methods for testing amphetamine and methamphetamine. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. (n.d.). Agilent Technologies. Retrieved from [Link]
-
A Guide to DEA Regulations for Controlled Substances. (n.d.). Scitegrity. Retrieved from [Link]
-
¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000164). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Designer Amphetamines in Forensic Toxicology Casework. (n.d.). Office of Justice Programs. Retrieved from [Link]
-
The Controlled Substances Act. (n.d.). Drug Enforcement Administration. Retrieved from [Link]
-
Amphetamine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Controlled Substance Schedules. (n.d.). DEA Diversion Control Division. Retrieved from [Link]
-
Drug Enforcement Administration Drug Scheduling. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. (2021). Toxics, 9(8), 189. Retrieved from [Link]
-
A forensic study of mycosis and its relation with amphetamine addiction tests. (2025). ResearchGate. Retrieved from [Link]
-
Amphetamines: an update on forensic issues. (n.d.). PubMed. Retrieved from [Link]
-
DL-Amphetamine HCl - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Amphetamine hydrochloride - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Controlled Substances. (n.d.). Rosalind Franklin University. Retrieved from [Link]
-
Drug Scheduling and Penalties. (n.d.). Campus Drug Prevention. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Page loading... [wap.guidechem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Statistical Comparison of Mass Spectra for Identification of Amphetamine-type Stimulants | National Institute of Justice [nij.ojp.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitation of amphetamine-type stimulants by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 14. Methyl-d3 amine Hydrochloride | ZEOTOPE [zeotope.com]
- 15. blog.scitegrity.com [blog.scitegrity.com]
- 16. dea.gov [dea.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Deuterated Amphetamine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated amphetamine. Designed for researchers, scientists, and professionals in drug development, this document details the scientific rationale, synthetic methodologies, and analytical characterization of this critical molecule. By replacing specific hydrogen atoms with deuterium, the resulting isotopologue serves as an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative mass spectrometry. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the principles and practices involved. We present a detailed protocol for the synthesis of amphetamine-d5 via reductive amination of phenyl-2-propanone, followed by a thorough discussion of characterization techniques including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Introduction: The Scientific Imperative for Deuterating Amphetamine
The strategic substitution of hydrogen with its stable isotope, deuterium, is a powerful technique in pharmaceutical science. This seemingly minor atomic change can have profound effects on a molecule's physicochemical properties, primarily due to the kinetic isotope effect (KIE).[1][2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that reactions involving the cleavage of a C-D bond often proceed at a slower rate.[2] This principle is the foundation for the diverse applications of deuterated amphetamine.
1.1 The Kinetic Isotope Effect and Drug Metabolism
In drug metabolism, cytochrome P450 enzymes frequently catalyze the oxidation of C-H bonds as a rate-limiting step. By deuterating these metabolic "hot spots," the rate of metabolism can be significantly reduced.[1] This can lead to an increased plasma half-life, greater overall drug exposure, and potentially a more favorable dosing regimen.[2] Studies on deuterated amphetamine have shown a notable deuterium isotope effect in its oxidative deamination, a key metabolic pathway.[4][5]
1.2 Applications in Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Deuterated amphetamine is an essential tool for investigating the absorption, distribution, metabolism, and excretion (ADME) of the drug. By co-administering a deuterated and non-deuterated version of the drug, researchers can precisely track the metabolic fate of the parent compound without the need for radiolabeling.[2] This approach has been successfully applied to study the metabolism of various N-alkyl-substituted amphetamines in humans.[6]
1.3 The Gold Standard: Deuterated Internal Standards in Bioanalysis
Perhaps the most common application of deuterated amphetamine is as an internal standard in quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[7][8][9][10] An ideal internal standard should be chemically identical to the analyte to mimic its behavior during sample extraction, chromatography, and ionization, but mass-distinguishable.[9][10] Deuterated standards co-elute with the target analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response, thereby ensuring highly accurate and precise quantification.[7][8][9][10]
Synthetic Strategy: Reductive Amination of Phenyl-2-Propanone
The synthesis of amphetamine and its deuterated analogues is well-established in the chemical literature.[11][12] One of the most direct and reliable methods is the reductive amination of phenyl-2-propanone (P2P).[12][13] This approach involves the reaction of the ketone with an amine source to form an intermediate imine or enamine, which is then reduced to the target amine. To introduce deuterium atoms, a deuterated reducing agent is employed.
2.1 Overview of the Synthetic Pathway
The synthesis of amphetamine-d5, a commonly used isotopologue, involves the reaction of phenyl-2-propanone with an ammonia source in the presence of a deuterated reducing agent. The deuterium atoms are incorporated into the side chain of the amphetamine molecule.
Caption: Synthetic pathway for Amphetamine-d5 via reductive amination.
2.2 Selection of Reagents
-
Precursor: Phenyl-2-propanone (P2P) is the primary starting material for this synthesis.[12][13]
-
Amine Source: Ammonium acetate serves as a convenient in-situ source of ammonia for the formation of the imine intermediate.
-
Deuterating Agent: Sodium cyanoborodeuteride (NaBD3CN) is a mild and selective reducing agent suitable for reductive aminations. It is less reactive than sodium borohydride, allowing for the reduction to occur under acidic to neutral conditions where the imine is stable. The use of NaBD3CN ensures the incorporation of deuterium at the α- and β-positions of the side chain. Alternatively, lithium aluminum deuteride (LiAlD4) can be used to reduce a phenyl-2-propanone oxime intermediate, which also yields deuterated amphetamine.[4][5][14]
2.3 Detailed Step-by-Step Synthesis Protocol for Amphetamine-d5
This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, adhering to all safety regulations.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl-2-propanone (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Addition of Reducing Agent: To the stirring solution, add sodium cyanoborodeuteride (1.5 eq) portion-wise. The mixture may darken in color.
-
Reaction: Seal the flask and stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Quenching and Workup: Carefully add dilute hydrochloric acid to the reaction mixture to quench any remaining reducing agent and neutralize the ammonium acetate.
-
Extraction (Acid-Base):
-
Transfer the mixture to a separatory funnel and add distilled water.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and non-basic byproducts. Discard the organic layer.
-
Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12.
-
Extract the amphetamine-d5 free base into an organic solvent (e.g., diethyl ether) multiple times.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amphetamine-d5 oil.
2.4 Purification and Salt Formation
The crude product can be purified by distillation under reduced pressure. For use as an analytical standard, it is often converted to a stable salt, such as the hydrochloride or sulfate salt.
-
Hydrochloride Salt Formation: Dissolve the free base in a minimal amount of a suitable solvent (e.g., anhydrous ether or isopropanol). Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, until precipitation is complete.[4] The resulting solid can be collected by filtration, washed with cold solvent, and dried.[4]
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated amphetamine. A combination of mass spectrometry and NMR spectroscopy is typically employed.
3.1 Mass Spectrometry (MS) for Confirmation of Deuteration and Purity
Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium and assessing the isotopic purity of the synthesized compound.
-
Principle: MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of deuterium atoms increases the molecular weight of the molecule. For amphetamine-d5, the molecular weight will be 5 Daltons higher than the non-deuterated analogue.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of amphetamine. The sample is often derivatized (e.g., with trifluoroacetic anhydride) to improve its chromatographic properties.[15][16]
-
Data Interpretation: The mass spectrum of the deuterated compound will show a molecular ion peak (or a characteristic fragment ion) shifted to a higher m/z value corresponding to the number of incorporated deuterium atoms. The relative intensities of the isotopic peaks can be used to calculate the isotopic enrichment.
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) |
| Amphetamine | 135.21 | 136.2 |
| Amphetamine-d5 | 140.24 | 141.2 |
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Verification
While MS confirms the mass increase, NMR spectroscopy provides definitive information about the location of the deuterium atoms within the molecule.
-
Principle: ¹H NMR spectroscopy detects signals from hydrogen nuclei. When a hydrogen atom is replaced by deuterium, its corresponding signal disappears from the ¹H NMR spectrum.
-
Data Interpretation: A comparison of the ¹H NMR spectrum of the synthesized deuterated amphetamine with that of an authentic non-deuterated standard will reveal the absence of signals corresponding to the positions where deuterium has been incorporated. For example, in amphetamine-d5, the signals for the methyl and methine protons on the side chain would be absent or significantly reduced.[4][5] The aromatic proton signals should remain unchanged.[17]
3.3 Chromatographic Purity Assessment
Techniques like GC-MS and High-Performance Liquid Chromatography (HPLC) are used to determine the chemical purity of the synthesized compound, ensuring the absence of starting materials, reagents, and side-products.
Data Interpretation and Quality Control
4.1 Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of deuterated amphetamine.
Caption: Workflow for the synthesis and characterization of deuterated amphetamine.
4.2 Establishing Purity Thresholds
For use as a certified reference material or internal standard, both chemical and isotopic purity must meet stringent criteria.
-
Chemical Purity: Typically, a purity of >98% as determined by GC or HPLC is required.
-
Isotopic Enrichment: The percentage of the deuterated species relative to all isotopic variants should be high, often >98 atom % D. This minimizes any contribution to the analyte signal in mass spectrometry.
Conclusion
The synthesis and characterization of deuterated amphetamine represent a critical capability for modern pharmaceutical and forensic research. The ability to selectively introduce deuterium provides powerful tools for studying drug metabolism and enables highly accurate bioanalytical quantification. The reductive amination pathway offers a reliable and scalable method for its production. Rigorous analytical characterization using a combination of mass spectrometry and NMR spectroscopy is paramount to ensure the identity, purity, and isotopic integrity of the final product, thereby guaranteeing its fitness for purpose in demanding research and development applications.
References
-
Najjar, S. E., Blake, M. I., Benoit, P. A., & Lu, M. C. (1978). Effects of deuteration on locomotor activity of amphetamine. Journal of Medicinal Chemistry, 21(6), 555–558. [Link]
-
Allen, A., & Ely, R. (2009). Review: Synthetic Methods for Amphetamine. Crime Scene, 37(2), 15-25. [Link]
-
Odoemelam, C. S. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Engineering, 3(4), 1-5. [Link]
-
Foreman, R. L., Siegel, F. P., & Mrtek, R. G. (1969). Synthesis of deuterio-l-amphetamine, d1 sulfate. Journal of Pharmaceutical Sciences, 58(2), 189–192. [Link]
-
Vree, T. B., Gorgels, J. P., Muskens, A. T., & van Rossum, J. M. (1971). DEUTERIUM ISOTOPE EFFECTS IN THE METABOLISM OF N-ALKYLSUBSTITUTED AMPHETAMINES IN MAN. Clinica Chimica Acta, 34(2), 333-344. [Link]
-
Foreman, R. L., Siegel, F. P., & Mrtek, R. G. (1969). Synthesis of deuterio-l-amphetamine, d1 sulfate. Journal of Pharmaceutical Sciences, 58(2), 189–192. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 20, 2026, from [Link]
-
Bai, Y. (2023). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Leadman.bio. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved January 20, 2026, from [Link]
-
Safrole. (n.d.). Amphetamine Synthesis. Retrieved January 20, 2026, from [Link]
-
Owen, L. J., et al. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 49(Pt 6), 608-610. [Link]
-
Cho, A. K., Lindeke, B., & Hodshon, B. J. (1973). Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine. Analytical Chemistry, 45(3), 570-574. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for testing amphetamine and methamphetamine. Retrieved January 20, 2026, from [Link]
-
Vree, T. B., & van Rossum, J. M. (1971). Deuterium Isotope Effects and Stereochemistry in the Dealkylation and Deamination of Amphetamines and Ephedrines in Man. Journal of Pharmacy and Pharmacology, 23(S1), 710-711. [Link]
-
Hornbeck, C. L., & Czarny, R. J. (1989). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of Analytical Toxicology, 13(3), 144-149. [Link]
-
Restek Corporation. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Retrieved January 20, 2026, from [Link]
-
Berg, T., et al. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1345, 111-120. [Link]
-
Cho, A. K., et al. (1973). Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine. Analytical Chemistry, 45(3), 570-574. [Link]
-
Foreman, R. L., Siegel, F. P., & Mrtek, R. G. (1969). Synthesis of Deuterio-l-Amphetamine, d1 Sulfate. Rhodium.ws. [Link]
-
Hauser, F., et al. (2018). Synthesis scheme of the different amphetamine methods investigated. ResearchGate. [Link]
-
Wassink, B. H. G., & Duijndam, A. (1974). A synthesis of amphetamine. Journal of Chemical Education, 51(10), 671. [Link]
-
SWGDrug. (2005). AMPHETAMINE. SWGDrug Monograph. [Link]
-
Wassink, B. H. G., & Duijndam, A. (1974). A synthesis of amphetamine. Journal of Chemical Education, 51(10), 671. [Link]
- Google Patents. (2024). WO2024175957A1 - Non-distillative process for manufacturing high purity amphetamines.
-
Mutlib, A. E. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Future Medicinal Chemistry, 2(7), 1129-1145. [Link]
- Google Patents. (2006).
-
Wiley Online Library. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Retrieved January 20, 2026, from [Link]
-
Repke, D. B. (1978). Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine. Journal of Pharmaceutical Sciences, 67(8), 1167-1168. [Link]
-
Singh, I., & Sharma, P. (2024). Application of deuterium in research and development of drugs. Future Journal of Pharmaceutical Sciences, 10(1), 1-23. [Link]
-
Repke, D. B., Bates, D. K., & Ferguson, W. J. (1978). Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D-phenylalanine. Journal of Pharmaceutical Sciences, 67(8), 1167-1168. [Link]
-
National Center for Biotechnology Information. (n.d.). Amphetamine-d5. PubChem Compound Summary. Retrieved January 20, 2026, from [Link].
-
Scribd. (n.d.). Methamphetamine Via Reductive Amination of Phenyl-2-Propanone. Retrieved January 20, 2026, from [Link]
-
The Drug Classroom. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN [Video]. YouTube. [Link]
-
Hulme, M. C., et al. (n.d.). Automated 1H and 19F NMR for the qualitative and quantitative analysis of seized drug samples. Oxford Instruments Magnetic Resonance. [Link]
-
Rhodium.ws. (n.d.). Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. Retrieved January 20, 2026, from [Link]
-
Toske, S. G., et al. (2017). Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. Drug Testing and Analysis, 9(3), 453-461. [Link]
Sources
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Deuterio-l-Amphetamine, d1 Sulfate [erowid.org]
- 5. Synthesis of Deuterio-l-Amphetamine, d1 Sulfate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 12. safrole.com [safrole.com]
- 13. unodc.org [unodc.org]
- 14. Synthesis of deuterio-l-amphetamine, d1 sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. icpms.cz [icpms.cz]
Principles of isotopic labeling for amphetamine
An In-Depth Technical Guide to the Principles of Isotopic Labeling for Amphetamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotopic labeling is a powerful and indispensable technique in the scientific investigation of amphetamine and its analogs. By replacing specific atoms within the amphetamine molecule with their heavier, stable isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)), researchers can create tracers that are chemically identical to the parent compound but physically distinguishable. This guide provides a comprehensive overview of the core principles, synthesis, analysis, and applications of isotopically labeled amphetamine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this technology in their work, from metabolic studies to high-precision quantitative analysis.
Core Principles of Isotopic Labeling
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or physical process.[1] The fundamental principle lies in the fact that isotopes of an element share the same number of protons and electrons, and thus exhibit nearly identical chemical properties.[2] However, they differ in the number of neutrons, resulting in a difference in mass. This mass difference is the key attribute that allows for the differentiation and detection of labeled molecules from their unlabeled counterparts using mass spectrometry (MS) and other analytical techniques.[1][3]
Stable, non-radioactive isotopes are predominantly used for labeling amphetamine to ensure safety and longevity of the standards.[3] The most commonly employed stable isotopes in this context are:
-
Deuterium (²H): The heavy isotope of hydrogen.
-
Carbon-13 (¹³C): The heavy isotope of carbon.
-
Nitrogen-15 (¹⁵N): The heavy isotope of nitrogen.
The choice of isotope and the position of labeling are critical decisions that are dictated by the specific application. For instance, in metabolic studies, the label must be placed at a site that is not readily cleaved during metabolic transformation to ensure the tracer can be followed.[4]
Strategic Selection of Isotopes for Amphetamine Labeling
The selection of an appropriate isotope for labeling amphetamine is a critical step that influences the outcome and reliability of an experiment. The choice between deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) is not arbitrary and is based on a careful consideration of analytical methodology and the scientific question being addressed.
Deuterium (²H) Labeling
Deuterium is a popular choice for isotopic labeling due to the relative ease and lower cost of incorporation into organic molecules.[4] However, deuterium labeling is not without its challenges. The "isotope effect" is a significant consideration, where the difference in mass between protium (¹H) and deuterium (²H) can lead to differences in reaction rates and chromatographic behavior.[5] This can result in partial separation of the labeled and unlabeled compounds during chromatographic analysis, which can compromise the accuracy of quantification.[5]
Furthermore, the stability of the deuterium label is a concern. Protons in certain positions on a molecule can be exchangeable, leading to the loss of the label. Therefore, careful consideration of the labeling position is crucial to ensure the stability of the labeled molecule throughout the experimental process.
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling
Carbon-13 and nitrogen-15 are generally considered superior choices for internal standards in quantitative mass spectrometry.[5][6] The key advantages of ¹³C and ¹⁵N labeling include:
-
Minimal Isotope Effect: The relative mass difference between ¹²C/¹³C and ¹⁴N/¹⁵N is much smaller than that for ¹H/²H, resulting in a negligible isotope effect on chromatographic retention times. This ensures that the labeled internal standard co-elutes perfectly with the unlabeled analyte, a critical requirement for accurate quantification.[5]
-
Label Stability: Carbon and nitrogen atoms form the stable backbone of the amphetamine molecule, making labels at these positions highly resistant to exchange or loss during sample preparation and analysis.[4]
While the synthesis of ¹³C and ¹⁵N labeled compounds can be more complex and costly, the enhanced accuracy and reliability they provide often justify the investment, particularly for regulated bioanalytical assays.[7]
Table 1: Comparison of Common Isotopes for Amphetamine Labeling
| Isotope | Relative Abundance | Key Advantages | Key Disadvantages |
| Deuterium (²H) | 0.015% | Lower cost of synthesis, readily available starting materials. | Potential for chromatographic separation from analyte (isotope effect), potential for back-exchange and label loss.[5] |
| Carbon-13 (¹³C) | 1.1% | Minimal isotope effect (co-elution with analyte), high label stability.[5] | Higher cost of synthesis.[7] |
| Nitrogen-15 (¹⁵N) | 0.37% | Minimal isotope effect, high label stability, useful for tracking nitrogen-containing metabolites.[8] | Higher cost of synthesis. |
Synthetic Strategies for Isotopic Labeling of Amphetamine
The synthesis of isotopically labeled amphetamine requires careful planning and execution to ensure the label is incorporated at the desired position with high isotopic purity. A variety of synthetic routes have been developed, often starting from commercially available labeled precursors.
General Synthetic Approaches
A common strategy for synthesizing labeled amphetamine involves the reduction of a labeled phenyl-2-propanone (P2P) precursor.[9] The Leuckart reaction is a well-established method for this transformation.[9][10]
Caption: Simplified Leuckart reaction for labeled amphetamine synthesis.
For instance, to synthesize ¹³C-labeled amphetamine, one could start with [¹³C₆]-phenol, which can be converted to the corresponding labeled P2P derivative.[7] Similarly, deuterium-labeled amphetamine can be synthesized by using a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), to reduce phenyl-2-propanone oxime.[11][12]
Stereoselective Synthesis
Amphetamine exists as two enantiomers, (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine), which exhibit different pharmacological activities.[13] Therefore, stereoselective synthesis of labeled amphetamine is often necessary. This can be achieved by starting from a chiral precursor, such as D-phenylalanine, and maintaining the stereochemistry throughout the reaction sequence.[14]
Analytical Methodologies for Labeled Amphetamine
The primary analytical technique for the detection and quantification of isotopically labeled amphetamine is mass spectrometry (MS), typically coupled with a chromatographic separation method such as gas chromatography (GC) or liquid chromatography (LC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been a widely used technique for amphetamine analysis.[15][16] For GC-MS analysis, amphetamine is often derivatized to improve its chromatographic properties and fragmentation pattern in the mass spectrometer.[17][18] When using a labeled internal standard, it is crucial that the derivatization reaction proceeds to completion for both the analyte and the standard to ensure accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is now the preferred method for the quantification of amphetamine in biological matrices due to its high sensitivity, selectivity, and throughput.[5][6][19] The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification with LC-MS/MS.[5] The internal standard is added to the sample at the beginning of the sample preparation process and compensates for any variability in extraction recovery, matrix effects, and instrument response.
Experimental Protocol: Quantification of Amphetamine in Urine using LC-MS/MS with a ¹³C₆-Labeled Internal Standard
-
Sample Preparation:
-
To 100 µL of urine, add 10 µL of a 1 µg/mL solution of [¹³C₆]-amphetamine in methanol as the internal standard.
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the transition for amphetamine (e.g., m/z 136 → 119).
-
Monitor the transition for [¹³C₆]-amphetamine (e.g., m/z 142 → 125).
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of amphetamine in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of amphetamine and a constant concentration of the internal standard.
-
Caption: Workflow for quantitative analysis using a labeled internal standard.
Applications in Research and Drug Development
Isotopically labeled amphetamine is a versatile tool with a wide range of applications in both fundamental research and pharmaceutical development.
Pharmacokinetic and Metabolism Studies
Administering a labeled version of a drug allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] By analyzing biological samples (e.g., blood, urine, tissues) over time, it is possible to identify and quantify metabolites, determine metabolic pathways, and calculate key pharmacokinetic parameters such as half-life and clearance.[3] Studies have shown that amphetamine is metabolized to norephedrine and 4-hydroxyamphetamine, and the metabolism can be stereoselective.[20]
Bioavailability and Bioequivalence Studies
Isotope-labeled standards are crucial in bioavailability and bioequivalence studies, which are required for the approval of generic drugs.[3] These studies compare the rate and extent of absorption of a new formulation to a reference formulation. By co-administering a labeled version of the reference drug with an unlabeled version of the test drug, it is possible to accurately determine their relative bioavailability in a single experiment.
Forensic and Toxicological Analysis
In forensic toxicology, stable isotope-labeled amphetamine is the gold standard for internal standards in quantitative assays.[5] Its use ensures the accuracy and reliability of results, which is critical for legal proceedings. Furthermore, the analysis of stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) in seized amphetamine samples can provide valuable information about the synthetic route and the origin of the precursors, aiding in law enforcement investigations.[21][22][23][24]
Conclusion
The principles of isotopic labeling provide a powerful framework for the study of amphetamine. The ability to create chemically identical but physically distinct tracers has revolutionized our ability to perform highly accurate quantitative analysis, elucidate metabolic pathways, and investigate the origins of illicitly produced drugs. The strategic selection of isotopes, coupled with robust synthetic and analytical methodologies, is paramount to the successful application of this technique. As analytical instrumentation continues to advance in sensitivity and resolution, the role of isotopically labeled compounds in amphetamine research and development will undoubtedly continue to expand, providing deeper insights into its pharmacology and toxicology.
References
- Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed. (n.d.).
- Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine*. (1995). Journal of Analytical Toxicology, 19(October).
- Evaluation of internal standards for the analysis of amphetamine and methamphetamine. (n.d.).
-
Berg, T., et al. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1345, 123-130. Retrieved from [Link]
-
Effects of deuteration on locomotor activity of amphetamine - PubMed. (1978). Journal of Medicinal Chemistry, 21(6), 555-558. Retrieved from [Link]
-
Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine. (1973). Analytical Chemistry, 45(3), 570-572. Retrieved from [Link]
-
Synthesis of Deuterio-l-Amphetamine, d1 Sulfate. (1969). Journal of Pharmaceutical Sciences, 58(2), 189-192. Retrieved from [Link]
-
Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. (2020). Restek. Retrieved from [Link]
-
Synthesis of deuterio-l-amphetamine, d1 sulfate - PubMed. (1969). Journal of Pharmaceutical Sciences, 58(2), 189-192. Retrieved from [Link]
-
Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed. (2014). Journal of Labelled Compounds and Radiopharmaceuticals, 57(7), 455-463. Retrieved from [Link]
-
Combining Low and High Probability Isotopes as a Tool Extending the Dynamic Range of an Assay Measuring Amphetamine and Methamphetamine in Urine. (2017). Journal of Analytical Toxicology, 41(6), 511-516. Retrieved from [Link]
-
Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine. (1973). Analytical Chemistry, 45(3), 570-572. Retrieved from [Link]
-
A review of some recent studies on the stable isotope profiling of methylamphetamine: Is it a useful adjunct to conventional chemical profiling? - PubMed. (2014). Forensic Science International, 241, 1-10. Retrieved from [Link]
-
Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine. (n.d.). Retrieved from [Link]
-
Which internal standard best suited for amphetamine analysis using GC-MS? (2020). ResearchGate. Retrieved from [Link]
-
Review: Synthetic Methods for Amphetamine. (2009). Forensic Science International, 188(1-3), 1-14. Retrieved from [Link]
-
Measurement of stable isotope ratios in methylamphetamine: a link to its precursor source. (2013). Analytical Chemistry, 85(19), 9037-9043. Retrieved from [Link]
-
does an alteration in synthesis conditions affect the δ(13) C, δ(15) N and δ(2) H stable isotope ratio values of the product? - PubMed. (2011). Rapid Communications in Mass Spectrometry, 25(19), 2841-2848. Retrieved from [Link]
-
Synthesis of dl-amphetamine sulfate labeled with C14. (2006). ResearchGate. Retrieved from [Link]
-
Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs. (2021). Molecules, 26(16), 4991. Retrieved from [Link]
-
Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry | Request PDF. (2014). ResearchGate. Retrieved from [Link]
-
delta(13)C and delta(2)H isotope ratios in amphetamine synthesized from benzaldehyde and nitroethane. (2010). Semantic Scholar. Retrieved from [Link]
-
Analytical Methods. (n.d.). OPUS at UTS. Retrieved from [Link]
-
Measurement of Stable Isotope Ratios in Methylamphetamine: A Link to Its Precursor Source. (2013). Analytical Chemistry, 85(19), 9037-9043. Retrieved from [Link]
-
Have radiopharmaceuticals labelled with deuterium an increased diagnostic value? - Comparison of the brain-affinity of amphetamine-analogues. (n.d.). INIS-IAEA. Retrieved from [Link]
-
Establishing the synthetic origin of amphetamines by H-2 NMR spectroscopy | Request PDF. (2002). ResearchGate. Retrieved from [Link]
-
A survey of amphetamine type stimulant nitrogen sources by isotope ratio mass spectrometry | Request PDF. (2013). ResearchGate. Retrieved from [Link]
-
Influence of precursor solvent extraction on stable isotope signatures of methylamphetamine prepared from over-the-counter medicines using the Moscow and Hypophosphorous routes - PubMed. (2013). Analytical and Bioanalytical Chemistry, 405(10), 3325-3335. Retrieved from [Link]
-
Amphetamine, past and present – a pharmacological and clinical perspective. (2013). Journal of Psychopharmacology, 27(6), 479-496. Retrieved from [Link]
-
RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. (2006). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. Retrieved from [Link]
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub. Retrieved from [Link]
- Process for the Synthesis of Amphetamine Derivatives. (2011). Google Patents.
-
Isotopic labeling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. (2021). Toxics, 9(8), 188. Retrieved from [Link]
-
Isotope-labeled Pharmaceutical Standards. (n.d.). Retrieved from [Link]
-
Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (2025). Retrieved from [Link]
- Method of making amphetamine. (2010). Google Patents.
-
A stable isotope ratio approach to investigate the origins of illicit methylamphetamine in Queensland, Australia | Request PDF. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis scheme of the different amphetamine methods investigated.... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 9. unodc.org [unodc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Deuterio-l-Amphetamine, d1 Sulfate [erowid.org]
- 12. Synthesis of deuterio-l-amphetamine, d1 sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]
- 20. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A review of some recent studies on the stable isotope profiling of methylamphetamine: Is it a useful adjunct to conventional chemical profiling? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of stable isotope ratios in methylamphetamine: a link to its precursor source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methylamphetamine synthesis: does an alteration in synthesis conditions affect the δ(13) C, δ(15) N and δ(2) H stable isotope ratio values of the product? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of Amphetamine-d6
Introduction: The Quintessential Role of Isotopic Labeling in Quantitative Analysis
In the landscape of modern analytical chemistry, particularly within forensic toxicology, clinical diagnostics, and pharmacokinetic studies, the demand for precision and accuracy is paramount. Amphetamine, a potent central nervous system stimulant, is a frequently monitored compound due to its therapeutic use and high potential for abuse[1][2]. Quantitative analysis of amphetamine in complex biological matrices necessitates a robust methodology to overcome challenges such as matrix effects and variations in instrument response.
This guide focuses on Amphetamine-d6 (α-(methyl-d3)-benzeneethan-α,β,β-d3-amine), a deuterated analog of amphetamine. The strategic replacement of six hydrogen atoms with their heavier deuterium isotopes renders it an ideal internal standard for mass spectrometry-based quantification methods[3]. Its chemical behavior is nearly identical to the unlabeled analyte, allowing it to co-elute chromatographically and experience similar ionization and extraction efficiencies[4]. However, its increased mass allows it to be distinctly differentiated by a mass spectrometer. This fundamental principle—co-analysis of a known quantity of the labeled standard with the unknown quantity of the target analyte—forms the bedrock of the most reliable and validated methods for amphetamine quantification, correcting for analytical variability and ensuring data integrity[5][6]. This document provides a comprehensive overview of the core physical and chemical properties of Amphetamine-d6, its analytical characterization, and its application in validated experimental workflows.
Chemical Identity and Physicochemical Properties
The utility of Amphetamine-d6 as an internal standard is fundamentally derived from its structural and chemical similarity to the parent compound. The six deuterium atoms are strategically placed on the side chain, a region less likely to undergo exchange under typical analytical conditions, ensuring isotopic stability.
| Property | Value | Source(s) |
| Chemical Name | α-(methyl-d3)-benzeneethan-α,β,β-d3-amine | [3] |
| Molecular Formula | C₉H₇D₆N | [1][3] |
| Molecular Weight | 141.24 g/mol (as free base) | [1][7] |
| Molecular Weight (HCl Salt) | 177.70 g/mol | [3][8] |
| CAS Number | 73758-26-6 (free base) | [1] |
| CAS Number (HCl Salt) | 205437-60-1 | [3][8] |
| Isotopic Purity | Typically ≥98% or ≥99% deuterated forms (d₁-d₆) | [3][9] |
| Appearance | Crystalline solid (HCl salt) | [3] |
| pKa | 9.9 (value for amphetamine) | [6][10][11] |
| Solubility (HCl Salt) | Ethanol: 20 mg/mLDMSO: 5 mg/mLPBS (pH 7.2): 5 mg/mLDMF: 3 mg/mL | [3] |
Chemical Stability and Storage
The long-term integrity of a reference standard is critical for consistent and reliable results. Amphetamine-d6, particularly as a hydrochloride salt, demonstrates excellent stability when stored correctly.
-
Storage Conditions : For long-term stability, Amphetamine-d6 reference materials, especially when in solution, should be stored at -20°C or frozen[3][7][12]. This minimizes the potential for solvent evaporation and slows any potential degradation pathways. Solid forms should be stored in airtight containers, protected from light and moisture[13].
-
Stability : Commercial preparations of Amphetamine-d6 are reported to be stable for at least 5 years when stored under recommended conditions[3]. Studies on amphetamine itself have shown that while the compound is generally stable, its impurity profile can change over time depending on temperature, purity, and the presence of solvents like methanol[14][15][16]. While deuteration does not significantly alter this, proper storage of the high-purity standard is essential to prevent the introduction of interfering impurities. Short-term stability studies on amphetamine derivatives in urine have shown no significant loss at 37°C for 7 days or after repeated freeze-thaw cycles, suggesting good stability under typical sample handling conditions[17].
Analytical Characterization
Confirmation of identity and purity is achieved through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of Amphetamine-d6's application. In both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the mass difference between the analyte and the internal standard is the basis for quantification.
The fragmentation of amphetamine in MS is well-characterized. The primary fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a characteristic tropylium ion or related fragments[2][18]. For Amphetamine-d6, these fragments will be shifted by the corresponding number of deuterium atoms.
-
Electron Ionization (EI) for GC-MS : The mass spectrum of underivatized amphetamine shows a major ion at m/z 44 (CH₃CH=NH₂⁺)[2]. For Amphetamine-d6, this key fragment would be expected to shift to m/z 49 or 50, depending on the exact fragmentation rearrangement, providing a clear mass separation for selected ion monitoring (SIM).
-
Electrospray Ionization (ESI) for LC-MS/MS : In positive ion mode ESI, the precursor ion for Amphetamine-d6 is [M+H]⁺ at m/z 142.2. Collision-induced dissociation (CID) generates product ions that can be monitored. The fragmentation pathways are similar to the unlabeled compound, and studies have confirmed the utility of deuterated analogs for creating robust multiple reaction monitoring (MRM) transitions for quantification[4][18][19][20].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive technique for confirming the position and extent of isotopic labeling. While high-field NMR is a powerful tool, even benchtop NMR systems can be used to distinguish between amphetamine analogues based on the characteristic signals of the α-methyl-ethylamine sidechain[21][22][23]. In the ¹H NMR spectrum of Amphetamine-d6, the signals corresponding to the six deuterated positions would be absent. This absence provides unequivocal proof of the isotopic labeling, confirming the identity of the material.
Application in Quantitative Workflows
The primary and most critical application of Amphetamine-d6 is as an internal standard for the accurate quantification of amphetamine in biological samples[1][3].
Causality: Why Deuterated Standards are Superior
The ideal internal standard must behave as identically to the analyte as possible throughout the entire analytical procedure—from extraction to detection.
-
Extraction & Matrix Effects : During sample preparation (e.g., liquid-liquid extraction or solid-phase extraction), Amphetamine-d6 and amphetamine will have virtually identical recovery rates. In the ion source of the mass spectrometer, they experience the same degree of ion suppression or enhancement from matrix components.
-
Chromatography : The deuterium substitution results in a negligible difference in retention time, ensuring the analyte and internal standard co-elute. This is crucial as matrix effects are often time-dependent.
-
Quantification : By adding a known concentration of Amphetamine-d6 to every sample, calibrator, and quality control, a ratio of the analyte peak area to the internal standard peak area is calculated. This ratio is used to construct the calibration curve and determine the concentration of the unknown samples. This ratiometric approach effectively cancels out variations in sample volume, extraction efficiency, and instrument response, leading to highly precise and accurate results[4][6].
Logical Workflow: Quantitative Analysis via LC-MS/MS
The following diagram and protocol outline a typical workflow for the quantification of amphetamine in urine using Amphetamine-d6 as an internal standard. This represents a self-validating system where the consistent response of the internal standard across all samples verifies the integrity of each step.
Caption: Figure 1: LC-MS/MS Workflow for Amphetamine Quantification
Experimental Protocol: Urine Amphetamine Quantification
This protocol is a representative example and requires full validation in the end-user's laboratory.
-
Preparation of Standards:
-
Prepare a stock solution of Amphetamine-d6 (Internal Standard, IS) at 1 µg/mL in methanol.
-
Prepare calibration standards of amphetamine in certified drug-free urine at concentrations ranging from 25 to 2500 ng/mL[6].
-
Prepare quality control (QC) samples in urine at low, medium, and high concentrations.
-
-
Sample Preparation:
-
To 100 µL of each calibrator, QC, and unknown urine sample in a 1.5 mL microcentrifuge tube, add 25 µL of the 1 µg/mL IS working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient appropriate for separating amphetamine from matrix interferences (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Tandem quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Amphetamine: Precursor Ion (Q1): m/z 136.1 -> Product Ion (Q3): m/z 119.1
-
Amphetamine-d6: Precursor Ion (Q1): m/z 142.2 -> Product Ion (Q3): m/z 122.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both amphetamine and Amphetamine-d6.
-
Calculate the peak area ratio (Amphetamine Area / Amphetamine-d6 Area).
-
Plot the peak area ratio against the concentration for the calibration standards to generate a linear regression curve.
-
Use the equation of the line to calculate the concentration of amphetamine in the QC and unknown samples. The QC results must fall within established acceptance criteria to validate the run.
-
Conclusion
Amphetamine-d6 is an indispensable tool for researchers, forensic scientists, and clinical laboratories. Its physicochemical properties are virtually identical to its unlabeled counterpart, yet its mass difference provides the analytical specificity required for definitive quantification. By correcting for procedural variability, its use as an internal standard in MS-based methods ensures the highest level of accuracy and confidence in analytical results. The protocols and principles outlined in this guide underscore the authoritative and essential role of deuterated standards in modern bioanalysis.
References
-
Belleau, B. (1969). The synthesis of fully deuterated amphetamine and its effect on locomotor activity. PubMed. Retrieved from [Link]
-
Gal, J. (1969). Synthesis of deuterio-l-amphetamine, d1 sulfate. Erowid. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). NDA 21-303/S-010 Page 3 PHARMACOKINETICS. accessdata.fda.gov. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Amphetamine. Retrieved from [Link]
-
PubMed. (1969). Synthesis of deuterio-l-amphetamine, d1 sulfate. Retrieved from [Link]
-
Horn, C. K., et al. (1995). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. PubMed. Retrieved from [Link]
-
Marquet, P., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. Retrieved from [Link]
-
Marquet, P., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dextroamphetamine. PubChem. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Amphetamine drug profile. Retrieved from [Link]
-
Wille, S. M. R., et al. (2009). Ultra-Performance Liquid Chromatography– Tandem Mass Spectrometry Method for the Analysis of Amphetamines in Plasma. Journal of Analytical Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and mass fragmentation of the amphetamines derivatized with R-MTPCl. Retrieved from [Link]
-
Cerilliant. (n.d.). (±)-Amphetamine-D6. Retrieved from [Link]
-
Nielsen, L. S., et al. (2018). Stability of amphetamine impurity profiles during 12 months of storage. Aarhus University. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amphetamine. PubChem. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Molecular recognition of methamphetamine by carboxylatopillar[3]arene. Retrieved from [Link]
-
Repke, D. B. (1978). Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine. Rhodium.ws. Retrieved from [Link]
-
Lee, H., et al. (2017). β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. PubMed. Retrieved from [Link]
-
de la Torre, R., et al. (2006). Stability studies of amphetamine and ephedrine derivatives in urine. PubMed. Retrieved from [Link]
-
Hulme, M. C., et al. (n.d.). Detection, discrimination and quantification of amphetamine, cathinone and nor-ephedrine regioisomers. Oxford Instruments Magnetic Resonance. Retrieved from [Link]
-
Nielsen, L. S., et al. (2018). Stability of amphetamine impurity profiles during 12 months of storage. PubMed. Retrieved from [Link]
-
Hulme, M. C., et al. (2021). Detection, discrimination and quantification of amphetamine, cathinone and nor-ephedrine regioisomers using benchtop 1 H and 19 F nuclear magnetic resonance spectroscopy. PubMed. Retrieved from [Link]
-
Repke, D. B. (1978). Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D-phenylalanine. Semantic Scholar. Retrieved from [Link]
-
Nielsen, L. S., et al. (2018). Stability of amphetamine impurity profiles during 12 months of storage. ResearchGate. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). Amphetamine (PIM 934). Inchem.org. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Amphetamine (CAS 300-62-9). Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). AMPHETAMINE. Retrieved from [Link]
-
Restek. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Retrieved from [Link]
-
Al-Ghamdi, K. M., et al. (2020). Analysis of Amphetamine and Methamphetamine Contents in Seized Tablets from Jazan, Saudi Arabia by Liquid Chromatography-Mass Spectroscopy (LC-MS/MS) and Chemometric Techniques. ResearchGate. Retrieved from [Link]
-
Westphal, F., et al. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. PubMed Central. Retrieved from [Link]
-
University of Washington. (n.d.). Comparison of Methods for Amphetamine Enantiomer Analysis Using HPLC and 1H-NMR. Retrieved from [Link]
Sources
- 1. (±)-苯丙胺-d 6标准液 溶液 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 2. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. caymanchem.com [caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. (+\-)-Amphetamine-D6 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. rac-Amphetamine-D6 Hydrochloride 1.0 mg/ml in Methanol (as free base) [lgcstandards.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. Certified Reference Material (±)-Amphetamine-D6 1 - McKesson [mms.mckesson.com]
- 13. Amphetamine (PIM 934) [inchem.org]
- 14. pure.au.dk [pure.au.dk]
- 15. Stability of amphetamine impurity profiles during 12 months of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability studies of amphetamine and ephedrine derivatives in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. icpms.cz [icpms.cz]
- 22. nmr.oxinst.com [nmr.oxinst.com]
- 23. Detection, discrimination and quantification of amphetamine, cathinone and nor-ephedrine regioisomers using benchtop 1 H and 19 F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Amphetamine-d6 CAS number and molecular weight
An In-depth Technical Guide to Amphetamine-d6: Properties, Principles, and Application
Introduction
Amphetamine-d6 is a deuterated stable isotope-labeled analog of amphetamine. In the fields of analytical and forensic toxicology, it serves as an indispensable tool, primarily utilized as an internal standard for the precise quantification of amphetamine in biological matrices.[1][2] Amphetamine, a potent central nervous system stimulant, is a widely prescribed medication for conditions like ADHD and narcolepsy, but it is also a commonly abused recreational drug.[2][3] This dual status necessitates highly accurate and reliable analytical methods for its detection and quantification in clinical, forensic, and sports testing scenarios. The use of a stable isotope-labeled internal standard like Amphetamine-d6 is considered the gold standard in mass spectrometry-based methods, offering unparalleled accuracy by compensating for variations during sample processing and analysis.[4][5]
This guide provides a comprehensive overview of Amphetamine-d6, detailing its physicochemical properties, the scientific principles underpinning its use, and a practical workflow for its application in a research or clinical setting.
Physicochemical Properties of Amphetamine-d6
The fundamental properties of Amphetamine-d6 are crucial for its proper handling, storage, and application in analytical methods. These properties are summarized below. It is important to note that different forms of the compound (the free base versus the hydrochloride salt) will have distinct CAS numbers and molecular weights.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 73758-26-6 | 205437-60-1 | [1][2] |
| Molecular Formula | C₉D₆H₇N | C₉H₇D₆N • HCl | [1] |
| Molecular Weight | 141.24 g/mol | 177.7 g/mol | [1][2] |
| Formal Name | (±)-α-Methylphenylethylamine (1,1,2,3,3,3-D6) | α-(methyl-d₃)-benzeneethan-α,β,β-d₃-amine, monohydrochloride | [1][6] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | ≥99% deuterated forms (d₁-d₆) | [1] |
| Physical Form | Typically supplied as a solution in methanol | Crystalline solid | [1][2] |
The "Gold Standard": Why Deuterated Internal Standards are Essential
In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is critical for ensuring accuracy and precision.[4] An ideal IS should behave as identically as possible to the analyte of interest throughout the entire analytical process. Stable isotope-labeled standards, such as Amphetamine-d6, are considered the most effective for this purpose.[7]
The core advantages stem from the nature of deuterium substitution:
-
Co-elution with the Analyte : Replacing hydrogen with deuterium results in a negligible change in the molecule's polarity and chromatographic properties.[4] Consequently, Amphetamine-d6 co-elutes with unlabeled amphetamine from the chromatography column. This is paramount for compensating for "matrix effects"—the suppression or enhancement of the analyte's ionization signal caused by co-eluting compounds from the biological sample (e.g., plasma, urine).[8]
-
Identical Extraction Recovery : During sample preparation steps like liquid-liquid extraction or solid-phase extraction, the deuterated standard exhibits nearly identical recovery to the native analyte.[4] This means that any loss of the target analyte during sample workup is mirrored by a proportional loss of the internal standard, leaving the ratio between them constant.
-
Similar Ionization Response : In the mass spectrometer's ion source, the deuterated standard ionizes with a similar efficiency to the unlabeled analyte.[7]
By adding a known quantity of Amphetamine-d6 to every sample, calibrator, and quality control at the beginning of the workflow, the final measurement becomes a ratio of the analyte response to the internal standard response. This ratioing corrects for variability that can be introduced at nearly every stage of the process, leading to a robust and reliable assay.[8]
Analytical Application: Quantification of Amphetamine in Urine by LC-MS/MS
This section outlines a detailed methodology for the quantitative analysis of amphetamine in urine samples using Amphetamine-d6 as an internal standard. This protocol is a synthesized representation of common practices in the field.[9][10]
Experimental Protocol
1. Preparation of Standards and Reagents:
-
Stock Solutions : Prepare 1 mg/mL stock solutions of amphetamine and Amphetamine-d6 in methanol. Commercially certified reference materials are recommended.[2][11]
-
Working Standard Solutions : Serially dilute the amphetamine stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 50 ng/mL to 5000 ng/mL.[12]
-
Internal Standard Working Solution : Dilute the Amphetamine-d6 stock solution to a final concentration of 250 ng/mL in 50:50 methanol/water.
2. Sample Preparation (Dilute-and-Shoot):
-
Rationale : This simplified approach is often sufficient for urine analysis and minimizes sample manipulation, reducing potential errors.
-
Procedure :
-
To 50 µL of each urine sample, calibrator, and quality control sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (250 ng/mL Amphetamine-d6).
-
Add 900 µL of 0.1% formic acid in water.
-
Vortex briefly to mix.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Rationale : Liquid chromatography separates the analyte from other matrix components before it enters the mass spectrometer. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.
-
LC Conditions :
-
Column : A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 3 x 50 mm, 2.7 µm) is suitable for separating amphetamine from potential interferences.[9]
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Gradient : A typical gradient would start at ~5% B, ramp up to 95% B to elute the analyte, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate : 0.5 mL/min
-
Injection Volume : 5 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM) :
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
MRM Transitions : Specific mass transitions must be optimized for the instrument in use. Representative transitions are:
-
Amphetamine : Precursor ion (Q1) m/z 136.1 → Product ion (Q3) m/z 119.1 (quantifier), m/z 91.1 (qualifier)
-
Amphetamine-d6 : Precursor ion (Q1) m/z 142.1 → Product ion (Q3) m/z 125.1 (quantifier)[13]
-
-
4. Data Analysis and Quantification:
-
Calibration Curve : A calibration curve is constructed by plotting the peak area ratio (Amphetamine peak area / Amphetamine-d6 peak area) against the known concentration of the calibration standards. A linear regression with 1/x weighting is typically applied.
-
Quantification : The concentration of amphetamine in the unknown samples is calculated by interpolating their peak area ratios from the calibration curve.
Workflow Visualization
The following diagram illustrates the key steps in the analytical workflow for quantifying amphetamine using Amphetamine-d6 as an internal standard.
Caption: Workflow for Amphetamine Quantification using a Deuterated Internal Standard.
Conclusion
Amphetamine-d6 is a cornerstone of modern analytical methods for the detection and quantification of amphetamine. Its properties as a stable isotope-labeled internal standard allow it to correct for analytical variability, most notably matrix effects, ensuring the high degree of accuracy and precision required in clinical and forensic drug testing. The principles of co-elution and identical physicochemical behavior make it the authoritative choice for robust, reliable, and defensible quantitative results in mass spectrometry.
References
- Wang, W. L., & Liu, R. H. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of analytical toxicology, 24(4), 275–280.
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
Pharmaffiliates. (2024). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
- Garland, W. A., & Miwa, B. J. (1993). Determination of Amphetamine, Methamphetamine and Desmethyldeprenyl in Human Plasma by Gas chromatography/negative Ion Chemical Ionization Mass Spectrometry. Biological Mass Spectrometry, 22(4), 235-242.
-
Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Retrieved from [Link]
- Fitzgerald, R. L., Rivera, J. D., & Herold, D. A. (1993). Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride. Journal of analytical toxicology, 17(6), 369-372.
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Amphetamine drug profile. Retrieved from [Link]
- Eklund, A., Eriksson, U., & Rane, A. (2009). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 33(9), 584-592.
- de Campos, E. G., de Souza, I. D., & de Martinis, B. S. (2014). Determination of Amphetamine, Methamphetamine, and Hydroxyamphetamine Derivatives in Urine by Gas Chromatography-Mass Spectrometry and Its Relation to CYP2D6 Phenotype of Drug Users. Journal of analytical toxicology, 38(8), 536–542.
-
Restek. (2024). Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. (±)-苯丙胺-d 6标准液 溶液 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 3. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. agilent.com [agilent.com]
- 10. academic.oup.com [academic.oup.com]
- 11. (±)-苯丙胺-d 6标准液 溶液 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 12. Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs [discover.restek.com]
- 13. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Function of Deuterated Internal Standards in Mass Spectrometry
Abstract
In the landscape of quantitative analysis, particularly within pharmaceutical development, clinical diagnostics, and metabolic research, the pursuit of accuracy and precision is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become a powerful tool for sensitive and selective quantification of analytes in complex biological matrices. However, the inherent variability of the analytical process—including matrix effects, ionization suppression, and sample preparation inconsistencies—can compromise data reliability. The use of internal standards is a cornerstone of mitigating these variabilities, and among them, deuterated standards have established themselves as the gold standard.[1] This technical guide provides a comprehensive overview of the core principles, applications, and practical considerations of using deuterated standards in mass spectrometry.
The Challenge: Overcoming Analytical Variability in Mass Spectrometry
Mass spectrometry is a highly sensitive detection method, but it is not inherently quantitative by nature.[2] The signal intensity of a target analyte can be influenced by a multitude of factors that introduce variability and potential error.[3] Understanding these challenges is the first step to appreciating the indispensable role of a proper internal standard.
-
Sample Preparation Inconsistencies: Complex sample preparation workflows, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are often necessary to remove interfering substances from matrices like plasma or urine.[3] Each step—from pipetting and extraction to evaporation and reconstitution—can introduce variability, leading to incomplete or inconsistent analyte recovery.[1][3]
-
Matrix Effects: This is arguably the most significant challenge in LC-MS-based bioanalysis. Matrix effects occur when co-eluting, endogenous components from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source.[4][5] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[4][5] These effects are often unpredictable and can vary significantly between different samples, lots of matrix, and even within a single analytical run.[6]
-
Instrumental Drift: Mass spectrometers, like any high-precision instrument, can experience minor drifts in sensitivity and performance over the course of a long analytical batch.[3] This can be due to factors like changes in source cleanliness, detector fatigue, or fluctuations in ambient conditions.
These sources of variability can significantly impact the accuracy, precision, and reproducibility of quantitative results, making reliable data generation a formidable challenge.
The Solution: The Principle of Isotope Dilution Mass Spectrometry (IDMS)
To counteract these variabilities, a technique known as Isotope Dilution Mass Spectrometry (IDMS) is employed. IDMS is an internal standardization method that is considered a definitive technique in analytical chemistry due to its high accuracy and reliability.[7]
The core principle involves adding a known quantity of an isotopically labeled version of the analyte—the internal standard (IS)—to every sample, calibrator, and quality control (QC) sample at the very beginning of the analytical process.[8][9] Because this stable isotope-labeled (SIL) internal standard is chemically identical or nearly identical to the analyte, it experiences the same processing losses, matrix effects, and instrumental drift.[1][10]
The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference.[11] Quantification is then based on the ratio of the analyte's signal response to the SIL-IS's signal response, rather than the absolute response of the analyte alone. This ratio remains stable and proportional to the analyte's concentration, even if the absolute signal intensities of both compounds fluctuate.
Why Deuterated Standards are the Preferred Choice
Deuterated standards are a specific type of SIL-IS where one or more hydrogen atoms (¹H) are replaced by their stable, non-radioactive isotope, deuterium (²H or D).[1] They are the most common and preferred choice for several key reasons:
-
Physicochemical Similarity: Deuterium substitution results in a minimal change to the molecule's chemical properties.[1][12] This means the deuterated IS will have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the native analyte. This ensures it "tracks" the analyte's behavior almost perfectly through the entire analytical workflow.
-
Cost-Effectiveness: While the synthesis of any SIL-IS requires specialized chemistry, deuterium is generally less expensive than other stable isotopes like ¹³C or ¹⁵N, making deuterated standards more accessible.
-
Predictable Mass Shift: The addition of deuterium atoms provides a clear and predictable shift in the mass-to-charge ratio (m/z), allowing for easy differentiation from the analyte by the mass spectrometer.
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
} caption: "Workflow of Isotope Dilution using a Deuterated Internal Standard."
Key Characteristics of an Ideal Deuterated Internal Standard
While deuterated standards are the gold standard, not all are created equal. Careful selection and validation are critical.[13]
| Characteristic | Rationale & Causality | Potential Pitfalls if Ignored |
| High Isotopic Purity (≥98%) | Ensures the IS signal is distinct and minimizes the contribution of unlabeled analyte present in the IS solution, which would artificially inflate the measured concentration.[1][12] | Underestimation of the true analyte concentration. Compromised assay accuracy, especially at the lower limit of quantitation (LLOQ). |
| High Chemical Purity (>99%) | Prevents interference from impurities that might co-elute with the analyte or the IS, or cause ion suppression. | Inaccurate peak integration, poor selectivity, and unreliable quantification. |
| Appropriate Mass Difference | A mass difference of at least 3 Da is recommended to avoid isotopic crosstalk from the natural abundance of isotopes (e.g., ¹³C) in the analyte molecule.[5] | The natural M+1 or M+2 isotope peak of the analyte can interfere with the IS signal, leading to inaccurate ratio calculations. |
| Isotopic Stability | Deuterium atoms should be placed on positions in the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix under analytical conditions. | Loss of the isotopic label would cause the IS to revert to the unlabeled analyte, leading to inaccurate quantification and IS response variability. |
| Chromatographic Co-elution | The IS and analyte must elute at the same retention time to ensure they experience the exact same matrix effects at the point of ionization. | If retention times differ even slightly, the analyte and IS may be subjected to different degrees of ion suppression or enhancement, invalidating the ratio measurement.[14] |
A Note on the "Deuterium Isotope Effect"
In some cases, particularly in reversed-phase chromatography, deuterated compounds can elute slightly earlier than their non-deuterated counterparts.[15][16][17] This is known as the chromatographic isotope effect, which arises from subtle differences in the physicochemical properties (like polarity) caused by the C-D bond being slightly stronger and less polarizable than the C-H bond.[18] While often negligible, this effect must be evaluated during method development.[18][19] If significant separation occurs, it can compromise the standard's ability to correct for matrix effects accurately.
Practical Implementation: A Self-Validating Protocol
Integrating a deuterated IS into a quantitative method is a systematic process designed to build a self-validating system where the IS response provides a continuous check on the method's performance.
Step-by-Step Experimental Protocol
-
Stock Solution Preparation:
-
Accurately weigh and prepare separate stock solutions of the analyte and the deuterated IS in a suitable organic solvent. Regulatory guidance recommends preparing calibrators and QCs from separate stock solutions to ensure accuracy.[20]
-
Store solutions under validated conditions to ensure stability.
-
-
Working Solution Preparation:
-
Prepare a single Internal Standard Working Solution (ISWS) by diluting the IS stock solution. The concentration should be chosen such that the final IS peak area is robust and well above the noise level, typically aiming for a response in the mid-range of the calibration curve.
-
Prepare a series of calibration standards and quality control (QC) samples by spiking blank biological matrix with known concentrations of the analyte from its stock solution.
-
-
Sample Processing:
-
To a fixed volume of each unknown sample, calibrator, and QC, add a precise and constant volume of the ISWS. This step is critical. The IS must be added as early as possible to account for variability in all subsequent steps.[5]
-
Vortex to ensure thorough mixing and equilibration of the IS with the sample matrix.
-
Perform the sample extraction procedure (e.g., protein precipitation, LLE, or SPE).
-
Evaporate the solvent and reconstitute the extract in a mobile-phase compatible solvent.
-
-
LC-MS/MS Analysis & Data Processing:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Develop a method that monitors at least one specific precursor-to-product ion transition for both the analyte and the deuterated IS.
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (PAR) for each sample: PAR = Analyte Peak Area / IS Peak Area.
-
Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Apply a linear regression (typically with 1/x² weighting) to determine the relationship.
-
Quantify the unknown samples by interpolating their PAR values from the calibration curve.
-
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [style="filled", shape=box, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Logical flow for a quantitative bioanalytical workflow."
Validation and Trustworthiness: Regulatory Expectations
The use of a deuterated IS is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[21] A method's trustworthiness is established by demonstrating its performance against rigorous acceptance criteria.
FDA Bioanalytical Method Validation Acceptance Criteria Summary
| Validation Parameter | Concentration Level | Acceptance Criteria |
| Accuracy | LLOQ | Mean concentration within ±20% of nominal value |
| Other QCs | Mean concentration within ±15% of nominal value | |
| Precision | All QC Levels | Coefficient of Variation (CV) or %RSD ≤15% (≤20% at LLOQ) |
| Selectivity | Blank Matrix | No significant interfering peaks at the retention times of the analyte and IS.[21] |
| Matrix Effect | At least 6 sources | The IS-normalized matrix factor should have a CV ≤15%. |
| Stability | Various conditions | Analyte concentration must be within ±15% of the nominal concentration. |
This table summarizes key criteria based on the FDA's "Bioanalytical Method Validation Guidance for Industry."[20][22]
During routine analysis, the IS response serves as a real-time diagnostic tool. A significant or abrupt deviation in the IS peak area for a particular sample compared to the batch average can indicate a problem with that specific sample, such as an extraction error, a short injection, or unusually severe matrix effects, prompting further investigation.[23][24]
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry.[1] Their ability to mimic the behavior of the target analyte provides a robust and reliable means to correct for the myriad sources of variability inherent in the analysis of complex samples.[1][11] By functioning through the principle of isotope dilution, they ensure that the calculated ratio of analyte-to-internal standard remains constant and accurate, even in the face of sample loss or signal suppression. For researchers, scientists, and drug development professionals, the proper selection, implementation, and validation of a deuterated internal standard is not merely a technical detail—it is the foundation upon which the accuracy, precision, and ultimate integrity of quantitative LC-MS data are built.
References
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess . SciSpace. Available at: [Link]
-
The Role of Internal Standards In Mass Spectrometry . SCION Instruments. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . PubMed. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. Available at: [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A . Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . Available at: [Link]
-
Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach . PubMed. Available at: [Link]
-
Internal standards in regulated bioanalysis: putting in place a decision-making process during method development . Bioanalysis Zone. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF . ResearchGate. Available at: [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis . NIH. Available at: [Link]
-
Full article: Matrix Effects and Application of Matrix Effect Factor . Taylor & Francis. Available at: [Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? . Available at: [Link]
-
Isotope dilution . Wikipedia. Available at: [Link]
-
Isotope dilution | Mass spectrometry, Trace elements, Quantification . Britannica. Available at: [Link]
-
Understanding Internal standards and how to choose them : r/massspectrometry . Reddit. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry . FDA. Available at: [Link]
-
Internal standards in regulated bioanalysis: putting in place a decision-making process during method development . PubMed. Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . FDA. Available at: [Link]
-
Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect . PubMed. Available at: [Link]
-
Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry . NIH. Available at: [Link]
-
What Is Isotope Dilution Mass Spectrometry? . YouTube. Available at: [Link]
-
Guideline on Isotope Dilution Mass Spectrometry . OSTI.GOV. Available at: [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach . ResearchGate. Available at: [Link]
-
Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? . ResearchGate. Available at: [Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides . Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf . Available at: [Link]
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry . ACS Publications. Available at: [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method . RPubs. Available at: [Link]
-
White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis . CMIC Group. Available at: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? . BioPharma Services. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Isotope dilution - Wikipedia [en.wikipedia.org]
- 9. osti.gov [osti.gov]
- 10. reddit.com [reddit.com]
- 11. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. fda.gov [fda.gov]
- 23. en.cmicgroup.com [en.cmicgroup.com]
- 24. biopharmaservices.com [biopharmaservices.com]
The Gold Standard: A Technical Guide to Drug Quantification by Stable Isotope Dilution Mass Spectrometry
Foreword: The Pursuit of Analytical Certainty
In the landscape of drug development, the journey from discovery to clinical application is paved with data. The reliability of this data, particularly the quantification of drug and metabolite concentrations in complex biological matrices, is paramount. Inaccurate measurements can lead to flawed pharmacokinetic/pharmacodynamic (PK/PD) models, erroneous dose-selection, and ultimately, compromise patient safety. It is in this high-stakes environment that Stable Isotope Dilution Mass Spectrometry (SIDMS) has established itself as the undisputed gold standard.
This guide is designed for the discerning researcher, the meticulous scientist, and the dedicated drug development professional. It is not a mere recitation of protocols but a deep dive into the fundamental principles that make SIDMS a uniquely robust and self-validating analytical technique. We will explore the "why" behind every critical step, from the selection of an appropriate internal standard to the intricacies of data interpretation. Our journey will be grounded in the principles of scientific integrity, ensuring that every recommendation and protocol described herein is designed to produce data of the highest caliber.
Part 1: The Cornerstone of Accuracy - The Principle of Isotope Dilution
At its core, Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that provides highly accurate and precise quantification of analytes in various complex matrices.[1] The foundational principle involves the introduction of a known quantity of an isotopically labeled version of the analyte, referred to as the Stable Isotope Labeled Internal Standard (SIL-IS), into the sample.[1][2][3] This SIL-IS is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes like carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[1][4]
Once introduced, the SIL-IS is allowed to equilibrate with the sample, creating a homogenous mixture of the native analyte and the labeled standard.[1] The sample then undergoes preparation and analysis by a mass spectrometer. The mass spectrometer, capable of differentiating ions based on their mass-to-charge ratio (m/z), can distinguish between the native analyte and the heavier SIL-IS.[1] The concentration of the analyte in the original sample is then determined by measuring the ratio of the instrument response of the native analyte to that of the SIL-IS.[1][2][3]
The elegance of this technique lies in its ability to control for a multitude of potential errors. Because the SIL-IS is a near-perfect chemical mimic of the analyte, it experiences the same physical and chemical variations throughout the entire analytical process. This includes:
-
Sample Preparation Inconsistencies: Any loss of analyte during extraction, evaporation, or derivatization will be mirrored by a proportional loss of the SIL-IS.
-
Chromatographic Variability: Minor shifts in retention time or peak shape will affect both the analyte and the SIL-IS equally.
-
Mass Spectrometric Fluctuations: Variations in ionization efficiency and detector response will have a similar impact on both species.
By using the ratio of the two signals, these sources of variability are effectively canceled out, leading to a highly precise and accurate measurement. This inherent self-correcting mechanism is what elevates SIDMS to the status of a definitive measurement method.[1]
Caption: A streamlined workflow for SIDMS method development.
3.1.1. Mass Spectrometer Optimization: Tuning for Sensitivity and Specificity
The first step is to optimize the mass spectrometer parameters for both the analyte and the SIL-IS. This involves:
-
Selection of Precursor Ion: The precursor ion is the parent molecule that is selected in the first quadrupole (Q1) of a triple quadrupole mass spectrometer. Typically, the protonated molecule [M+H]⁺ in positive ionization mode or the deprotonated molecule [M-H]⁻ in negative ionization mode is chosen. [5]The goal is to select the most abundant and stable ion. [6]* Selection of Product Ions: The precursor ion is then fragmented in the collision cell (Q2), and one or more specific product ions are selected in the third quadrupole (Q3). The transition from the precursor ion to the product ion is known as a Multiple Reaction Monitoring (MRM) transition and provides a high degree of specificity. The most intense and stable product ions are typically chosen for quantification and confirmation. [7] 3.1.2. Liquid Chromatography (LC) Method Development: Achieving Separation
The primary goal of the LC method is to chromatographically separate the analyte from other endogenous components in the matrix that could interfere with the measurement. This is crucial for minimizing matrix effects. [8][9]Key parameters to optimize include:
-
Column Chemistry: Reversed-phase chromatography is most commonly used for small molecule drug analysis.
-
Mobile Phase Composition: The ratio of aqueous and organic solvents is adjusted to achieve optimal retention and peak shape.
-
Gradient Profile: A gradient elution is often employed to separate compounds with a wide range of polarities.
-
Flow Rate and Temperature: These parameters can be adjusted to fine-tune the separation.
3.1.3. Sample Preparation: The Cleanup Crew
The objective of sample preparation is to extract the analyte from the biological matrix and remove potentially interfering substances like proteins and phospholipids. [8]Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not be sufficient for removing all matrix components. [9]* Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated for high-throughput applications. [8]
Bioanalytical Method Validation: Proving Performance
Once the method has been developed, it must undergo a full validation to demonstrate its performance characteristics in accordance with regulatory guidelines. [10][11] Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. [12] | No significant interfering peaks at the retention time of the analyte and SIL-IS in blank matrix samples. |
| Accuracy | The closeness of the measured concentration to the true concentration. [12] | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogenous volume of biological matrix. [12] | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and the concentration of the analyte. | A linear regression is typically used, with a correlation coefficient (r²) > 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. [12] | The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should meet the acceptance criteria. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte due to the presence of co-eluting matrix components. [13][14][15] | The matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should not exceed 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. [12] | Analyte concentrations should be within ±15% of the initial concentration. |
Experimental Protocol: Assessment of Matrix Effects
A robust assessment of matrix effects is a critical component of method validation. The post-extraction spike method is a widely accepted approach for quantitatively evaluating matrix effects. [14] Step-by-Step Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and SIL-IS spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and SIL-IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and SIL-IS are spiked into the biological matrix before extraction.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
-
Evaluate the results: The CV of the IS-normalized MF across at least six different lots of biological matrix should be ≤ 15%. This demonstrates that the SIL-IS is effectively compensating for the variability in matrix effects.
Part 4: Data Interpretation and Reporting
The final step in the SIDMS workflow is the interpretation and reporting of the data. This involves constructing a calibration curve and using it to determine the concentration of the analyte in unknown samples.
The Calibration Curve: A Linear Relationship
A calibration curve is generated by plotting the peak area ratio of the analyte to the SIL-IS against the known concentration of the analyte in a series of calibration standards. [16]While the theoretical response of isotope dilution can be non-linear, in practice, with a carefully chosen SIL-IS and a sufficiently large mass difference, a linear relationship is typically observed over the desired concentration range. [17][18][19][20]A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used to fit the data.
Quality Control: Ensuring In-Study Performance
During the analysis of study samples, Quality Control (QC) samples at low, medium, and high concentrations are included to monitor the performance of the assay. The concentrations of the QC samples are determined from the calibration curve, and the results must fall within pre-defined acceptance criteria (typically ±15% of the nominal value) for the analytical run to be considered valid.
Conclusion: A Commitment to Quality
Stable Isotope Dilution Mass Spectrometry is more than just an analytical technique; it is a commitment to data quality and scientific rigor. By understanding and applying the core principles outlined in this guide, researchers, scientists, and drug development professionals can generate quantitative data of the highest accuracy and precision. This, in turn, provides a solid foundation for critical decision-making throughout the drug development process, ultimately contributing to the development of safer and more effective medicines. The inherent self-validating nature of SIDMS, when properly implemented, provides an unparalleled level of confidence in the analytical results, truly making it the gold standard for drug quantification.
References
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC–MS bioanalysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
LCGC International. (2020, May 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? Retrieved from [Link]
-
PubMed. (2009, October). Matrix effect elimination during LC-MS/MS bioanalytical method development. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
SlideShare. (2014, October 28). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]
-
ACS Publications. (2015, May 26). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Retrieved from [Link]
-
NRC Publications Archive. (n.d.). Calibration graphs in isotope dilution mass spectrometry. Retrieved from [Link]
-
PubMed. (2015, October 8). Calibration graphs in isotope dilution mass spectrometry. Retrieved from [Link]
-
Bionity. (n.d.). How to choose precursor ions when establishing MRM methods? Retrieved from [Link]
-
Imre Blank's. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Retrieved from [Link]
-
ResearchGate. (n.d.). Calibration curves using isotope dilution technique. Retrieved from [Link]
-
Shimadzu. (n.d.). Core principles. Retrieved from [Link]
-
ResearchGate. (n.d.). peaks (m/z) of precursor and product ions used for LC-MS/MS analysis of pharmaceuticals in environmental samples. Retrieved from [Link]
-
ResearchGate. (2015, September). Calibration graphs in isotope dilution mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dynamic Quadrupole Selection to Associate Precursor Masses with MS/MS Products in Data-Independent Acquisition. Retrieved from [Link]
-
Agilent. (n.d.). All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Retrieved from [Link]
-
CORE. (2012, October 18). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
-
OSTI.GOV. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
News-Medical.Net. (2019, April 8). Biomedical Applications of Isotope-Dilution Liquid Chromatography. Retrieved from [Link]
-
ACS Publications. (2005, April 1). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
The Pharmstudent. (n.d.). Isotopic Dilution Analysis (IDA) tech. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. How to choose precursor ions when establishing MRM methods? [en.biotech-pack.com]
- 7. shimadzu.com [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nebiolab.com [nebiolab.com]
- 16. researchgate.net [researchgate.net]
- 17. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 18. Calibration graphs in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. imreblank.ch [imreblank.ch]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Phenyl-2-aminopropane-D6 HCl in High-Precision Analytical Methods
Executive Summary
This technical guide provides an in-depth exploration of Phenyl-2-aminopropane-D6 hydrochloride (Amphetamine-D6 HCl), a deuterated stable isotope-labeled internal standard. Its mechanism of action is pivotal for achieving high accuracy and precision in the quantitative analysis of amphetamine, particularly in complex matrices such as biological fluids. The core of its function lies in the principles of Isotope Dilution Mass Spectrometry (IDMS), a powerful technique that corrects for variability during sample preparation and analysis.[1][2] By serving as a chemically identical but mass-distinct surrogate for the target analyte, Amphetamine-D6 HCl enables reliable quantification, mitigating issues like matrix effects and sample loss that commonly plague chromatographic and mass spectrometric assays.[3][4] This document will elucidate the physicochemical properties, the theoretical underpinnings of its application, a practical experimental protocol, and the critical advantages it offers to researchers in forensic toxicology, clinical diagnostics, and pharmaceutical development.
Introduction: The Analytical Challenge of Amphetamine Quantification
Amphetamine, a potent central nervous system stimulant, is a compound of significant interest in both clinical and forensic settings.[5] Its analysis is crucial for therapeutic drug monitoring, diagnosing intoxication, and in law enforcement for the identification of illicit substances.[6][7] However, accurately quantifying amphetamine in complex biological matrices like blood, urine, or oral fluid presents considerable analytical hurdles.[8] These challenges include:
-
Sample Loss: Inevitable losses occur during multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]
-
Matrix Effects: Co-extracted endogenous components from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement and, consequently, inaccurate results.[1][3]
-
Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume inconsistencies or detector sensitivity drift, can impact signal intensity and compromise reproducibility.[9]
To overcome these issues, a robust analytical method requires an appropriate internal standard (IS). The ideal IS is a compound that behaves identically to the analyte throughout the entire analytical process but is distinguishable by the detector.[10] Phenyl-2-aminopropane-D6 HCl, a stable isotope-labeled (SIL) analog of amphetamine, is the gold standard for this purpose.
Physicochemical Properties: Analyte vs. Internal Standard
Phenyl-2-aminopropane-D6 HCl is chemically identical to amphetamine HCl, with the critical difference being the substitution of six hydrogen atoms with their heavier isotope, deuterium.[11][12] This substitution results in a distinct mass increase without significantly altering the compound's chemical properties, such as polarity, pKa, and chromatographic retention time.[3][10] This near-identical chemical behavior is the cornerstone of its effectiveness as an internal standard.
Table 1: Comparison of Physicochemical Properties
| Property | (±)-Amphetamine HCl | (±)-Phenyl-2-aminopropane-D6 HCl |
| Synonyms | Amfetamine HCl | Amphetamine-d6 HCl |
| Molecular Formula | C₉H₁₃N · HCl | C₉H₇D₆N · HCl |
| Molecular Weight | 171.67 g/mol | 177.71 g/mol [12] |
| Unlabeled CAS No. | 2706-50-5[13] | N/A |
| Labeled CAS No. | N/A | 205437-60-1[11][12][13] |
| Chemical Structure | Phenyl group attached to a propane chain with an amino group at the second carbon. | Identical structure with six deuterium atoms on the propane chain and phenyl ring. |
The Core Mechanism: Isotope Dilution Mass Spectrometry (IDMS)
The utility of Phenyl-2-aminopropane-D6 HCl is fully realized within the framework of Isotope Dilution Mass Spectrometry (IDMS).[14][15][16] IDMS is a definitive analytical method that relies on altering the isotopic composition of the analyte in a sample to determine its original concentration.[2]
The process begins by adding a precisely known quantity of the deuterated internal standard (the "spike") to every sample, calibrator, and quality control sample at the very beginning of the workflow.[9][17] Because the deuterated standard is chemically indistinguishable from the native analyte, any physical loss or ionization variability experienced by the analyte will be mirrored exactly by the internal standard.[1][4]
During analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the analyte and the internal standard co-elute from the chromatography column, meaning they enter the mass spectrometer at the same time.[10] However, the mass spectrometer can easily differentiate them based on their mass-to-charge (m/z) ratio. The instrument measures the signal intensity (peak area) for both the analyte and the internal standard. The quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, not on the absolute signal of the analyte.[2] This ratio remains constant even if sample is lost or if matrix effects suppress both signals equally.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Practical Application: A Validated Protocol for Amphetamine in Urine
This section outlines a robust, self-validating protocol for the quantification of amphetamine in human urine using Phenyl-2-aminopropane-D6 HCl as the internal standard.
Materials and Reagents
-
(±)-Amphetamine HCl certified reference material
-
(±)-Phenyl-2-aminopropane-D6 HCl certified internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
-
Urine samples (calibrators, controls, unknowns)
Experimental Workflow
The workflow ensures that the internal standard is introduced early to account for variability in all subsequent steps.
Caption: Experimental Workflow for Amphetamine Quantification.
Step-by-Step Methodology
-
Preparation of Standards: Prepare a stock solution of amphetamine and a separate stock solution of Amphetamine-D6 HCl in methanol. From the amphetamine stock, create a series of calibrator solutions in blank urine at concentrations spanning the expected analytical range (e.g., 5–500 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Sample Spiking: To 1 mL of each calibrator, QC, and unknown urine sample, add a fixed volume (e.g., 50 µL) of the Amphetamine-D6 HCl working solution (e.g., at 100 ng/mL). This ensures every sample contains the same amount of internal standard.
-
Solid Phase Extraction (SPE):
-
Rationale: SPE is used to clean the sample and concentrate the analyte, removing matrix components that could interfere with detection. A mixed-mode cation exchange sorbent is effective for basic drugs like amphetamine.
-
Condition: Condition the SPE cartridge with methanol followed by deionized water.
-
Load: Load the pre-treated (acidified) urine sample onto the cartridge.
-
Wash: Wash the cartridge with water, followed by a weak organic solvent (e.g., 25% methanol) to remove hydrophilic interferences.
-
Elute: Elute the amphetamine and Amphetamine-D6 HCl using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in acetonitrile).
-
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, fixed volume (e.g., 100 µL) of the initial LC mobile phase. This step concentrates the sample for improved sensitivity.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto an appropriate LC column (e.g., C18). Use a gradient elution program with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile to achieve chromatographic separation.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both amphetamine and Amphetamine-D6 HCl using Multiple Reaction Monitoring (MRM). For example:
-
Amphetamine: Q1 m/z 136.1 → Q3 m/z 119.1
-
Amphetamine-D6: Q1 m/z 142.1 → Q3 m/z 125.1
-
-
-
Data Analysis: Integrate the peak areas for both the analyte and the internal standard. For the calibrator samples, plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte to generate a calibration curve. Determine the concentration of amphetamine in the QC and unknown samples by interpolating their peak area ratios from this curve.
Conclusion: Ensuring Data Integrity in Analytical Science
Phenyl-2-aminopropane-D6 HCl is more than just a reagent; it is an enabling tool for achieving the highest standards of analytical quality. Its mechanism of action, rooted in the principles of isotope dilution, provides a robust and elegant solution to the inherent challenges of quantifying small molecules in complex samples. By acting as a perfect chemical mimic, it systematically corrects for procedural errors and matrix-induced variations, ensuring that the final reported concentration is a true and accurate reflection of the analyte's presence.[3][4] The use of this deuterated internal standard is indispensable for any laboratory performing high-stakes quantitative analysis, underpinning the reliability and defensibility of data in clinical, forensic, and research applications.
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Office of Justice Programs. Techniques for the Detection and Identification of Amphetamines and Amphetamine-Like Substances. Available at: [Link]
-
A. M. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Engineering. Available at: [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Amphetamine. Available at: [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]
-
NetEase. (2024). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
-
Britannica. (2025). Isotope dilution | Mass spectrometry, Trace elements, Quantification. Available at: [Link]
-
United Nations Office on Drugs and Crime. (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. Available at: [Link]
-
Meyer, M. R., et al. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. PubMed Central. Available at: [Link]
-
Wikipedia. Isotope dilution. Available at: [Link]
-
Vio, L., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
Chemistry For Everyone. (2025). What Is Isotope Dilution Mass Spectrometry?. YouTube. Available at: [Link]
-
ChemWhat. PHENYL-2-AMINOPROPANE-1,1,2,3,3,3-D6 HCL CAS#: 205437-60-1. Available at: [Link]
-
Øiestad, E. L., et al. (2015). Enantiomer specific analysis of amphetamine in urine, oral fluid and blood. ResearchGate. Available at: [Link]
Sources
- 1. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 2. youtube.com [youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Techniques for the Detection and Identification of Amphetamines and Amphetamine-Like Substances | Office of Justice Programs [ojp.gov]
- 7. Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials [unodc.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. (±)-1-Phenyl-2-aminopropane-1,1,2,3,3,3-d6 HCl [lgcstandards.com]
- 12. chemwhat.com [chemwhat.com]
- 13. (±)-1-Phenyl-2-aminopropane-1,1,2,3,3,3-d6 HCl [lgcstandards.com]
- 14. osti.gov [osti.gov]
- 15. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 16. Isotope dilution - Wikipedia [en.wikipedia.org]
- 17. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
Methodological & Application
Application Note: Quantitative Analysis of Amphetamine in Biological Matrices Using Amphetamine-d6 HCl as an Internal Standard by GC-MS
Abstract
This application note provides a comprehensive guide and detailed protocols for the quantitative analysis of amphetamine in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method's accuracy and reliability are significantly enhanced by the use of a stable isotope-labeled internal standard (ISTD), Amphetamine-d6 hydrochloride. We will delve into the foundational principles of internal standardization, the rationale behind selecting a deuterated analog, and provide step-by-step protocols for sample preparation, derivatization, and GC-MS analysis. This guide is intended for researchers, forensic toxicologists, and drug development professionals seeking a robust and validated method for amphetamine quantification.
The Foundational Role of Internal Standards in Quantitative GC-MS
Accurate quantification of analytes in complex biological matrices like urine or blood is a significant challenge. Variations in sample preparation, injection volume inconsistencies, and fluctuations in instrument response can all introduce significant errors, compromising the integrity of the results.[1][2][3] An internal standard is a compound added in a constant amount to all samples, calibrators, and controls, which acts as a reference point to correct for these variations.[4][5]
The core principle of internal standardization is the use of a response ratio—the ratio of the analyte's signal to the internal standard's signal—for quantification.[4] This ratio remains stable even if absolute signal intensities fluctuate due to sample loss during extraction or minor injection volume differences, thereby ensuring higher precision and accuracy.[2][6]
Why Amphetamine-d6 HCl is the Gold Standard ISTD
For mass spectrometry-based methods, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[7][8] Amphetamine-d6 HCl, where six hydrogen atoms on the phenyl ring are replaced with deuterium, is an exemplary choice for amphetamine analysis for several key reasons:
-
Chemical and Physical Equivalence: Deuterium substitution results in a molecule that is chemically and physically almost identical to the native amphetamine.[7] This ensures it behaves similarly during all stages of sample preparation, including extraction, derivatization, and chromatographic separation (co-elution).[6][8] This co-elution is critical for compensating for matrix effects at the specific retention time of the analyte.[9]
-
Mass Differentiation: Despite its chemical similarity, Amphetamine-d6 is easily distinguished from the unlabeled analyte by the mass spectrometer due to the mass difference (6 Da). This allows for simultaneous monitoring without signal overlap.
-
Purity and Stability: Deuterated standards are synthesized to high chemical and isotopic purity (typically >98%), ensuring they do not contribute to the analyte's signal.[7] The carbon-deuterium bonds are stable and do not undergo exchange with hydrogen atoms during sample processing.[6]
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Amphetamine HCl certified reference material (1 mg/mL)
-
Amphetamine-d6 HCl certified internal standard (100 µg/mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium phosphate monobasic and dibasic
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode C8-SCX)[10]
-
Elution solvent: Isopropyl alcohol, Ammonium hydroxide, Hexane
-
Derivatizing agent: Trifluoroacetic anhydride (TFAA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[11]
-
Ethyl acetate or other suitable solvent for reconstitution
-
Drug-free certified urine for calibrators and controls
Instrumentation
The following table outlines typical GC-MS parameters. These should be optimized for the specific instrument in use.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| GC Column | Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm) or equivalent[12] |
| Injector | Splitless, 250°C |
| Carrier Gas | Helium, constant flow at 1.1-1.2 mL/min |
| Oven Program | Initial 60°C (hold 1 min), ramp at 20°C/min to 220°C, then ramp at 40°C/min to 275°C (hold 2 min)[11] |
| MS Interface Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Experimental Protocols
Protocol 1: Preparation of Solutions
-
ISTD Working Solution (1 µg/mL): Dilute the 100 µg/mL Amphetamine-d6 HCl stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the amphetamine certified reference material into drug-free urine. A typical range would be 50, 100, 250, 500, 1000, and 2000 ng/mL.
-
Quality Controls (QCs): Prepare low, mid, and high QCs in drug-free urine (e.g., 75, 750, and 1500 ng/mL).
Protocol 2: Solid-Phase Extraction (SPE) of Urine Samples
This protocol outlines a general procedure for extracting amphetamine from a urine matrix.[13][14][15]
-
Sample Pre-treatment: To 1 mL of each calibrator, QC, and unknown sample, add 20 µL of the 1 µg/mL ISTD working solution. This ensures the ISTD is present throughout the entire sample preparation process to account for any analyte loss.[4] Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge sequentially with 2 mL of deionized water, 1 mL of 25:75 isopropyl alcohol:water, and 1 mL of hexane to remove matrix interferences. Dry the cartridge under vacuum for 2-5 minutes after the wash steps.[13][14]
-
Elution: Elute the analyte and internal standard from the cartridge with 2-3 mL of an elution solvent (e.g., a freshly prepared mixture of isopropyl alcohol containing 2% ammonium hydroxide).[13]
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40-50°C.
Protocol 3: Derivatization
Amphetamines contain a primary amine group, making them polar and prone to poor peak shape (tailing) in GC. Derivatization is essential to cap this active site, increasing volatility and thermal stability, which results in sharp, symmetrical chromatographic peaks.[12]
-
To the dried residue from the SPE step, add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 70°C for 20 minutes.[11][16]
-
After heating, evaporate the solution to dryness under a gentle stream of nitrogen.
-
Reconstitute the final derivatized residue in 100 µL of ethyl acetate for injection into the GC-MS.
Data Analysis and Method Validation
Data Acquisition and Quantification
The GC-MS should be operated in SIM mode to maximize sensitivity and selectivity. Specific ions for the derivatized amphetamine and its deuterated internal standard are monitored.
| Compound | Derivatizing Agent | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| Amphetamine | TFAA | 140 | 118, 91 |
| Amphetamine-d6 | TFAA | 144 | 122, 92 |
| Amphetamine | HFBA | 240 | 118, 193 |
| Amphetamine-d8 | HFBA | 243 | 126, 96 |
Note: Ions are based on common derivatives like TFAA or HFBA. The exact ions should be confirmed from the mass spectrum of a derivatized standard. The bolded ion is typically the most abundant and used for quantification.[11][17]
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Amphetamine Area / Amphetamine-d6 Area) against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x) is typically applied.
-
Quantification: The concentration of amphetamine in unknown samples is calculated from the regression equation of the calibration curve using their measured peak area ratios.
Method Validation
A full method validation should be performed according to established guidelines, such as those from the FDA or ICH, to ensure the method is fit for its intended purpose.[18][19][20] Key parameters to assess include:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte and ISTD in blank matrix samples.
-
Linearity: Typically, a correlation coefficient (r²) of >0.99 is required over the defined calibration range.[21]
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).
-
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a pure solvent. The use of a co-eluting SIL-ISTD is the most effective way to correct for matrix effects.[3][22]
-
Stability: Analyte stability in the biological matrix under various storage conditions (freeze-thaw, long-term).
Conclusion
The use of Amphetamine-d6 HCl as an internal standard provides a robust, reliable, and highly accurate method for the quantitative analysis of amphetamine by GC-MS. Its properties as a stable isotope-labeled analog allow it to effectively correct for variations inherent in sample preparation and instrument analysis, which is crucial when dealing with complex biological matrices. The protocols outlined in this note, when combined with proper method validation, provide a framework for achieving defensible and high-quality data in clinical, forensic, and research settings.
References
- Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines.
- Wiedemer, B. (n.d.). Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine. Grace Davison Discovery Sciences.
-
Lin, H. R., & Lin, T. C. (1995). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. Journal of Analytical Toxicology, 19(6), 419-424. Retrieved from [Link]
- Urbach, D. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification. Sigma-Aldrich.
-
Telepchak, M. J., Clevenger, M. A., & Wong, S. H. (1996). Robotic Solid-Phase Extraction of Amphetamines from Urine for Analysis by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 20(4), 273-277. Retrieved from [Link]
-
Melgar, R., & Kelly, R. C. (1993). A Novel GC/MS Derivatization Method for Amphetamines. Journal of Analytical Toxicology, 17(7), 399-402. Retrieved from [Link]
- Grace Davison Discovery Sciences. (2007). Solid Phase Extraction of Amphetamine and Methamphetamine from Urine. The Application Notebook.
-
Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399–402. Retrieved from [Link]
-
Shin, H. S., Donike, M., & Kim, J. (1998). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 70(13), 2533-2538. Retrieved from [Link]
- UCT, Inc. (n.d.). Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS.
-
Dolan, J. W. (2013). When Should an Internal Standard be Used? LCGC International. Retrieved from [Link]
- Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
- Ellutia. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
- Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20.
-
Restek Corporation. (2015). Choosing an Internal Standard. Retrieved from [Link]
-
Hornbeck, C. L., & Czarny, R. J. (1989). Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS. Part I. Advantages of trichloroacetyl derivatization. Journal of Analytical Toxicology, 13(3), 144-149. Retrieved from [Link]
- Kulu, A., & Demirel, G. (1998). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences, 28, 411-415.
-
Kupski, O., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 425. Retrieved from [Link]
- Wilson, T. D. (2017). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. University of Missouri-St. Louis.
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
Saito, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. Retrieved from [Link]
-
Chemistry For Everyone. (2024, February 10). What Is An Internal Standard In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Wu, A. H., et al. (1996). Identification of methamphetamines and over-the-counter sympathometic amines by full-scan GC-ion trap MS with electron impact and chemical ionization. Journal of Analytical Toxicology, 20(3), 115-121. Retrieved from [Link]
- Bishop, C. (2014). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. University at Albany, Scholars Archive.
- Hornbeck, C. L., & Czarny, R. J. (1989). Quantitation of Methamphetamine and Amphetamine in Urine by Capillary GCIMS. Part I. Advantages of Trichloroacetyl Derivatization. Journal of Analytical Toxicology, 13(3), 144-149.
-
Saito, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. Retrieved from [Link]
-
Thangadurai, S., et al. (2025). Mass Spectra and predicted fragmentation patterns of Amphetamine (A),... [Image]. In A Forensic Appraisal of Neoteric Hyphenated Techniques for Separation and Detection of Narcotic Drugs. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
- New York City Office of Chief Medical Examiner. (2013). GCMS - A - Amphet Screen SPE.pdf.
-
Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]
- Lin, H. R., et al. (2007). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy-amphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis, 15(3).
-
Swartz, M. E., & Krull, I. S. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International. Retrieved from [Link]
-
Dotsenko, R. I., et al. (2020). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Journal of Analytical Chemistry, 75, 313-326. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved from [Link]
-
Koychev, S., & Zlateva-Panayotova, N. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1599-1603. Retrieved from [Link]
-
Stansel, R. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics. Retrieved from [Link]
-
Hornbeck, C. L., et al. (1991). Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride. Journal of Analytical Toxicology, 15(4), 169-174. Retrieved from [Link]
-
Sharma, A., & Sharma, S. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51. Retrieved from [Link]
-
Jian, W., et al. (2005). Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study. Journal of Chromatography B, 828(1-2), 62-68. Retrieved from [Link]
-
Al-Asmari, A. I. (2015). Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. Journal of Analytical Toxicology. Retrieved from [Link]
-
Zulkifli, S. Z., & Abdullah, A. F. L. (2016). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised. Sains Malaysiana, 45(1), 115-120. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Cody, J. T. (1990). Quantitative and isomeric determination of amphetamine and methamphetamine from urine using a nonprotic elution solvent and R(-)-alpha-methoxy-alpha-trifluoromethylphenylacetic acid chloride derivatization. Journal of Analytical Toxicology, 14(6), 321-324. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Choosing an Internal Standard [discover.restek.com]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase extraction in amphetamine and methamphetamine analysis of urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. gcms.cz [gcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. unitedchem.com [unitedchem.com]
- 16. journal-imab-bg.org [journal-imab-bg.org]
- 17. jfda-online.com [jfda-online.com]
- 18. s27415.pcdn.co [s27415.pcdn.co]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. fda.gov [fda.gov]
- 21. environics.com [environics.com]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
Application Note: Quantitative Analysis of Amphetamine in Human Urine using Phenyl-2-aminopropane-D6 as an Internal Standard by LC-MS/MS
Abstract
This application note provides a comprehensive and robust protocol for the quantitative determination of amphetamine in human urine. The methodology leverages the precision and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects and variations during sample processing, a stable isotope-labeled internal standard, Phenyl-2-aminopropane-D6 (Amphetamine-D6), is employed. The protocol details every critical step from sample pre-treatment, including enzymatic hydrolysis of potential glucuronide conjugates, through Solid-Phase Extraction (SPE) for sample clean-up and concentration, to the final instrumental analysis. This guide is intended for researchers, forensic toxicologists, and clinical laboratory professionals requiring a reliable, validated method for amphetamine quantification.
Introduction: The Imperative for Isotope Dilution
Amphetamine is a potent central nervous system (CNS) stimulant that is subject to abuse and is a common target in clinical and forensic toxicology screening.[1][2] Accurate quantification in complex biological matrices like urine is paramount for definitive confirmation and for clinical interpretation. Urine analysis is complicated by high salt concentrations and significant matrix variability between individuals, which can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate results.[3][4]
The gold standard for mitigating these challenges is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique known as isotope dilution mass spectrometry. Phenyl-2-aminopropane-D6 (Amphetamine-D6) is an ideal SIL-IS for this application. It is chemically identical to the target analyte, amphetamine, but has a higher mass due to the replacement of six hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Causality of using a SIL-IS: Because Amphetamine-D6 has nearly identical physicochemical properties to amphetamine, it co-elutes chromatographically and experiences the same effects during extraction, derivatization (if applicable), and ionization.[3] Any loss of analyte during sample preparation or any fluctuation in instrument response will affect the SIL-IS to the same degree. By measuring the ratio of the analyte's signal to the SIL-IS's signal, these variations are normalized, leading to highly accurate and precise quantification.[5][6] This self-validating system is the cornerstone of a trustworthy and defensible analytical method.
Materials and Reagents
-
Analytes and Standards:
-
Amphetamine standard (1 mg/mL in methanol)
-
Phenyl-2-aminopropane-D6 (Amphetamine-D6) internal standard (100 µg/mL in methanol)
-
-
Reagents:
-
Consumables:
-
Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., Clean Screen® DAU or equivalent)[1]
-
Glass test tubes and autosampler vials
-
Pipettes and tips
-
Experimental Workflow: A Step-by-Step Protocol
The entire workflow is designed to efficiently hydrolyze conjugated metabolites, isolate the target analytes from matrix interferences, and prepare a clean sample for LC-MS/MS analysis.
Caption: High-level overview of the urine drug testing workflow.
Sample Pre-treatment and Hydrolysis
Many drugs are excreted in urine as water-soluble glucuronide conjugates.[8][9] To quantify the total amphetamine concentration, these conjugates must be cleaved to release the parent drug. Enzymatic hydrolysis is preferred over acid hydrolysis as it is milder and less likely to degrade the analytes.[8]
Protocol:
-
Pipette 1.0 mL of urine into a labeled glass test tube.
-
Add 20 µL of a 1 µg/mL Amphetamine-D6 working solution (internal standard).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex mix for 10 seconds.
-
Incubate the sample in a water bath or heating block at 60°C for 60 minutes.
-
Allow the sample to cool to room temperature.
-
Add 2.0 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
Solid-Phase Extraction (SPE)
SPE is a critical sample cleanup step that removes salts, endogenous compounds, and other interferences while concentrating the analytes of interest.[2][10] A mixed-mode SPE cartridge, which combines both ion-exchange and reversed-phase retention mechanisms, provides excellent selectivity for amphetamines.[1]
Caption: Detailed steps for the Solid-Phase Extraction (SPE) procedure.
Protocol:
-
Condition: Condition the SPE cartridge by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to dry between steps.
-
Load: Apply the pre-treated urine sample to the cartridge at a slow flow rate of 1-2 mL/minute.
-
Wash:
-
Wash with 3 mL of 0.1 M HCl to remove basic and neutral interferences.
-
Wash with 3 mL of methanol to remove lipids and other organic interferences.
-
-
Dry: Dry the SPE cartridge thoroughly under high vacuum or positive pressure for at least 5 minutes to remove all residual wash solvents. This step is critical for ensuring good elution recovery.
-
Elute: Elute the amphetamine and Amphetamine-D6 from the cartridge using 3 mL of a freshly prepared solution of ethyl acetate/isopropyl alcohol/ammonium hydroxide (78:20:2 v/v/v). Collect the eluate in a clean glass tube.
Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
The analysis is performed using a triple quadrupole mass spectrometer, which provides exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[6][11]
LC and MS Parameters
| Parameter | Condition |
| LC Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm)[12] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 120°C[13] |
| Desolvation Gas Temp | 220°C[13] |
| Capillary Voltage | 1.0 kV[13] |
MRM Transitions
The selection of precursor and product ions is critical for the specificity of the assay. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) in the collision cell. Two transitions (a quantifier and a qualifier) are monitored for each analyte to provide confident identification.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Amphetamine | 136.0 | 119.0 | 91.0 | 15 |
| Amphetamine-D6 | 142.0 | 124.0 | 93.0 | 15 |
(Note: Optimal collision energies may vary slightly between different mass spectrometer models and should be empirically determined).[13]
Method Validation and Quality Control
A trustworthy protocol must be a self-validating system. This is achieved through rigorous method validation and the routine inclusion of quality control (QC) samples. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects according to established international guidelines.[14][15]
-
Linearity: A calibration curve should be prepared in drug-free urine over the expected concentration range (e.g., 25-2000 ng/mL) with a correlation coefficient (r²) of >0.99.[15][16]
-
Precision and Accuracy: Intra- and inter-assay precision (%RSD) and accuracy (%bias) should be less than 15% at low, medium, and high QC concentrations.[5][15]
-
LOD & LOQ: The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[14]
-
Quality Control: Low, medium, and high QC samples must be run with every batch of unknown samples to ensure the validity of the results.
Conclusion
This application note describes a detailed and reliable protocol for the quantification of amphetamine in urine using Phenyl-2-aminopropane-D6 as an internal standard. The use of enzymatic hydrolysis ensures the measurement of total amphetamine, while a robust SPE procedure provides excellent sample cleanup. The core of this method's trustworthiness lies in the principle of isotope dilution, which corrects for analytical variability and matrix-induced artifacts. This LC-MS/MS method is suitable for high-throughput clinical and forensic laboratories requiring accurate, precise, and defensible results.
References
- Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences.
- Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS. UCT, LLC Application Note.
- Solid Phase Extraction of Amphetamine and Methamphetamine from Urine. Grace Davison Discovery Sciences.
- Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride. PubMed.
- A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. ResearchGate.
- Ultra-Performance Liquid Chromatography– Tandem Mass Spectrometry Method for the Analysis of Amphetamines in Plasma. Academic OUP.
- Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. International Journal of Advanced Multidisciplinary.
- GC/MS analysis of amphetamine in urine with amphetamine-d5(side chain) as an internal standard. Journal of Food and Drug Analysis.
- Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek.
- The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE. Sigma-Aldrich.
- Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. Greenation.
- Methamphetamine and Amphetamine Drug Screening in Urine via Solid Phase Extraction. Gilson, Inc.
- High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry. PubMed.
- Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek.
- A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II. PubMed.
- RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. UNODC.
- Simultaneous determination of methamphetamine and its metabolites in the urine samples of abusers by high performance liquid chromatography with chemiluminescence detection. PubMed.
- Quantitation of Methamphetamine and Amphetamine in Urine by Capillary GCIMS. Part I. Advantages of Trichloroacetyl Derivat. Journal of Analytical Toxicology.
- Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek.
- Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. National Institutes of Health (NIH).
- Chromatographic separation of R/S-enantiomers of amphetamine and methamphetamine. ResearchGate.
- Quantitative Analysis of Amphetamine-Type Drugs by Extractive Benzoylation and LC/MS/MS Application. Agilent.
- Automated enzymatic hydrolysis of urine samples for improved systematic toxicological analysis of drug-facilitated sexual assault cases. PubMed.
- Urine Analysis: The Good, the Bad, and the Ugly. LCGC International.
- Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. PubMed Central.
- Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. PubMed.
- High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology.
- (PDF) Analysis of Amphetamines by LC-MS/MS in Human Urine for High-Throughput Urine Drug Testing Labs. ResearchGate.
- Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. Springer Link.
Sources
- 1. unitedchem.com [unitedchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II: amphetamine, methamphetamine, (±)-3,4-methylenedioxyamphetamine, (±)-3,4-methylenedioxymethamphetamine, (±)-3,4-methylenedioxyethylamphetamine, phencyclidine, and (±)-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated enzymatic hydrolysis of urine samples for improved systematic toxicological analysis of drug-facilitated sexual assault cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. it.restek.com [it.restek.com]
- 6. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 10. The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE [sigmaaldrich.com]
- 11. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. greenpub.org [greenpub.org]
- 15. High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. greenpub.org [greenpub.org]
Topic: Mastering Amphetamine Analysis: A Guide to Sample Preparation with Deuterated Internal Standards
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pursuit of Analytical Certainty in Amphetamine Quantification
Amphetamines, a class of potent central nervous system (CNS) stimulants, are frequently analyzed in clinical and forensic toxicology to monitor therapeutic use, detect illicit consumption, and investigate drug-related offenses.[1][2] The accurate and precise quantification of these compounds in complex biological matrices such as blood, urine, and oral fluid is paramount. However, the journey from raw sample to reliable result is fraught with analytical challenges, including analyte loss during extraction, ion suppression or enhancement in mass spectrometry, and variability in instrument response.[3][4]
This application note serves as an in-depth guide to robust sample preparation for amphetamine analysis, anchored by the foundational principle of isotopic dilution using deuterated internal standards. We will move beyond rote procedural lists to explore the causality behind methodological choices, empowering the researcher to not only execute but also to understand and troubleshoot these critical analytical workflows.
The Cornerstone of Accuracy: Why Deuterated Internal Standards are Non-Negotiable
In quantitative mass spectrometry, an internal standard (IS) is added to every sample, calibrator, and quality control to correct for analytical variability. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, such as deuterated amphetamines (e.g., amphetamine-d₅, methamphetamine-d₁₁), represent the gold standard for accuracy.[5]
The Causality Behind the Choice:
A deuterated IS is chemically identical to the target analyte, differing only in isotopic composition. This near-perfect chemical homology ensures that the IS and the analyte behave almost identically during every stage of the analytical process:
-
Extraction Efficiency: Any physical loss of the target analyte during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be mirrored by a proportional loss of the deuterated IS.[5] The ratio of analyte to IS, which is the basis for quantification, remains constant, thus negating the impact of incomplete recovery.
-
Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), co-eluting compounds from the biological matrix can interfere with the ionization process, either suppressing or enhancing the analyte signal.[3] Because the deuterated IS co-elutes with the native analyte, it experiences the exact same matrix effects.[6] This co-behavior allows the IS to normalize the analyte response, providing a trustworthy quantitative result even in the presence of significant ion suppression.[6]
-
Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are effectively cancelled out by measuring the analyte-to-IS response ratio.
While many deuterated analogs exist (e.g., d₃, d₅, d₈, d₁₁), the choice is not trivial. It is crucial to select an IS with sufficient mass separation from the analyte to prevent isotopic crosstalk and to ensure that the monitored ion fragments are unique and free from interference.[7][8][9] Studies have shown that ISs with a higher degree of deuteration can sometimes exhibit slight chromatographic separation from the analyte, an effect that must be considered during method development.[5] For most applications, amphetamine-d₅ or amphetamine-d₁₁ provide excellent performance.
Core Methodologies for Sample Preparation
The selection of a sample preparation technique is a critical decision, balancing the need for sample cleanliness with throughput, cost, and the specific requirements of the analytical instrument (GC-MS vs. LC-MS/MS). We will explore the three most prevalent techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE): The Classic Approach
LLE is a venerable and cost-effective technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[10][11] For amphetamines, which are basic compounds (pKa ≈ 9.9), their charge state can be manipulated by adjusting the pH of the aqueous phase to drive them into the organic phase.[11]
-
Principle of Action: At a basic pH (typically >10), amphetamine is deprotonated, becoming a neutral, "free base" molecule.[10] This neutral form is more soluble in nonpolar organic solvents (e.g., ethyl acetate, hexane, dichloromethane) and can be efficiently extracted from the aqueous biological matrix. A subsequent "back-extraction" into an acidic aqueous solution can be performed for further cleanup if needed.[10]
-
Advantages: Low cost of consumables, high recovery for certain matrices.[10]
-
Disadvantages: Can be labor-intensive and time-consuming, requires large volumes of organic solvents, and may form emulsions that are difficult to break.[12][13] The resulting extracts can be less clean than those from SPE.
Caption: Liquid-Liquid Extraction (LLE) workflow for amphetamines.
-
Pipette 1.0 mL of urine (calibrator, QC, or unknown sample) into a 15 mL screw-cap glass tube.
-
Add 50 µL of the deuterated internal standard working solution (e.g., 1 µg/mL amphetamine-d₅ in methanol).
-
Vortex briefly to mix.
-
To basify the sample, add 200 µL of concentrated ammonium hydroxide or 1 mL of 1M Sodium Hydroxide (NaOH) to achieve a pH > 10.[14]
-
Add 5 mL of an appropriate organic extraction solvent (e.g., ethyl acetate or a mixture of chloroform:isopropanol).
-
Cap the tube and vortex vigorously for 10 minutes or mix on a rocker for 20 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous phase.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.
Solid-Phase Extraction (SPE): The Modern Standard
SPE is a highly efficient and selective sample preparation technique that uses a solid sorbent packed into a cartridge or 96-well plate to isolate analytes from a liquid sample.[15] For amphetamines, mixed-mode cation exchange SPE cartridges are particularly effective.[16]
-
Principle of Action: Mixed-mode SPE sorbents possess both a non-polar character (like C8 or C18) and ion-exchange functional groups (like sulfonic acid). The protocol involves:
-
Conditioning: The sorbent is prepared with organic solvent then an aqueous buffer.
-
Loading: The pre-treated sample is passed through the cartridge. Amphetamine, being positively charged at a neutral or slightly acidic pH, binds to the negatively charged cation-exchange sites. Non-polar interferences may also bind to the reversed-phase backbone.
-
Washing: A series of washes with specific solvents (e.g., acid, methanol) removes polar and non-polar interferences while the target analyte remains bound to the sorbent.[16]
-
Elution: A basic organic solvent is used to neutralize the charge on the amphetamine molecule, disrupting its interaction with the cation-exchange sites and eluting it from the cartridge.[17]
-
-
Advantages: Produces very clean extracts, leading to reduced matrix effects and improved sensitivity. The procedure is highly reproducible and easily automated for high-throughput applications.[18]
-
Disadvantages: Higher cost per sample compared to LLE, method development can be more complex.
Caption: Solid-Phase Extraction (SPE) workflow for amphetamines.
-
Pipette 0.5 mL of whole blood (calibrator, QC, or unknown) into a tube.
-
Add 50 µL of the deuterated internal standard working solution.
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex. Centrifuge if the sample is cloudy and use the supernatant.[16]
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg / 1 mL) by passing 1 mL of methanol, followed by 1 mL of 100 mM phosphate buffer (pH 6.0). Do not let the sorbent go dry.
-
Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (1-2 mL/min).
-
Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.[16]
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.[16]
-
Dry the cartridge under high vacuum for 5-10 minutes to remove residual solvents.
-
Elute the amphetamines by passing 1 mL of a freshly prepared basic elution solvent (e.g., Ethyl Acetate:Methanol:Ammonium Hydroxide 50:50:20) through the cartridge.[17]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.
Protein Precipitation (PPT): The High-Throughput Option
For rapid screening, especially in blood or plasma, protein precipitation is the simplest method. It involves adding a large volume of a water-miscible organic solvent (typically acetonitrile) to the sample.
-
Principle of Action: The organic solvent disrupts the hydration shell around dissolved proteins, causing them to denature and precipitate out of solution. The analytes, which are soluble in the solvent mixture, remain in the supernatant.
-
Advantages: Extremely fast, simple, and inexpensive.
-
Disadvantages: This is the "dirtiest" sample preparation method. The resulting supernatant still contains many endogenous small molecules (salts, lipids, etc.) which can cause significant matrix effects and lead to rapid contamination of the LC-MS system.[3]
Caption: Protein Precipitation (PPT) workflow for amphetamines.
-
Pipette 100 µL of blood or plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the deuterated internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Cap the tube and vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to form a tight pellet of precipitated protein.
-
Carefully transfer the supernatant to a clean vial or 96-well plate.
-
The sample can be injected directly or diluted further with mobile phase before LC-MS/MS analysis.
Method Comparison
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Selectivity/Cleanliness | Moderate | High | Low[3] |
| Throughput | Low to Moderate | High (with automation)[18] | Very High |
| Cost per Sample | Low[10] | High | Very Low |
| Solvent Consumption | High | Moderate | Low |
| Risk of Matrix Effects | Moderate | Low[16] | High |
| Typical Application | Routine testing, cost-sensitive labs | High-sensitivity confirmatory analysis, research | High-throughput screening, emergency toxicology |
A Note on Derivatization for GC-MS Analysis
While LC-MS/MS can often analyze amphetamines directly, Gas Chromatography-Mass Spectrometry (GC-MS) typically requires a chemical derivatization step.[17][19]
-
The Rationale: Amphetamines contain primary or secondary amine groups, which are polar. This polarity can lead to poor peak shape (tailing) and interaction with active sites in the GC system. Derivatization replaces the active hydrogens on the amine group with a non-polar, bulky group (e.g., trifluoroacetyl, heptafluorobutyryl).[7][19] This process increases the compound's volatility and thermal stability, resulting in sharper, more symmetrical chromatographic peaks and improved sensitivity.[19]
Caption: Typical post-extraction derivatization workflow for GC-MS.
-
Ensure the sample extract from LLE or SPE is completely dry.
-
Add 50 µL of ethyl acetate to the dried residue.
-
Add 50 µL of PFPA.[20]
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 50-100 µL of a suitable GC-compatible solvent (e.g., ethyl acetate, toluene).
-
The sample is now ready for injection into the GC-MS.
Conclusion
The reliable quantification of amphetamines is critically dependent on a well-designed and meticulously executed sample preparation strategy. The use of a deuterated internal standard is the most crucial element, providing an essential control for the inherent variability of extraction and analysis from complex biological matrices. While rapid methods like protein precipitation have their place in high-throughput screening, they present a significant risk of matrix effects. For confirmatory, quantitative analysis demanding the highest levels of accuracy and precision, mixed-mode solid-phase extraction stands as the superior choice, yielding cleaner extracts and more reliable data. By understanding the principles behind each step—from pH adjustment in LLE to the wash sequences in SPE—the analytical scientist can develop and implement robust methods that deliver data with the highest degree of scientific integrity.
References
- Restek Corporation. (n.d.). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs.
- Antelo, A., et al. (2009). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 33(9), 581-587.
- Patel, K., et al. (2020). A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. Internationale Pharmaceutica Sciencia.
- Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines.
- Horn, C. K., et al. (1995). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of Analytical Toxicology, 19(6), 353-359.
- Agilent Technologies. (2012). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120.
- Al-Asmari, A. I., et al. (2016). Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. Methods in Molecular Biology, 1383, 139-150.
- Sigma-Aldrich. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
- Horn, C. K., et al. (1995). Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine. Journal of Analytical Toxicology, 19(6), 353-359.
- Melgar, R., & Kelly, R. C. (1993). A Novel GC/MS Derivatization Method for Amphetamines. Journal of Analytical Toxicology, 17(7), 399-402.
- Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399-402.
- Waters Corporation. (n.d.). Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology.
- UCT. (n.d.). Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS.
- Shin, H. S., et al. (1997). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 69(10), 1981-1988.
- Horn, C. K., et al. (1995). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of Analytical Toxicology, 19(6), 353-359.
- Restek Corporation. (2020, October 21). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs.
- Sigma-Aldrich. (n.d.). Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection.
- Berg, T., et al. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1345, 113-120.
- de Souza, L. R., et al. (2021, May 22). Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography. ClinMed International Library.
- Biotage. (2019). Evaluation of Sample Preparation Approaches for the Extraction of Amphetamine, Methamphetamine, MDMA and Metabolites from Urine.
- Agilent Technologies. (2015, June 2). Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC.
-
Adamowicz, P., et al. (2018). Determination of amphetamine and amphetamine analogs in blood by GC-MS/MS technique. Journal of Pharmaceutical and Biomedical Analysis, 149, 496-503. Retrieved from [Link]
-
Adamowicz, P., et al. (2018). Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. Journal of Pharmaceutical and Biomedical Analysis, 149, 496-503. Retrieved from [Link]
-
Kugelberg, F. C., et al. (2003). Determination of Amphetamine and Methamphetamine in Blood by Derivatization with Perfluorooctanoyl Chloride and Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 27(7), 471-475. Retrieved from [Link]
-
Nishida, M., et al. (2003). Routine analysis of amphetamine and methamphetamine in biological materials by gas chromatography-mass spectrometry and on-column derivatization. Journal of Chromatography B, 789(1), 65-71. Retrieved from [Link]
-
Adamowicz, P., et al. (2018). Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. Journal of Pharmaceutical and Biomedical Analysis, 149, 496-503. Retrieved from [Link]
-
Li, Y., et al. (2020). A simplified fabric phase sorptive extraction method for the determination of amphetamine drugs in water samples using liquid chromatography-mass spectrometry. RSC Advances, 10(21), 12455-12461. Retrieved from [Link]
-
Raikos, N., et al. (2008). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 2, 12-18. Retrieved from [Link]
-
Aymard, G., et al. (2009). Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study. Rapid Communications in Mass Spectrometry, 23(13), 1935-1944. Retrieved from [Link]
-
Simão, A. Y., et al. (2022). Amphetamine in biological specimens: impact and implications for public health. In Amphetamine. IntechOpen. Retrieved from [Link]
-
Sari, Y. A., & Oktavia, B. (2021). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. Journal of Health Science and Prevention, 5(2), 101-107. Retrieved from [Link]
-
Lin, D. L., et al. (2000). Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. Journal of Analytical Toxicology, 24(5), 349-355. Retrieved from [Link]
-
Bioanalysis Zone. (2015, September 17). Accurate biological testing for amphetamine and methamphetamine abuse using chiral HPLC and MS detection (Sigma-Aldrich). Retrieved from [Link]
-
Raikos, N., et al. (2008). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 2, 12-18. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of Recovery of Amphetamine from Spiked Aqueous Samples by LLE Using Different Volumes of the Mixture of Solvents. Retrieved from [Link]
-
Lee, S., et al. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. Molecules, 24(14), 2548. Retrieved from [Link]
-
Nishida, M., et al. (2004). Miniaturized Sample Preparation Method for Determination of Amphetamines in Urine. Journal of Health Science, 50(3), 265-270. Retrieved from [Link]
-
Zhang, Y., et al. (2016). Simple and rapid analysis of four amphetamines in human whole blood and urine using liquid–liquid extraction without evaporation/derivatization and gas chromatography–mass spectrometry. Forensic Toxicology, 34(2), 331-339. Retrieved from [Link]
-
Karinen, R., et al. (2014). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Bioanalysis, 6(13), 1745-1755. Retrieved from [Link]
Sources
- 1. ipharmsciencia.edwiserinternational.com [ipharmsciencia.edwiserinternational.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. hpst.cz [hpst.cz]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]
- 7. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. benthamopen.com [benthamopen.com]
- 11. researchgate.net [researchgate.net]
- 12. A simplified fabric phase sorptive extraction method for the determination of amphetamine drugs in water samples using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. unitedchem.com [unitedchem.com]
- 17. agilent.com [agilent.com]
- 18. academic.oup.com [academic.oup.com]
- 19. gcms.cz [gcms.cz]
- 20. biotage.com [biotage.com]
The Quintessential Role of Amphetamine-d6 in Forensic Toxicology
Introduction: The Need for Precision in Amphetamine Analysis
Amphetamine, a potent central nervous system stimulant, is a compound of significant interest in forensic toxicology due to its therapeutic use in conditions like ADHD (e.g., Adderall®, Vyvanse®) and its widespread illicit use.[1][2] Forensic analysis demands the unambiguous identification and precise quantification of amphetamine in complex biological matrices such as urine, blood, and plasma.[2] This necessity stems from legal and clinical requirements to differentiate between therapeutic use, abuse, and to accurately determine the extent of exposure. However, the inherent complexity of biological samples presents a significant analytical challenge, often leading to matrix effects like ion suppression or enhancement, which can compromise the accuracy of quantitative results.[3]
To surmount these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed, utilizing a stable isotope-labeled internal standard (SIL-IS). Amphetamine-d6, a deuterated analog of amphetamine, serves as an exemplary SIL-IS in this context.[2] Its chemical and physical properties closely mimic those of the unlabeled (native) amphetamine, yet it is mass-distinguishable by a mass spectrometer. This characteristic allows it to co-elute chromatographically with the native analyte and experience similar matrix effects, thereby enabling accurate correction for variations in sample preparation and instrument response.[2]
This document provides a comprehensive guide to the application of Amphetamine-d6 in forensic toxicology, detailing its properties, the rationale for its use, and validated protocols for its implementation in routine laboratory workflows.
Amphetamine-d6: Physicochemical Profile
A thorough understanding of the internal standard is paramount for its effective application. Key properties of Amphetamine-d6 are summarized below.
| Property | Value | Source |
| Chemical Name | (±)-α-Methylphenylethylamine (1,1,2,3,3,3-D6, 98%) | [4] |
| Molecular Formula | C₉H₇D₆N | [2] |
| Molecular Weight | 141.24 g/mol | [2] |
| CAS Number | 73758-26-6 | |
| Typical Formulation | 100 µg/mL solution in methanol | [2] |
Core Application: The Gold Standard for Quantitation
The primary and most critical application of Amphetamine-d6 is as an internal standard for the quantitative analysis of amphetamine by mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).[2]
The Rationale: Mitigating Analytical Variability
The fundamental principle behind using Amphetamine-d6 is to account for analyte loss during sample processing and fluctuations in instrument performance. By adding a known quantity of Amphetamine-d6 to every sample, calibrator, and quality control at the beginning of the workflow, it experiences the same procedural variations as the native amphetamine.
The mass spectrometer detects both the native amphetamine and Amphetamine-d6 simultaneously. The final concentration of amphetamine in the unknown sample is calculated based on the ratio of the native analyte's signal to the internal standard's signal, relative to a calibration curve. This ratiometric approach effectively cancels out variability, leading to highly accurate and precise results.
Workflow Visualization: A Logical Overview
The following diagram illustrates the typical analytical workflow incorporating Amphetamine-d6.
Caption: General workflow for amphetamine quantification using Amphetamine-d6 internal standard.
Detailed Protocols for Forensic Application
What follows are detailed, field-proven protocols for the analysis of amphetamine in urine and blood, leveraging Amphetamine-d6 as the internal standard.
Protocol 1: LC-MS/MS Analysis of Amphetamine in Urine
This protocol is adapted for high-throughput forensic urine drug testing, emphasizing minimal sample preparation and high sensitivity.[3][5][6]
1. Materials and Reagents:
-
Amphetamine and Amphetamine-d6 certified reference materials (CRMs)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Urine samples (calibrators, controls, and unknowns)
2. Preparation of Standards:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of amphetamine and 100 µg/mL of Amphetamine-d6 in methanol.
-
Working Calibrators: Serially dilute the amphetamine stock solution with drug-free urine to prepare calibrators at concentrations spanning the desired analytical range (e.g., 25, 50, 100, 250, 500, and 1000 ng/mL).[5][6]
-
Internal Standard (IS) Working Solution: Dilute the Amphetamine-d6 stock solution with methanol to a concentration of 1 µg/mL.
3. Sample Preparation (Dilute-and-Shoot):
-
Label autosampler vials for each calibrator, control, and unknown sample.
-
To each vial, add 50 µL of the respective sample (calibrator, control, or unknown urine).
-
Add 25 µL of the 1 µg/mL Amphetamine-d6 IS working solution to every vial.
-
Add 925 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% methanol) to each vial.
-
Cap the vials and vortex thoroughly for 10 seconds.
-
The samples are now ready for injection.
4. LC-MS/MS Instrumental Parameters:
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 µm) is suitable for good separation from potential interferences.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A typical gradient would start at low organic (e.g., 5% B), ramp up to high organic (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
5. MRM Transitions: The following table provides typical MRM transitions for amphetamine and Amphetamine-d6. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Amphetamine | 136.1 | 119.1 | 91.1 |
| Amphetamine-d6 | 142.1 | 124.1 | 93.1 |
6. Data Analysis and Acceptance Criteria:
-
Generate a calibration curve by plotting the peak area ratio (Amphetamine/Amphetamine-d6) against the nominal concentration of the calibrators. A linear regression with a weighting of 1/x is typically used.
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
The calculated concentrations of the calibrators and controls should be within ±20% of their nominal values (±25% at the Lower Limit of Quantification, LLOQ).[6]
Protocol 2: GC-MS Analysis of Amphetamine in Blood
This protocol involves a more extensive sample preparation including liquid-liquid extraction (LLE) and derivatization, which is common for GC-MS analysis of amphetamines to improve volatility and chromatographic performance.[7][8]
1. Materials and Reagents:
-
Amphetamine and Amphetamine-d6 CRMs
-
Whole blood samples (calibrators, controls, and unknowns)
-
Saturated sodium borate buffer (pH 9)
-
1-Chlorobutane (or other suitable organic solvent)
-
Derivatizing agent: N-methyl-bis(trifluoroacetamide) (MBTFA) or Heptafluorobutyric anhydride (HFBA).[7][8]
-
Ethyl acetate (GC grade)
2. Preparation of Standards:
-
Prepare stock and working calibrator solutions in drug-free whole blood, similar to the LC-MS/MS protocol.
-
Prepare an Amphetamine-d6 IS working solution in methanol at an appropriate concentration (e.g., 1 µg/mL).
3. Sample Preparation (LLE and Derivatization):
-
To 1 mL of each blood sample, calibrator, and control in a glass tube, add 50 µL of the Amphetamine-d6 IS working solution.
-
Add 1 mL of saturated sodium borate buffer and vortex.
-
Add 5 mL of 1-chlorobutane, cap, and mix on a rocker for 20 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (e.g., MBTFA).
-
Cap the tube and heat at 70°C for 20 minutes.[7]
-
Cool to room temperature and transfer the contents to a GC-MS autosampler vial.
4. GC-MS Instrumental Parameters:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., Rxi-5Sil MS) is recommended for its inertness and low bleed characteristics, which is crucial for analyzing derivatized compounds.[9]
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), then ramp at a controlled rate (e.g., 20°C/min) to a final temperature (e.g., 280°C) to ensure separation.
-
Carrier Gas: Helium at a constant flow.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in Electron Ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) or MRM mode.
5. Selected Ions for Monitoring (Example with HFBA derivatization): The mass fragments depend on the derivatizing agent used. The following are characteristic ions for the HFBA derivatives.[8]
| Compound (HFBA Derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Amphetamine-HFB | 240 | 118 | 91 |
| Amphetamine-d6-HFB | 244 | 123 | 93 |
6. Data Analysis and Acceptance Criteria:
-
Data analysis and acceptance criteria are analogous to the LC-MS/MS method, based on the peak area ratios of the target ions.
Trustworthiness and Self-Validation
The protocols described are inherently self-validating through the consistent use of quality controls and adherence to established forensic toxicology guidelines.[10] Key validation parameters that must be assessed when implementing these methods include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components or other drugs.
-
Linearity and Range: Demonstrating a proportional relationship between concentration and response over the intended range.[6]
-
Accuracy and Precision: Verifying that the method produces results that are close to the true value and are reproducible.[6][11]
-
Limit of Detection (LOD) and Quantification (LOQ): Establishing the lowest concentration that can be reliably detected and quantified.[6][11]
-
Matrix Effects: Evaluating the impact of the biological matrix on analyte ionization.[3]
-
Stability: Assessing the stability of the analyte and internal standard in the biological matrix and processed samples under various storage conditions.[6]
The use of Amphetamine-d6 is central to achieving the required accuracy and precision, as it internally corrects for many potential sources of error throughout the analytical process.
Conclusion
Amphetamine-d6 is an indispensable tool in modern forensic toxicology. Its role as a stable isotope-labeled internal standard in GC-MS and LC-MS/MS methodologies ensures the highest level of accuracy and reliability in the quantification of amphetamine in biological specimens. By compensating for analytical variability, from sample extraction to instrumental detection, Amphetamine-d6 allows forensic laboratories to produce defensible, high-quality data that meets the stringent demands of the legal and clinical communities. The protocols and principles outlined in this guide provide a robust framework for the effective application of this critical reference material.
References
-
Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride. PubMed. [Link]
-
SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent Technologies. [Link]
-
High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
Amphetamine drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
-
Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology. Waters Corporation. [Link]
-
(±)-Amphetamine-D6. Cerilliant. [Link]
-
Ultra-Performance Liquid Chromatography– Tandem Mass Spectrometry Method for the Analysis of Amphetamines in Plasma. Journal of Analytical Toxicology. [Link]
-
FORENSIC TOXICOLOGY LABORATORY - Sympathomimetic Amines and “Bath Salts” by GCMS. NYC.gov. [Link]
-
Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine. Journal of Analytical Toxicology. [Link]
-
Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography. PubMed. [Link]
-
Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study. PubMed. [Link]
-
LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. SCIEX. [Link]
-
Quantification of amphetamine plasma concentrations by gas chromatography coupled to mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Evaluation of internal standards for the analysis of amphetamine and methamphetamine. PubMed. [Link]
-
Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. Agilent Technologies. [Link]
-
Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Marmara Pharmaceutical Journal. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy-amphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Urine. Journal of Analytical Toxicology. [Link]
-
Urinary excretion of d-amphetamine following oral doses in humans: implications for urine drug testing. PubMed. [Link]
-
Drug Testing: Amphetamine-Type Stimulants. Mayo Clinic Laboratories. [Link]
-
Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. PubMed Central. [Link]
-
Recommended methods for testing amphetamine and methamphetamine. United Nations Office on Drugs and Crime. [Link]
-
Improved GC Analysis of Derivatized Amphetamines. Restek. [Link]
-
Amphetamine Screen (Urine). University of Rochester Medical Center. [Link]
- Process for the synthesis of amphetamine derivatives.
- Process for the Synthesis of Amphetamine Derivatives.
Sources
- 1. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. (+\-)-Amphetamine-D6 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. lcms.cz [lcms.cz]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. academic.oup.com [academic.oup.com]
- 7. jcami.eu [jcami.eu]
- 8. jfda-online.com [jfda-online.com]
- 9. gcms.cz [gcms.cz]
- 10. hpst.cz [hpst.cz]
- 11. academic.oup.com [academic.oup.com]
Application Note: High-Throughput Pharmacokinetic Analysis of Amphetamine in Human Plasma Using Stable Isotope Dilution LC-MS/MS
Abstract
This application note details a robust and validated method for the quantitative analysis of amphetamine in human plasma. The protocol employs a stable isotope dilution methodology, utilizing Amphetamine-d6 as the internal standard, coupled with solid-phase extraction (SPE) for sample cleanup and concentration. Quantification is achieved via Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method provides the high sensitivity, specificity, and throughput required for pharmacokinetic studies, clinical toxicology, and forensic analysis. All procedures are designed to align with the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3][4]
Introduction
Amphetamine is a potent central nervous system (CNS) stimulant used therapeutically for conditions like ADHD and narcolepsy, but it is also a substance of abuse. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic (PK) profiling, which informs dosing regimens, and for forensic and clinical toxicology to determine exposure. The primary challenge in bioanalysis is achieving accurate quantification in complex matrices like plasma, which are fraught with endogenous interferences.
Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry is the gold standard for quantitative bioanalysis.[5][6][7] This technique involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, Amphetamine-d6—to the sample at the earliest stage of preparation.[5][7] Amphetamine-d6 is an ideal internal standard (IS) as it is chemically identical to the analyte (amphetamine) and thus exhibits the same behavior during sample extraction, chromatography, and ionization.[6] However, it is mass-distinguishable by the mass spectrometer. This co-eluting, mass-differentiated pairing allows for precise correction of any analyte loss during sample preparation and compensates for matrix-induced ionization suppression or enhancement, ensuring highly accurate and precise results.[5][8]
This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established scientific principles to ensure a self-validating and trustworthy workflow.
Scientific Principles
Amphetamine Pharmacokinetics & Metabolism
Amphetamine is primarily metabolized in the liver through pathways including aromatic hydroxylation to form 4-hydroxyamphetamine and oxidative deamination to form phenylacetone, which is further metabolized to benzoic acid.[9][10][11][12] The rate of urinary excretion is highly dependent on urinary pH.[9][11] Understanding these pathways is critical for interpreting PK data and identifying potential drug-drug interactions.
The Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA operates by adding a known amount of an isotopically labeled internal standard (the "spike") to a sample containing an unknown amount of the native analyte. The key assumption is that the analyte and the standard are chemically indistinguishable and will not be fractionated during workup or analysis. The ratio of the native analyte to the isotopic standard is measured by mass spectrometry. Since the amount of standard added is known, the amount of native analyte in the original sample can be calculated with high precision.[5][7][8][13]
Caption: Principle of Stable Isotope Dilution Analysis (SIDA).
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Standards: Amphetamine and Amphetamine-d6 certified reference materials (e.g., from Cerilliant® or Sigma-Aldrich).
-
Solvents: UPLC-MS grade methanol, acetonitrile, ethyl acetate, and water (e.g., from Biosolve).[14]
-
Reagents: Formic acid, ammonium hydroxide, ammonium formate, and hydrochloric acid (analytical grade or higher).
-
Plasma: Drug-free human plasma with K2EDTA as anticoagulant.
-
SPE Cartridges: Mixed-mode strong cation exchange (SCX) solid-phase extraction cartridges (e.g., Agilent SampliQ SCX or Clean Screen® DAU).[15][16]
Instrumentation
-
LC System: An Ultra-Performance Liquid Chromatography (UPLC) system capable of binary gradient elution (e.g., Waters ACQUITY UPLC or equivalent).
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX 3200 QTRAP® or Waters Xevo TQ-S).[17]
-
Analytical Column: A column suitable for polar basic compounds, such as a pentafluorophenylpropyl (PFPP) or C18 column (e.g., Selectra® PFPP, 100 x 2.1 mm, 3 µm or Waters XTerra C18, 2.1mm x 30mm, 3.5µm).[15][18]
Experimental Protocols
Overall Experimental Workflow
The entire process, from sample receipt to final data, follows a systematic and validated pathway to ensure data integrity.
Caption: High-level experimental workflow for amphetamine analysis.
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare individual stock solutions of amphetamine and Amphetamine-d6 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions:
-
Prepare a series of amphetamine working solutions by serial dilution of the primary stock with 50:50 methanol:water to create calibration standards.
-
Prepare a separate Amphetamine-d6 internal standard (IS) working solution at 1 µg/mL in methanol.
-
-
Calibration Curve Standards & QCs:
-
Spike 95 µL of drug-free plasma with 5 µL of the appropriate amphetamine working solution to create calibration standards ranging from 0.5 to 250 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 200 ng/mL) using a separate stock solution from the calibration standards to ensure accuracy.
-
Causality: Preparing QCs from a separate stock solution than the calibration standards is a critical validation step. It ensures the accuracy of the primary stock solution and guards against weighing or dilution errors affecting both calibrators and controls simultaneously.
Protocol: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange mechanism, which provides superior cleanup by combining reversed-phase and ion-exchange retention.
-
Sample Pre-treatment:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the 1 µg/mL Amphetamine-d6 IS working solution.
-
Add 200 µL of 100 mM phosphate buffer (pH 6.0) and vortex for 10 seconds. This step ensures the amphetamine (a basic drug with pKa ~9.9) is in the appropriate protonated state for binding to the cation exchange sorbent.[19]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge sequentially with 1 x 3 mL of methanol, followed by 1 x 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to dry.
-
Causality: Conditioning activates the reversed-phase functional groups with methanol and then equilibrates the ion-exchange groups with the buffer, ensuring consistent and efficient sample binding.[15][20]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash 1: Add 1 x 3 mL of 0.1 M HCl. This acidic wash removes neutral and acidic interferences while the positively charged amphetamine remains bound to the strong cation exchange sorbent.
-
Wash 2: Add 1 x 3 mL of methanol. This removes any remaining non-polar interferences.
-
Causality: The multi-step wash is crucial for selectivity. The acidic wash disrupts reversed-phase interactions for many interferences, while the methanol wash removes lipophilic compounds, leading to a much cleaner final extract.[15]
-
-
Elution:
-
Dry the SPE cartridge under high vacuum or positive pressure for 2-5 minutes to remove residual wash solvents.
-
Elute the analytes with 1 x 3 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v).
-
Causality: The elution solvent contains ammonium hydroxide, a strong base. This neutralizes the positive charge on the amphetamine, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial.
-
UPLC-MS/MS Analysis
The use of a PFPP column offers unique selectivity for polar analytes like amphetamine through dipole-dipole and pi-pi interactions, providing excellent retention and peak shape.[15]
| Parameter | Condition | Rationale |
| LC System | UPLC System | Provides high resolution and short run times.[14] |
| Column | Selectra® PFPP, 100 x 2.1 mm, 3 µm | PFPP phase provides excellent retention and selectivity for polar basic compounds.[15] |
| Column Temp | 40 °C | Ensures reproducible retention times and peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for analyte elution. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to initial | Rapid gradient for high-throughput analysis. |
| MS System | Tandem Quadrupole MS | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Amphetamine is a basic compound that readily forms positive ions. |
| MRM Transitions | See Table 2 below | Provides high selectivity and sensitivity for quantification. |
Table 1: Optimized UPLC-MS/MS Method Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Amphetamine | 136.1 | 119.1 | 91.1 | 15 |
| Amphetamine-d6 | 142.1 | 125.1 | 93.1 | 13 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions Rationale: The precursor ion is the protonated molecule [M+H]+. The product ions are characteristic fragments generated by collision-induced dissociation. Using two transitions (a quantifier for measurement and a qualifier for identity confirmation) enhances the method's specificity and complies with regulatory guidelines.[14][21][22]
Data Analysis and Method Validation
Quantification
A calibration curve is constructed by plotting the peak area ratio of Amphetamine to Amphetamine-d6 against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically applied. The concentration of amphetamine in QC and unknown samples is then calculated from this regression equation.
Method Validation
The method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance.[1][2][3][23] Key parameters to assess include:
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.
-
Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).
-
Matrix Effect: Assessment of ionization suppression or enhancement caused by the biological matrix. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to correct for matrix effects.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Conclusion
This application note presents a highly selective, sensitive, and robust UPLC-MS/MS method for the quantification of amphetamine in human plasma. The protocol leverages the power of stable isotope dilution with Amphetamine-d6 to ensure the highest level of accuracy and precision, making it ideally suited for demanding applications in pharmacokinetic research and regulated bioanalysis. The detailed solid-phase extraction protocol provides excellent sample cleanup, minimizing matrix effects and ensuring reliable performance.
References
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Asati, A., & Sar, S. K. (2014). Rapid Extraction and Determination of Amphetamines in Human Urine Samples Using Dispersive Liquid-Liquid Microextraction and Solidification of Floating Organic Drop Followed by High Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 94, 145-151. Retrieved from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
FDA. (n.d.). NDA 21-303/S-010 Page 3 PHARMACOKINETICS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Retrieved from [Link]
-
Alturas Analytics, Inc. (2022). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. Retrieved from [Link]
-
FDA. (2001). Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]
-
De Letter, E. A., et al. (n.d.). Ultra-Performance Liquid Chromatography– Tandem Mass Spectrometry Method for the Analysis of Amphetamines in Plasma. Journal of Analytical Toxicology. Retrieved from [Link]
-
SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Retrieved from [Link]
-
Wang, L., et al. (2010). Analysis of amphetamines in urine with liquid-liquid extraction by capillary electrophoresis with simultaneous electrochemical and electrochemiluminescence detection. Talanta, 82(4), 1466-1472. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathways of amphetamine. Retrieved from [Link]
-
Dr. Oracle. (2025). How is Adderall (amphetamine and dextroamphetamine) metabolized?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amphetamine. PubChem Compound Summary for CID 3007. Retrieved from [Link]
-
Puthaviriyakorn, V., et al. (2002). Isomeric separation of methamphetamine by HPLC chiral column. Journal of the Medical Association of Thailand, 85 Suppl 4, S1125-S1131. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathways of racemic (dl)-amphetamine in man. Retrieved from [Link]
-
Churley, M., et al. (2002). Extraction of Amphetamine and Methamphetamine from Urine Specimens with Cerex Polycrom Clin II Solid-Phase Extraction Columns and the Speedisk 48 Pressure Processor. Journal of Analytical Toxicology, 26(6), 347-350. Retrieved from [Link]
-
Cesari, N., et al. (2010). Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study. Journal of Chromatography B, 878(1), 21-28. Retrieved from [Link]
-
Raikos, N., et al. (2009). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 2, 13-18. Retrieved from [Link]
-
Raikos, N., et al. (2008). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 2, 13-18. Retrieved from [Link]
-
Phenomenex. (n.d.). METHAMPHETAMINE & AMPHETAMINE. Retrieved from [Link]
-
Fiveable. (n.d.). Principles of mass spectrometry. Retrieved from [Link]
-
Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Retrieved from [Link]
-
Britannica. (2025). Isotope dilution. Retrieved from [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
Horn, C. K., & Klette, K. L. (1998). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of Analytical Toxicology, 22(6), 485-492. Retrieved from [Link]
-
Restek Corporation. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Retrieved from [Link]
-
Westin, C., et al. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Toxics, 9(8), 188. Retrieved from [Link]
-
Queiroz, R. H., et al. (2010). Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry. Journal of the Brazilian Chemical Society, 21(1), 125-131. Retrieved from [Link]
-
Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
-
Horn, C. K., & Klette, K. L. (1998). Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine*. Journal of Analytical Toxicology, 22(6), 485–492. Retrieved from [Link]
-
National Institutes of Health. (2022). Development of a high-throughput differential mobility separation–tandem mass spectrometry (DMS-MS/MS) method for clinical urine drug testing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Retrieved from [Link]
-
Ramirez Fernandez, M. M., et al. (2009). High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 33(9), 578-586. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. nebiolab.com [nebiolab.com]
- 4. moh.gov.bw [moh.gov.bw]
- 5. fiveable.me [fiveable.me]
- 6. imreblank.ch [imreblank.ch]
- 7. Isotope dilution - Wikipedia [en.wikipedia.org]
- 8. osti.gov [osti.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 14. academic.oup.com [academic.oup.com]
- 15. unitedchem.com [unitedchem.com]
- 16. agilent.com [agilent.com]
- 17. sciex.com [sciex.com]
- 18. Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamopen.com [benthamopen.com]
- 20. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. labs.iqvia.com [labs.iqvia.com]
Application Notes and Protocols: The Role of Deuterated Amphetamine in Drug Metabolism Research
Introduction: Beyond a Heavier Molecule
In the landscape of drug metabolism research, the strategic substitution of hydrogen atoms with their stable isotope, deuterium (²H or D), has emerged as a powerful tool. This seemingly subtle modification, creating a "heavier" version of a molecule, can profoundly influence its metabolic fate without significantly altering its fundamental pharmacodynamic properties.[1][2] Deuterated amphetamine serves as a prime exemplar of this principle, offering researchers a versatile probe to dissect the intricate pathways of drug metabolism, enhance bioanalytical accuracy, and explore novel therapeutic strategies.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of deuterated amphetamine. We will delve into the core principles underpinning its utility, from the foundational kinetic isotope effect to its indispensable role as an internal standard in modern bioanalytical techniques. The protocols and insights provided herein are designed to be both conceptually robust and practically actionable, empowering you to leverage this unique chemical entity in your own research endeavors.
Section 1: The Cornerstone of Quantitative Bioanalysis: Deuterated Amphetamine as an Internal Standard
The accurate quantification of xenobiotics in complex biological matrices is a formidable challenge. Matrix effects, variability in sample extraction, and fluctuations in instrument response can all conspire to introduce significant error. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues, and deuterated amphetamine is an exemplary SIL-IS for the analysis of amphetamine.[3][4]
The Principle of Co-elution and Co-ionization
The ideal internal standard behaves identically to the analyte of interest throughout the entire analytical process.[5] Deuterated amphetamine, due to its near-identical physicochemical properties to amphetamine, co-elutes during chromatographic separation and experiences similar ionization efficiency and fragmentation patterns in the mass spectrometer.[6] This ensures that any variations affecting the analyte will also commensurately affect the internal standard, allowing for a highly accurate and precise ratiometric quantification.[5]
Experimental Workflow: Quantitative Analysis of Amphetamine in Human Plasma using LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of amphetamine in a biological sample using deuterated amphetamine as an internal standard.
Caption: LC-MS/MS workflow for amphetamine quantification.
Protocol 1: LC-MS/MS Quantification of Amphetamine in Human Plasma
This protocol outlines a standard procedure for the extraction and quantification of amphetamine from human plasma, adhering to principles of bioanalytical method validation.[7][8]
1. Materials and Reagents:
-
Amphetamine and deuterated amphetamine (e.g., amphetamine-d5, -d8, or -d11) certified reference standards.
-
Human plasma (drug-free).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Microcentrifuge tubes.
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare separate stock solutions of amphetamine and deuterated amphetamine in methanol.
-
From the amphetamine stock, prepare a series of working solutions to spike into drug-free plasma to create a calibration curve (e.g., 5-1000 ng/mL).
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in a similar manner from a separate amphetamine stock solution.
-
Prepare a working solution of the deuterated amphetamine internal standard (e.g., 100 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the deuterated amphetamine internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
4. LC-MS/MS Conditions:
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations.
-
Determine the concentration of amphetamine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Table 1: Example MRM Transitions for Amphetamine and Deuterated Amphetamine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amphetamine | 136.1 | 119.1 | 10 |
| Amphetamine | 136.1 | 91.1 | 20 |
| Amphetamine-d5 | 141.1 | 124.1 | 10 |
| Amphetamine-d5 | 141.1 | 93.1 | 20 |
Section 2: Unraveling Metabolic Pathways with the Kinetic Isotope Effect
The substitution of a hydrogen atom with a deuterium atom at a site of metabolic transformation can significantly slow down the rate of that reaction. This phenomenon, known as the deuterium Kinetic Isotope Effect (KIE), arises from the greater bond energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[9] For a metabolic reaction where C-H bond cleavage is the rate-determining step, this isotopic substitution provides a powerful means to probe the reaction mechanism.[10][11]
Application in Amphetamine Metabolism
Amphetamine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2D6 playing a major role.[12][13] Key metabolic pathways include aromatic hydroxylation to 4-hydroxyamphetamine and oxidative deamination.[12][14] By selectively deuterating different positions on the amphetamine molecule, researchers can investigate the contribution of each pathway to its overall clearance.
For instance, deuteration at the α-carbon (the carbon attached to the amino group) can slow down the rate of oxidative deamination, allowing for a more detailed study of alternative metabolic routes.[11] This approach has been instrumental in confirming the importance of C-H bond cleavage in the deamination process.[11][14]
Caption: The Kinetic Isotope Effect in drug metabolism.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol describes how to compare the metabolic stability of amphetamine and its deuterated analogue.
1. Materials and Reagents:
-
Amphetamine and deuterated amphetamine.
-
Pooled Human Liver Microsomes (HLMs).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with internal standard (e.g., a different deuterated analogue or a structurally similar compound).
-
96-well plates.
2. Experimental Procedure:
-
Prepare a stock solution of amphetamine and deuterated amphetamine in a minimal amount of organic solvent (e.g., DMSO), then dilute in phosphate buffer.
-
In a 96-well plate, pre-warm the HLM solution (e.g., 0.5 mg/mL final concentration) in phosphate buffer at 37°C.
-
Add the amphetamine or deuterated amphetamine solution to the wells to initiate the reaction (final substrate concentration, e.g., 1 µM).
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to determine the remaining percentage of the parent compound at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Compare the half-lives of amphetamine and its deuterated analogue. A significantly longer half-life for the deuterated compound indicates a positive KIE.
Section 3: Modulating Pharmacokinetics and Pharmacodynamics
The metabolic slowing induced by deuteration can have significant in vivo consequences, altering a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1][15] By reducing the rate of metabolism, deuteration can lead to:
-
Increased Half-Life and Exposure: A slower clearance results in a longer plasma half-life and a higher area under the concentration-time curve (AUC).[2]
-
Reduced Metabolite-Mediated Toxicity: If a metabolite is responsible for adverse effects, slowing its formation can improve the drug's safety profile.[15]
-
Altered Pharmacodynamic Effects: Changes in PK can lead to a more sustained pharmacological effect or, in some cases, a different overall response.[16][17]
Studies have shown that highly deuterated analogues of amphetamine exhibit reduced toxicity and a decrease in spontaneous locomotor activity in mice compared to the non-deuterated parent compound.[16] This highlights the potential of deuteration as a strategy in drug design to create "better" drugs with improved therapeutic indices.
Conclusion: A Versatile Tool for Modern Drug Research
Deuterated amphetamine is far more than a simple isotopic variant. It is a sophisticated tool that provides invaluable insights at multiple stages of the drug discovery and development process. From ensuring the accuracy and reliability of bioanalytical data to elucidating complex metabolic pathways and modulating the pharmacokinetic profile of a parent compound, its applications are both broad and impactful. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize deuterated amphetamine, ultimately contributing to a deeper understanding of drug metabolism and the development of safer, more effective medicines.
References
-
Dean, L. (2015). Deuterated Drugs. In Probe: Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Available at: [Link]
-
Timmins, G. S. (2014). Deuterated drugs; an update. Expert opinion on therapeutic patents, 24(9), 1067-1077. Available at: [Link]
-
Vree, T. B., Gorgels, J. P., Muskens, A. T., & van Rossum, J. M. (1971). Deuterium isotope effects in the metabolism of N-alkylsubstituted amphetamines in man. Clinica chimica acta; international journal of clinical chemistry, 34(2), 333-344. Available at: [Link]
-
Valvani, M. R., & Sinsheimer, J. E. (1981). Effects of deuteration on locomotor activity of amphetamine. Journal of pharmaceutical sciences, 70(11), 1258-1260. Available at: [Link]
-
Restek Corporation. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek. Available at: [Link]
-
Cherner, M., et al. (2012). Cytochrome P450-2D6 extensive metabolizers are more vulnerable to methamphetamine-associated neurocognitive impairment: Preliminary findings. Journal of the International Neuropsychological Society, 18(4), 785-790. Available at: [Link]
-
de Graaf, R. A., De Feyter, H. M., & Behar, K. L. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. Metabolites, 11(1), 35. Available at: [Link]
-
Gauchen, C., et al. (2022). Deuterated Drugs. TIAFT Bulletin, 52(4), 24-29. Available at: [Link]
-
Foreman, R. L., Siegel, F. P., & Mrtek, R. G. (1969). Synthesis of Deuterio-l-Amphetamine, d1 Sulfate. Journal of Pharmaceutical Sciences, 58(2), 189-192. Available at: [Link]
-
Zhang, T., et al. (2022). Effect of deuteration degree of amphetamine on isotope effect in HPLC was studied. Journal of Chromatography A, 1677, 463297. Available at: [Link]
-
Cho, A. K., Lindeke, B., & Hodshon, B. J. (1973). Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine. Analytical Chemistry, 45(3), 570-574. Available at: [Link]
-
Strelevitz, T. J., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 601-611. Available at: [Link]
-
van Breemen, R. B., & De Leoz, M. L. (2012). Applications of stable isotopes in clinical pharmacology. British journal of clinical pharmacology, 74(2), 229-240. Available at: [Link]
-
Berg, T., et al. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1345, 121-127. Available at: [Link]
-
Wong, Y. W., et al. (2022). Categorization of Cytochrome P4502D6 Activity Score by Urinary Amphetamine/Methamphetamine Ratios. Medicina, 58(12), 1714. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA. Available at: [Link]
-
Sinsheimer, J. E., et al. (1981). Effects of deuteration of locomotor activity of amphetamine. Journal of Pharmaceutical Sciences, 70(11), 1258-1260. Available at: [Link]
-
de la Torre, R., et al. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. Frontiers in genetics, 3, 225. Available at: [Link]
-
Agilent Technologies. (2013). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent Technologies. Available at: [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Available at: [Link]
-
Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Future medicinal chemistry, 2(5), 747-757. Available at: [Link]
- Zimmer, A., et al. (2010). Process for the synthesis of amphetamine derivatives. Google Patents.
-
Diagnostics World News. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research. Diagnostics World News. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. Available at: [Link]
-
Pogribny, I. P., & Tryndyak, V. P. (2022). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology, 35(1), 2-15. Available at: [Link]
-
Zhang, Y., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Molecules, 27(23), 8177. Available at: [Link]
-
Lindsey, W. T., & Stewart, D. (2018). CYP450 interactions between illicit substances and prescription medications. Mental Health Clinician, 8(2), 85-93. Available at: [Link]
-
Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Moravek. Available at: [Link]
-
Wikipedia. (n.d.). Lisdexamfetamine. Wikipedia. Available at: [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. Available at: [Link]
Sources
- 1. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioscientia.de [bioscientia.de]
- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Deuterio-l-Amphetamine, d1 Sulfate - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. Cytochrome P450-2D6 extensive metabolizers are more vulnerable to methamphetamine-associated neurocognitive impairment: Preliminary findings | Journal of the International Neuropsychological Society | Cambridge Core [cambridge.org]
- 13. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of deuteration on locomotor activity of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of Amphetamines for GC-MS Analysis
Introduction: The Imperative for Derivatization in Amphetamine Analysis
Amphetamine and its analogues are a class of synthetic stimulants that are subject to rigorous monitoring in clinical, forensic, and pharmaceutical settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of these compounds due to its high resolving power and sensitivity. However, the inherent chemical properties of amphetamines—specifically their polarity and volatility—present significant challenges for direct GC-MS analysis. Without chemical modification, these compounds are prone to poor chromatographic peak shape, thermal degradation, and adsorption onto active sites within the GC system, leading to inaccurate and unreliable results.[1][2]
Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC-MS analysis.[2][3] This process mitigates the analytical challenges by:
-
Reducing Polarity: The primary and secondary amine functional groups in amphetamines are responsible for their polarity. Derivatization masks these active hydrogens, leading to less polar and more volatile compounds.
-
Enhancing Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC analysis, preventing on-column degradation.
-
Improving Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances the accuracy of quantification.
-
Facilitating Mass Spectral Interpretation: The formation of derivatives with higher molecular weights and characteristic fragmentation patterns aids in the unambiguous identification of the target analytes.[1]
This document provides a comprehensive guide to the most common and effective derivatization techniques for the analysis of amphetamines by GC-MS, complete with detailed protocols and an exploration of the underlying chemical principles.
Core Derivatization Strategies: Acylation and Silylation
The two predominant strategies for the derivatization of amphetamines are acylation and silylation. The choice between these methods depends on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
Acylation: Enhancing Detectability and Stability
Acylation involves the introduction of an acyl group (R-C=O) onto the amine functionality of the amphetamine molecule. The most commonly employed acylation reagents are perfluoroacyl anhydrides, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[4][5][6]
The key advantages of acylation include:
-
Formation of Stable Derivatives: The resulting N-acyl derivatives are highly stable.
-
Excellent Chromatographic Properties: These derivatives are less polar and more volatile, leading to excellent peak shapes.
-
Enhanced Sensitivity with Electron Capture Detection (ECD): The introduction of multiple fluorine atoms makes the derivatives highly amenable to ECD, although this is less relevant for modern MS detectors.
-
Characteristic Mass Spectra: The derivatives produce unique and predictable fragmentation patterns in MS, aiding in identification.
A comparative study of TFAA, PFPA, and HFBA for the analysis of amphetamines in oral fluid found that PFPA provided the best sensitivity.[4][6]
The general workflow for acylation of amphetamines involves the extraction of the analytes from the sample matrix, followed by the derivatization reaction and subsequent GC-MS analysis.
Caption: General workflow for acylation-based derivatization of amphetamines.
Protocol 1: Acylation of Amphetamines using Pentafluoropropionic Anhydride (PFPA)
This protocol is adapted from a validated method for the analysis of amphetamines in oral fluid and is suitable for a range of biological matrices.[4][6]
Materials:
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (GC grade)
-
Sodium hydroxide (NaOH) solution (0.1 N)
-
Internal Standards (e.g., Amphetamine-d5, Methamphetamine-d5)
-
Vortex mixer
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Extraction:
-
To 0.5 mL of the sample (e.g., oral fluid, urine), add the internal standard solution.
-
Add 0.5 mL of 0.1 N NaOH to basify the sample.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC vial with an insert.
-
Inject an appropriate volume (e.g., 1-2 µL) into the GC-MS system.
-
Quality Control:
-
Reagent Blank: Prepare a blank sample containing only the reagents to check for contamination.
-
Positive Control: Derivatize a known standard of the target amphetamines to verify the reaction efficiency and retention times.
-
Mass Spectral Confirmation: The mass spectrum of the PFP-amphetamine derivative should exhibit characteristic fragments. For amphetamine, prominent ions would be observed at m/z 190 and 118, while for methamphetamine, they would be at m/z 204 and 118.
Silylation: A Versatile Approach for Polar Analytes
Silylation is a widely used derivatization technique that involves the replacement of active protons in the analyte with a trimethylsilyl (TMS) group. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a popular and versatile silylating reagent for amphetamines.[7]
The primary benefits of silylation include:
-
High Reactivity: MSTFA reacts readily with primary and secondary amines.
-
Formation of Volatile Derivatives: The TMS derivatives are significantly more volatile than the parent compounds.
-
Reduced Polarity: The masking of the polar amine group leads to improved chromatographic performance.
-
Informative Mass Spectra: The use of deuterated MSTFA (MSTFA-d9) can aid in structural elucidation by revealing the number of derivatized functional groups through a characteristic mass shift of 9 atomic mass units per TMS group.
The workflow for silylation is similar to that of acylation, with the key difference being the choice of reagent and reaction conditions.
Caption: General workflow for silylation-based derivatization of amphetamines.
Protocol 2: Silylation of Amphetamines using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol provides a general guideline for the silylation of amphetamines using MSTFA.[7]
Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (optional, as a catalyst)
-
Chloroform or other suitable solvent (GC grade)
-
Internal Standards (e.g., Amphetamine-d5, Methamphetamine-d5)
-
Vortex mixer
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Following extraction and evaporation to dryness as described in Protocol 1, ensure the sample residue is completely dry, as MSTFA is moisture-sensitive.
-
-
Derivatization:
-
To the dried extract, add 50 µL of MSTFA.
-
(Optional) For quantitative analysis, the addition of a catalyst is recommended. Add 5 µL of pyridine.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 20 minutes.[7]
-
Allow the vial to cool to room temperature.
-
If necessary, dilute the sample with a suitable solvent like chloroform.[7]
-
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC vial with an insert.
-
Inject an appropriate volume into the GC-MS system.
-
Quality Control:
-
Moisture Control: Ensure all glassware and solvents are anhydrous to prevent hydrolysis of the silylating reagent.
-
Positive Control: Analyze a derivatized standard to confirm reaction completion and establish retention times.
-
Mass Spectral Confirmation: The TMS-amphetamine derivative will produce a characteristic mass spectrum. For amphetamine, the TMS derivative will have a molecular ion at m/z 207 and a prominent fragment at m/z 192 (M-15, loss of a methyl group from the TMS moiety).
Comparative Overview of Derivatization Reagents
| Reagent | Type | Advantages | Disadvantages | Typical Reaction Conditions |
| TFAA | Acylation | Forms stable derivatives, good for ECD. | Can be harsh on GC columns over time.[1] | 60-70°C for 20-30 min.[4][6] |
| PFPA | Acylation | High sensitivity, excellent chromatographic performance.[4][6] | Reagent and byproducts can be corrosive. | 70°C for 30 min.[4][6] |
| HFBA | Acylation | Produces high molecular weight derivatives, good for MS confirmation. | Can have longer retention times. | 70°C for 30 min.[4][6] |
| MSTFA | Silylation | Versatile, reacts with a wide range of functional groups, deuterated version available for structural elucidation. | Moisture sensitive, derivatives can be less stable than acylated counterparts. | 70-80°C for 15-30 min.[7] |
Chiral Derivatization: Differentiating Enantiomers
Amphetamine and many of its analogues are chiral molecules, existing as enantiomers with different pharmacological activities. Distinguishing between these enantiomers is crucial in both clinical and forensic toxicology. Chiral derivatization involves reacting the amphetamine enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.
A common chiral derivatizing reagent is N-trifluoroacetyl-L-prolyl chloride (L-TPC). The reaction of racemic amphetamine with L-TPC produces two diastereomers that can be resolved by GC-MS.
Advanced Techniques: In-situ Derivatization with SPME
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be coupled with in-situ derivatization. In this approach, the derivatizing agent is added directly to the sample matrix, and the derivatization and extraction occur simultaneously. This method can simplify the workflow, reduce sample handling, and improve sensitivity. For example, iso-butyl chloroformate (iBCF) has been used for the in-sample derivatization of amphetamines prior to SPME-GC-MS analysis.
Conclusion: A Strategic Approach to Amphetamine Analysis
The successful GC-MS analysis of amphetamines is critically dependent on the appropriate use of derivatization techniques. Both acylation and silylation offer robust and reliable methods for improving the chromatographic behavior and mass spectrometric detection of these compounds. The choice of the specific derivatizing agent and protocol should be guided by the analytical objectives, sample matrix, and available instrumentation. By understanding the underlying chemical principles and following validated protocols, researchers and scientists can achieve accurate and defensible results in the analysis of amphetamines.
References
-
Al-Asmari, A. I., Al-Zahrani, O. A., & Al-Amri, A. H. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of analytical toxicology, 41(7), 624–632. [Link]
-
Al-Asmari, A. I. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
Lin, M. W., et al. (2009). Orthogonal Array Optimization of Microwave-Assisted Derivatization for Determination of Trace Amphetamine and Methamphetamine Using Negative Chemical Ionization Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]
-
Al-Asmari, A. I. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of analytical toxicology, 17(7), 399–402. [Link]
-
Lin, M. W., et al. (2009). Orthogonal array optimization of microwave-assisted derivatization for determination of trace amphetamine and methamphetamine using negative chemical ionization gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Lin, D. L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-13. [Link]
- Google Patents. (2011).
-
Akyildiz, İ. E. (2022). Should the MSTFA be dissolved in the solvent or not?. ResearchGate. [Link]
-
Subedi, B. (2019). Schematic showing the three principal derivatization pathways... ResearchGate. [Link]
-
Dobos, A., et al. (2015). Comparison of five derivatizing agents for the determination of amphetamine-type stimulants in human urine by extractive acylation and gas chromatography-mass spectrometry. PubMed. [Link]
-
da Silva, A. C. C., et al. (2023). Developing Amphetamine Certified Reference Materials: From Batch and Continuous-Flow Synthesis to Certification Protocol. PubMed. [Link]
-
da Silva, A. C. C., et al. (2023). Developing Amphetamine Certified Reference Materials: From Batch and Continuous‐Flow Synthesis to Certification Protocol. ResearchGate. [Link]
-
Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
Guide to the Accurate Preparation of Amphetamine-d6 Calibration Standards for Quantitative Analysis
An Application Note for Researchers and Drug Development Professionals
Abstract: The precise quantification of amphetamines in clinical and forensic toxicology, as well as in pharmaceutical development, is critically dependent on the accuracy of calibration standards. Amphetamine-d6, a stable isotope-labeled internal standard, is essential for correcting analytical variability and matrix effects in mass spectrometry-based methods such as LC/MS and GC/MS.[1] This application note provides a detailed, field-proven protocol for the preparation of Amphetamine-d6 calibration solutions. It emphasizes the rationale behind key procedural choices, focusing on the principles of metrological traceability and the superiority of gravimetric preparation to ensure the highest degree of accuracy and reproducibility, in alignment with international laboratory standards.[2][3]
Foundational Principles: Ensuring Analytical Integrity
The reliability of any quantitative analysis is built upon the quality of its reference standards. Before proceeding to the protocol, it is crucial to understand the foundational principles that govern the preparation of accurate calibration solutions.
All calibration standards must be traceable to a higher-order standard.[3] Therefore, the starting material for any in-house standard preparation must be a Certified Reference Material (CRM) from an accredited producer. A CRM, often supplied as a solution in a sealed ampule, provides a certified concentration and an associated uncertainty value, which are essential for establishing the traceability of your measurements back to national and international standards, such as those maintained by the National Institute of Standards and Technology (NIST).[2][4] Using a well-characterized CRM is a core requirement for laboratories seeking or maintaining accreditation under standards like ISO/IEC 17025.[2][5][6]
While volumetric preparation using Class A glassware is a traditional method, it is susceptible to significant sources of error. These include the tolerance of the glassware itself, operator variability in filling to the meniscus, and temperature fluctuations affecting solvent density.[7][8]
Gravimetric preparation , where both the solute (or stock solution) and the diluent are measured by mass, is the scientifically preferred method for preparing accurate standards.[7][9] Its advantages are compelling:
-
Higher Accuracy & Precision: Modern analytical balances have a much lower uncertainty (often <0.1%) than volumetric flasks.[8] This minimizes measurement error.
-
Reduced Waste: Solutions can be prepared in any required amount, not just the fixed volumes of available glassware (e.g., 50 mL, 100 mL). This is particularly advantageous when working with expensive deuterated standards.[8][10]
-
Elimination of Temperature Effects: Mass is independent of temperature, removing a key variable that affects the accuracy of volumetric measurements.[7]
This guide will exclusively detail the gravimetric preparation method to ensure the highest quality of calibration standards.
Safety & Handling Precautions
Amphetamine-d6, typically supplied as a hydrochloride salt in methanol, is a hazardous substance and a controlled substance in many jurisdictions. Safe handling is paramount.
-
Hazard Profile: Amphetamine-d6 (hydrochloride) is classified as acutely toxic and may be fatal if swallowed or inhaled.[11] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged exposure.[11] The methanol solvent is a flammable liquid and is also toxic.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles.
-
Engineering Controls: All handling of the solid material and preparation of solutions must be performed inside a certified chemical fume hood or a ventilated enclosure to prevent inhalation of powders or fumes.[12][13]
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical and controlled substance waste.
Always consult the Safety Data Sheet (SDS) provided by the manufacturer before handling the material.[11]
Materials and Equipment
-
Reference Material: Amphetamine-d6 Certified Reference Material solution (e.g., 100 µg/mL or 1.0 mg/mL in methanol) from an accredited supplier.[1]
-
Solvent: HPLC-grade or mass spectrometry-grade methanol.
-
Balance: A calibrated 4 or 5-place analytical balance with a valid calibration certificate.
-
Vials: Amber glass autosampler vials with PTFE-lined caps or larger amber glass vials for stock solutions.
-
Pipettes: Calibrated positive displacement or air displacement pipettes with appropriate tips (for transferring solvent).
-
Vortex Mixer: For ensuring solution homogeneity.
Experimental Protocol: Gravimetric Preparation Workflow
This protocol outlines the preparation of a primary stock solution and a subsequent serial dilution to create a multi-point calibration curve.
This protocol assumes the use of a 100 µg/mL CRM solution as the starting material. All weighings should be documented meticulously in a laboratory notebook.
-
Tare the Recipient Vial: Place a clean, labeled amber glass vial on the analytical balance and tare its weight.
-
Dispense CRM Solution: Carefully open the CRM ampule. Using a clean pipette, dispense approximately 1.0 g of the 100 µg/mL Amphetamine-d6 CRM solution into the tared vial.
-
Record Mass: Record the exact mass of the added CRM solution (e.g., m_CRM = 1.0025 g).
-
Calculate Required Solvent Mass: Determine the mass of solvent (m_solvent) needed to achieve the target concentration of 10 µg/mL using the following formula:
m_solvent = (m_CRM * C_CRM / C_target) - m_CRM
-
m_CRM: Mass of the CRM solution added (g)
-
C_CRM: Concentration of the CRM solution (100 µg/mL)
-
C_target: Target concentration of the stock solution (10 µg/mL)
Example Calculation: m_solvent = (1.0025 g * 100 µg/mL / 10 µg/mL) - 1.0025 g = 9.0225 g
-
-
Add Solvent Gravimetrically: Tare the vial containing the CRM solution. Carefully add the required mass of methanol (9.0225 g in the example) to the vial. Record the final total mass.
-
Homogenize: Securely cap the vial and vortex for 30-60 seconds to ensure the solution is completely homogeneous.
-
Calculate Final Concentration: Recalculate the exact final concentration based on the actual masses recorded. This is the "true" concentration of your stock and is critical for documentation and traceability.
-
Label and Store: Clearly label the vial with the compound name, exact concentration, preparation date, and solvent. Store as recommended in Section 6.
Caption: Gravimetric workflow for preparing the primary stock solution.
From the primary stock (10 µg/mL), a series of working standards can be prepared. The table below provides an example for a 7-point calibration curve.
| Calibrator Level | Target Concentration (ng/mL) | Mass of Stock (10 µg/mL) to Add (g) | Mass of Methanol to Add (g) | Final Volume (Approx. mL)* |
| CAL 7 | 1000 | 0.100 | 0.900 | 1.0 |
| CAL 6 | 500 | 0.050 | 0.950 | 1.0 |
| CAL 5 | 250 | 0.025 | 0.975 | 1.0 |
| CAL 4 | 100 | 0.100 (from CAL 7) | 0.900 | 1.0 |
| CAL 3 | 50 | 0.500 (from CAL 5) | 0.500 | 1.0 |
| CAL 2 | 25 | 0.100 (from CAL 5) | 0.900 | 1.0 |
| CAL 1 | 10 | 0.100 (from CAL 4) | 0.900 | 1.0 |
| Assuming a methanol density of ~0.792 g/mL. The exact concentration should always be calculated from the recorded masses. |
Procedure for Each Calibrator:
-
Tare a clean, labeled autosampler vial.
-
Gravimetrically add the specified mass of the stock solution (or higher-level calibrator).
-
Gravimetrically add the specified mass of methanol.
-
Cap the vial and vortex thoroughly.
-
Document all masses and calculate the final, true concentration for each calibrator.
Caption: Serial dilution scheme for creating calibration standards.
Quality Control and Verification
To comply with quality systems like ISO 17025, the validity of results must be ensured.[6][14]
-
Bracket Standards: After preparing a new set of calibrators, analyze them alongside the previous, unexpired batch. The results should agree within a pre-defined acceptance margin (e.g., ±15%).
-
Second Source Verification: If possible, procure a CRM from a different manufacturer or lot to prepare an independent control sample. This provides a robust, unbiased verification of your calibration curve.
-
Documentation: Maintain comprehensive records of all preparation steps, including CRM certificate of analysis, balance calibration records, all recorded masses, and final calculated concentrations. This documentation is essential for audits and ensures traceability.[15]
Storage and Stability
The chemical stability of reference standards is critical for maintaining analytical accuracy over time.
-
Storage Temperature: Unless otherwise specified by the manufacturer, store Amphetamine-d6 solutions at -20°C for long-term storage.[16] For daily use, refrigeration at 2-8°C is acceptable for shorter periods.[17]
-
Light Sensitivity: Store all solutions in amber vials to protect them from light, which can cause degradation.[17]
-
Stability Period: The stability of amphetamine profiles can be influenced by storage time and temperature.[18] A manufacturer's data for a similar compound, d-amphetamine sulfate in methanol, showed less than 1% decomposition over 48 months when stored at 2-8°C and protected from light.[17] It is best practice to establish an internal expiration date (e.g., 6-12 months) for working solutions and to re-verify them periodically. After opening an ampule, the concentration may change over time due to solvent evaporation.[17]
Conclusion
The preparation of Amphetamine-d6 calibration standards is a foundational activity that directly impacts the quality and defensibility of analytical data. By adhering to the principles of metrological traceability, prioritizing gravimetric preparation over volumetric methods, and implementing rigorous documentation and quality control checks, researchers and scientists can ensure the highest level of accuracy in their quantitative workflows. This meticulous approach is not merely best practice; it is a requirement for producing reliable data in regulated research, development, and testing environments.
References
-
Title: Manual vs. Gravimetric Sample Preparation Source: Mettler Toledo URL: [Link]
-
Title: Gravimetric Analysis vs. Volumetric Analysis: What's the Difference? Source: Difference Wiki URL: [Link]
-
Title: Innovations in Gravimetric Preparation of Analytical Solutions: Regulatory and Compendial Perspectives Source: American Laboratory URL: [Link]
-
Title: TOX-SOP-32 Protocol for the Analysis of Amphetamines in Blood Source: Phoenix Police Department URL: [Link]
-
Title: Normative References in ISO/IEC 17025: Essential Standards Source: Food Safety Institute URL: [Link]
-
Title: Volumetric and Gravimetric Analysis Source: Scribd URL: [Link]
-
Title: ISO 17025: Its Importance and Requirements Source: SafetyCulture URL: [Link]
-
Title: The Benefits of Gravimetric Sample Preparation Source: Mettler Toledo URL: [Link]
-
Title: Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID Source: Bentham Open Archives URL: [Link]
-
Title: Complying with ISO 17025 Source: UNIDO URL: [Link]
-
Title: AMPHETAMINE Source: SWGDrug URL: [Link]
-
Title: Chemical Metrology Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Title: Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: What are the basic criteria for ISO/IEC 17025 Accreditation? Source: Fluid Life URL: [Link]
-
Title: Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer Source: Spectroscopy Online URL: [Link]
-
Title: ISO 17025 Validation Requirements - "calibration using reference standards or..." Source: Elsmar URL: [Link]
-
Title: Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective Source: LinkedIn URL: [Link]
-
Title: Evaluation of internal standards for the analysis of amphetamine and methamphetamine Source: PubMed URL: [Link]
-
Title: NMAM 9106: METHAMPHETAMINE and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances Source: World Health Organization (WHO) URL: [Link]
-
Title: Measurement and Sampling Standards Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: NIST Handbook 143 Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food & Drug Administration (FDA) URL: [Link]
-
Title: Measurements and Standards Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: Stability of amphetamine impurity profiles during 12 months of storage Source: PubMed URL: [Link]
Sources
- 1. ( )-Amphetamine-d6 solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant 1 mL | Buy Online | MilliporeSigma | Fisher Scientific [fishersci.com]
- 2. Chemical Metrology | NIST [nist.gov]
- 3. Measurements and Standards | NIST [nist.gov]
- 4. nist.gov [nist.gov]
- 5. Normative References in ISO/IEC 17025: Essential Standards • Food Safety Institute [foodsafety.institute]
- 6. safetyculture.com [safetyculture.com]
- 7. mt.com [mt.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. difference.wiki [difference.wiki]
- 10. rs1.chemie.de [rs1.chemie.de]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fluidlife.com [fluidlife.com]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. (±)-Amphetamine-d6 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 73758-26-6 [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Stability of amphetamine impurity profiles during 12 months of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common challenges with Amphetamine-d6 as an internal standard
Welcome to the technical support center for Amphetamine-d6, designed for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered when using Amphetamine-d6 as an internal standard in analytical testing. As Senior Application Scientists, we have compiled this guide to ensure scientific integrity and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is Amphetamine-d6 and why is it used as an internal standard?
Amphetamine-d6 is a stable isotope-labeled (SIL) version of amphetamine where six hydrogen atoms have been replaced by deuterium atoms.[1][2] It is widely used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1][3] The primary purpose of an internal standard is to compensate for variations that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the results.[4][5] Since Amphetamine-d6 is chemically almost identical to the native amphetamine, it exhibits similar behavior during these processes.[5][6]
Q2: What are the ideal characteristics of Amphetamine-d6 for use as an internal standard?
For reliable and accurate quantification, Amphetamine-d6 should possess high chemical and isotopic purity.[5] The key characteristics are summarized in the table below:
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99% | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[5] |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[5][7] |
| Number of Deuterium Atoms | 3 to 6 | A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[5] |
| Label Position | Stable, non-exchangeable positions | Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the sample matrix or solvent, which would compromise the integrity of the standard.[5] |
Q3: How should Amphetamine-d6 solutions be stored?
Amphetamine-d6 is often supplied as a solution in a solvent like methanol.[2][8] It is recommended to store the solution tightly sealed at room temperature or as specified by the manufacturer.[2] Long-term stability studies have shown that amphetamine and its derivatives are generally stable in biological matrices like urine when stored at 4°C or -20°C for extended periods.[9] However, the stability of impurity profiles can be affected by storage time, temperature, and sample purity.[10][11]
Troubleshooting Guide
This section addresses specific issues that may arise during the use of Amphetamine-d6 as an internal standard. Each problem is presented in a question-and-answer format, detailing the potential causes and providing step-by-step solutions.
Purity and Isotopic Labeling Issues
Q: My calibration curve for amphetamine is non-linear at the lower end. What could be the cause?
A: This issue could be related to the isotopic purity of your Amphetamine-d6 internal standard. If the standard contains a significant percentage of the unlabeled analyte (amphetamine), it can artificially inflate the response at lower concentrations, leading to a non-linear calibration curve.
Troubleshooting Workflow:
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. (±)-苯丙胺-d 6标准液 溶液 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 9. Stability studies of amphetamine and ephedrine derivatives in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of amphetamine impurity profiles during 12 months of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mass Spectrometry Parameters for Amphetamine-d6 Detection
Welcome to the technical support center for the analysis of Amphetamine-d6 using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust and your data is trustworthy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the optimization of mass spectrometry parameters for Amphetamine-d6 detection.
Q1: What are the optimal Multiple Reaction Monitoring (MRM) transitions for Amphetamine-d6, and why are they chosen?
A1: The selection of MRM transitions is critical for the selectivity and sensitivity of your assay. For Amphetamine-d6, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The fragmentation of this precursor in the collision cell yields characteristic product ions. The most abundant and specific product ions are chosen for quantification (quantifier) and confirmation (qualifier).
The choice of these transitions is based on the fragmentation pattern of Amphetamine-d6. The fragmentation generally involves the loss of the deuterated side chain. Using two transitions for the internal standard, just as you would for the target analyte, provides a higher degree of confidence in its identification and quantification.[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Amphetamine-d6 | 142.1 | 93.1 | 122.1 |
| Amphetamine | 136.1 | 91.1 | 119.1 |
Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.
Q2: I am observing poor signal intensity for Amphetamine-d6. What are the likely causes and how can I troubleshoot this?
A2: Poor signal intensity for Amphetamine-d6 can stem from several factors, ranging from sample preparation to instrument settings.[3] A systematic approach is key to identifying the root cause.
-
Sample Concentration: Ensure the concentration of your Amphetamine-d6 internal standard is appropriate for the expected analyte concentration range. A concentration that is too low will result in a weak signal.[3]
-
Ionization Efficiency: Amphetamine and its deuterated analog are basic compounds and ionize well in positive electrospray ionization (ESI) mode.[1] Optimizing ESI source parameters is crucial.
-
Instrument Tune and Calibration: Regular tuning and calibration of the mass spectrometer are essential for optimal performance.[3]
Below is a troubleshooting workflow to address poor signal intensity:
Caption: Troubleshooting workflow for poor Amphetamine-d6 signal.
Q3: My Amphetamine-d6 peak is showing a different retention time than the native amphetamine. Is this normal, and how can I address it?
A3: A slight shift in retention time between a deuterated internal standard and the native analyte, known as the "chromatographic isotope effect," can occur.[4] This is more pronounced with a higher number of deuterium substitutions. While often negligible, a significant shift can impact accurate quantification, especially if it leads to differential matrix effects.[5]
To address this:
-
Chromatographic Method Optimization: Adjusting the gradient slope or mobile phase composition can help to minimize the separation between the analyte and the internal standard.
-
Use of a Different Labeled Standard: If the chromatographic shift is significant and cannot be resolved, consider using an internal standard with fewer deuterium atoms or a ¹³C-labeled internal standard, which is less prone to this effect.[6]
Q4: I suspect matrix effects are impacting my Amphetamine-d6 signal. How can I confirm and mitigate this?
A4: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.[7][8] To confirm matrix effects, you can perform a post-extraction addition experiment.
Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation
-
Prepare three sets of samples:
-
Set A: Neat solution of Amphetamine-d6 in the final mobile phase.
-
Set B: Blank matrix extract (e.g., urine, plasma) with Amphetamine-d6 spiked in after extraction.
-
Set C: Blank matrix extract.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Mitigation Strategies:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[9][10]
-
Optimize Chromatography: Modify the LC method to chromatographically separate Amphetamine-d6 from the interfering matrix components.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective in reducing matrix effects, although this may compromise sensitivity.[11]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Guide 1: Inconsistent Peak Area Ratios of Analyte to Internal Standard
Problem: The ratio of the peak area of amphetamine to the peak area of Amphetamine-d6 is inconsistent across replicates or standards.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Pipetting/Dilution Errors | Inaccurate addition of the internal standard or analyte will lead to variable ratios. | Verify pipette calibration. Prepare fresh standards and quality controls. |
| Sample Preparation Variability | Inconsistent extraction recovery of the analyte and internal standard. | Ensure the sample preparation protocol is followed precisely. Automate sample preparation if possible to improve consistency.[10] |
| Deuterium Exchange | The deuterium atoms on Amphetamine-d6 may exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label.[4] | Ensure the pH of the sample and mobile phase are controlled. Avoid highly acidic or basic conditions if exchange is observed. |
| Differential Matrix Effects | The analyte and internal standard experience different degrees of ion suppression or enhancement.[5] | Improve chromatographic separation to ensure the analyte and internal standard co-elute in a region free of significant matrix effects. |
Guide 2: Presence of Interferences or Crosstalk
Problem: An interfering peak is observed at the same retention time and MRM transition as Amphetamine-d6 or the analyte.
Workflow for Investigating Interferences:
Caption: Workflow for investigating interfering peaks.
Solutions:
-
Improve Chromatographic Resolution: Modify the LC gradient, column chemistry, or mobile phase to separate the interfering peak from the analyte and internal standard.[2]
-
Enhance Sample Cleanup: Utilize a more selective sample preparation technique like SPE to remove the source of the interference.[9]
-
Select More Specific MRM Transitions: If possible, choose alternative precursor or product ions that are unique to your analyte and internal standard.
Section 3: Optimizing ESI Source Parameters
The efficiency of electrospray ionization (ESI) is paramount for achieving high sensitivity. The following parameters should be optimized for Amphetamine-d6.
| Parameter | Effect on Ionization | Starting Point for Optimization |
| Capillary Voltage | Drives the electrospray process. Too low results in poor ionization; too high can cause in-source fragmentation. | 3.0 - 4.5 kV (Positive Mode)[12] |
| Nebulizer Gas Pressure | Affects the size of the droplets formed. Higher pressure leads to smaller droplets and more efficient desolvation. | 40 - 60 psi[12][13] |
| Drying Gas Flow & Temperature | Aids in the desolvation of the droplets. Optimal settings depend on the solvent flow rate and composition. | Flow: 5-10 L/min; Temperature: 250-350 °C[13] |
| Source Temperature | Can influence the efficiency of the ionization process. | 120 - 150 °C |
Experimental Protocol: ESI Parameter Optimization
-
Prepare a solution of Amphetamine-d6 in your initial mobile phase at a concentration that gives a stable and moderate signal.
-
Infuse the solution directly into the mass spectrometer at your intended LC flow rate.
-
Optimize one parameter at a time while keeping others constant. Start with the capillary voltage, followed by nebulizer pressure, and then drying gas parameters.
-
Monitor the signal intensity of the Amphetamine-d6 precursor ion.
-
Plot the signal intensity against the parameter value to determine the optimal setting.
References
-
Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography. PubMed. Available from: [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available from: [Link]
-
Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek. Available from: [Link]
-
SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent Technologies. Available from: [Link]
-
High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. Oxford Academic. Available from: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]
-
LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. SCIEX. Available from: [Link]
-
Ultra-Performance Liquid Chromatography– Tandem Mass Spectrometry Method for the Analysis of Amphetamines in Plasma. Oxford Academic. Available from: [Link]
-
Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine. PubMed. Available from: [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. Available from: [Link]
-
Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. NIH. Available from: [Link]
-
Qualitative Screening of Amphetamine- and Ketamine-Type Abuse Drugs in Urine Employing Dual Mode Extraction Column by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available from: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Available from: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. Available from: [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. Available from: [Link]
-
Optimizing the Agilent Multimode Source. Agilent Technologies. Available from: [Link]
-
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. Available from: [Link]
-
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. PubMed. Available from: [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. Available from: [Link]
-
Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. PubMed Central. Available from: [Link]
-
Mass Spectra and predicted fragmentation patterns of Amphetamine (A),... ResearchGate. Available from: [Link]
-
(PDF) Analysis of Amphetamines by LC-MS/MS in Human Urine for High-Throughput Urine Drug Testing Labs. ResearchGate. Available from: [Link]
-
Mass spectra and proposed fragmentation patterns of amphetamine (A), methamphetamine (B), MDMA (C), MDA (D), MDEA (E), BDMPEA (F), MBDB (G), and cathinone (H). ResearchGate. Available from: [Link]
-
Detection and Quantitation of Amphetamine and Methamphetamine: Electron Impact and Chemical Ionization with Ammonia--Comparative. Journal of Analytical Toxicology. Available from: [Link]
-
Uncertainty Evaluation for the Quantification of Urinary Amphetamine and 4-Hydroxyamphetamine Using Liquid Chromatography–Tandem Mass Spectrometry. PubMed Central. Available from: [Link]
-
LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. Available from: [Link]
-
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. Available from: [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. NIH. Available from: [Link]
-
Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. PubMed Central. Available from: [Link]
-
Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. ResearchGate. Available from: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available from: [Link]
Sources
- 1. Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Deuterated Amphetamine Signal Intensity Troubleshooting
Welcome to the technical support center for troubleshooting poor signal intensity with deuterated amphetamine internal standards. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during LC-MS/MS and GC-MS analysis. Here, we will delve into the root causes of signal attenuation and provide actionable, step-by-step protocols to restore the performance of your assay.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a sudden drop in my deuterated amphetamine's signal intensity?
A sudden drop in signal intensity for a deuterated internal standard (IS) can be alarming. The issue typically falls into one of three categories: instrument-related problems, sample matrix effects, or issues with the internal standard itself. Common culprits include matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of the deuterated standard, and problems with the stability of the deuterated standard, such as isotopic exchange.[1] Less frequently, issues can arise from the analytical instrumentation itself.
Q2: Could the problem be with the deuterated amphetamine standard itself?
Yes, the integrity of the deuterated standard is crucial. Issues can arise from:
-
Improper Storage: Amphetamine and its deuterated analogues can be susceptible to degradation if not stored correctly. Long-term storage at 4°C or -20°C is generally recommended for urine samples to ensure stability.[2] For certified reference materials, always adhere to the manufacturer's storage instructions.
-
Isotopic Instability (H/D Exchange): Deuterium atoms can exchange with hydrogen atoms from the solvent or matrix. This is more likely to occur if the deuterium labels are on labile sites, such as an amine group.[3] It is crucial to select a deuterated standard where the labels are on stable positions, like the aromatic ring or the propyl chain.
-
Incorrect Concentration: An internal standard concentration that is too low can result in a poor signal-to-noise ratio, making accurate quantification difficult.
Q3: What are "matrix effects" and how do they affect my deuterated amphetamine signal?
Matrix effects are a significant challenge in bioanalysis, referring to the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., urine, plasma).[1][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). Since the deuterated internal standard is designed to co-elute with the analyte, it should experience the same matrix effects, allowing for accurate quantification.[1] However, if the chromatographic separation is not optimal, the analyte and the internal standard may be affected differently.
In-Depth Troubleshooting Guides
Issue 1: Diagnosing and Mitigating Matrix Effects
Matrix effects are a primary suspect when observing poor signal intensity, especially in complex biological matrices like urine and plasma.
Causality: Endogenous substances in biological samples, such as salts, lipids, and metabolites, can co-elute with the deuterated amphetamine and compete for ionization in the mass spectrometer's source.[5] This competition can significantly reduce the number of deuterated amphetamine ions that reach the detector, resulting in a suppressed signal.[6]
Troubleshooting Protocol:
-
Post-Column Infusion Test: To confirm matrix effects, perform a post-column infusion experiment. This involves infusing a constant flow of your deuterated amphetamine standard into the MS detector while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion suppression.
-
Sample Preparation Optimization: The most effective way to combat matrix effects is to remove interfering components before analysis.[5]
-
Liquid-Liquid Extraction (LLE): LLE is a robust technique for cleaning up samples. A typical protocol for urine involves adjusting the sample pH to basic conditions and extracting with an organic solvent like ethyl acetate.[7]
-
Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts. Mixed-mode polymeric SPE sorbents are effective for amphetamine analysis.[8]
-
-
Chromatographic Separation Improvement: Adjust your LC method to separate the deuterated amphetamine from the interfering matrix components. This can involve modifying the mobile phase composition, gradient profile, or using a column with a different selectivity.
Data Presentation: Sample Preparation Method Comparison
| Sample Preparation Method | Typical Recovery | Matrix Effect Reduction |
| Dilute-and-Shoot | High | Low |
| Protein Precipitation | Moderate-High | Moderate |
| Liquid-Liquid Extraction (LLE) | High | High |
| Solid-Phase Extraction (SPE) | Very High | Very High |
Issue 2: Investigating Isotopic Instability (H/D Exchange)
The stability of the deuterium label is critical for accurate quantification.
Causality: Deuterium atoms on certain positions of a molecule can be labile and exchange with protons from the solvent (e.g., water in the mobile phase) or the sample matrix. For amphetamine, deuterium atoms on the amine (-NH2) group are particularly susceptible to exchange. Deuterons on the aromatic ring or the carbon backbone are generally more stable.[3] This exchange reduces the concentration of the desired deuterated standard, leading to a lower signal.
Troubleshooting Protocol:
-
Evaluate the Deuterated Standard: Review the certificate of analysis for your deuterated amphetamine to confirm the location of the deuterium labels. Standards with deuterium on the phenyl ring (e.g., amphetamine-d5) or the propyl side chain (e.g., amphetamine-d8) are generally more stable than those with labels on the amine group.
-
Incubation Study: To test for H/D exchange, incubate your deuterated standard in a blank matrix under the same conditions as your sample preparation and analysis. Analyze the sample at different time points and monitor the signal intensity of the deuterated standard. A progressive decrease in signal over time may indicate isotopic exchange.
-
Select a More Stable Standard: If H/D exchange is suspected, switch to a deuterated amphetamine analogue with labels on more stable positions. For example, amphetamine-d11 has been shown to be a reliable internal standard.[9]
Visualization: Deuterated Amphetamine Stability
Caption: Stability of deuterated amphetamine based on label position.
Issue 3: Optimizing Mass Spectrometer Parameters
Suboptimal instrument settings can lead to poor signal intensity for both the analyte and the internal standard.
Causality: The efficiency of ionization and ion transmission through the mass spectrometer is highly dependent on the source and analyzer settings. Parameters such as spray voltage, gas temperatures, and collision energy must be optimized for the specific compound.
Troubleshooting Protocol:
-
Tune and Calibrate: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
Source Parameter Optimization: Systematically optimize the electrospray ionization (ESI) source parameters. Infuse a solution of the deuterated amphetamine and adjust the following parameters to maximize the signal:
-
Spray Voltage
-
Gas Flow (Nebulizer and Auxiliary)
-
Gas Temperature
-
Capillary/Nozzle Voltage
-
-
MS/MS Transition Optimization: Optimize the collision energy for the specific precursor-to-product ion transition of your deuterated amphetamine. This will ensure the most efficient fragmentation and highest signal intensity for your selected transition.
Data Presentation: Example MS/MS Parameters for Deuterated Amphetamines
| Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) |
| Amphetamine-d5 (ring) | 141.1 | 123.1 | 15 |
| Amphetamine-d8 (side chain) | 144.2 | 93.1 | 18 |
| Amphetamine-d11 | 147.2 | 93.1 | 20 |
| Methamphetamine-d5 (ring) | 155.1 | 123.1 | 17 |
| Methamphetamine-d8 (N-methyl & side chain) | 158.2 | 93.1 | 22 |
| Methamphetamine-d11 | 161.2 | 93.1 | 25 |
| Methamphetamine-d14 | 164.2 | 130.0 | 28 |
Note: Optimal parameters may vary depending on the instrument and specific method conditions.[10]
Visualization: Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting poor signal intensity.
References
- SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent Technologies, Inc.
- Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring.
- Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse.
- Analysis of amphetamines and metabolites in urine with ultra performance liquid chromatography tandem mass spectrometry. PubMed.
- Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. OUCI.
- Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E)
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Structure and mass fragmentation of the amphetamines derivatized with R-MTPCl.
- A Researcher's Guide to Deuterated Internal Standards in Regul
- Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek.
- Evaluation of internal standards for the analysis of amphetamine and methamphetamine. PubMed.
- Separation of isotopologues of amphetamine with various degree of deuteration on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography.
- Separation of isotopologues of amphetamine with various degree of deuteration on achiral and polysaccharide-based chiral columns in high-performance liquid chrom
- DEUTERIUM ISOTOPE EFFECTS IN THE METABOLISM OF iV-ALKYLSUBSTITUTED AMPHETAMINES IN MAN. Utrecht University.
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Deuterated internal standards and bioanalysis. AptoChem.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
- Effect of deuteration degree of amphetamine on isotope effect in HPLC was studied. CNR-IRIS.
- The Value of Deuter
- Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accur
- A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II: amphetamine, methamphetamine, (±)-3,4-methylenedioxyamphetamine, (±)-3,4-methylenedioxymethamphetamine, (±)-3,4-methylenedioxyethylamphetamine, phencyclidine, and (±)-11-. PubMed.
- Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse.
- Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. PubMed Central.
- Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples.
- Stability studies of amphetamine and ephedrine derivatives in urine.
- Stability of amphetamine impurity profiles during 12 months of storage. PubMed.
- Stability studies of amphetamine and ephedrine deriv
- Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example.
- Flow Chemistry for Contemporary Isotope Labeling. X-Chem.
- The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS.
- Effectiveness of Multiple Internal Standards: Deuterated Analogues of Methylenedioxymethamphetamine, Methylenedioxyamphetamine, Methamphetamine, and Amphetamine.
- LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. SCIEX.
- Stability of seized amphetamine during 32 months of storage.
Sources
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Stability studies of amphetamine and ephedrine derivatives in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of amphetamines and metabolites in urine with ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]
- 10. sciex.com [sciex.com]
Preventing isotopic exchange in Phenyl-2-aminopropane-D6 solutions
A Guide to Preserving Isotopic Integrity
Welcome to the technical support center for Phenyl-2-aminopropane-D6 (Amphetamine-D6). This resource is designed for researchers, analytical scientists, and drug development professionals who rely on the isotopic purity of deuterated standards for accurate quantification. Isotopic exchange, the unintended swapping of deuterium for hydrogen, can compromise experimental results. This guide provides in-depth answers, troubleshooting advice, and validated protocols to help you maintain the integrity of your Phenyl-2-aminopropane-D6 solutions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature of isotopic exchange and the best practices for prevention.
Q1: What is isotopic exchange, and why is it a problem for Phenyl-2-aminopropane-D6?
A: Isotopic exchange, or hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom in your standard is replaced by a hydrogen atom (proton) from its environment.[1] For Phenyl-2-aminopropane-D6, this process degrades its isotopic enrichment. Since quantitative methods like LC/MS or GC/MS rely on the mass difference between the deuterated standard and the non-deuterated analyte, this exchange can lead to inaccurate measurements and underestimation of the analyte's concentration.[1] The primary sites for exchange on the Phenyl-2-aminopropane-D6 molecule are the protons on the amine (-NH₂) group and, to a lesser extent, the alpha-carbon, especially under certain conditions.
Q2: What are the main factors that cause isotopic exchange in my solutions?
A: The three primary drivers of isotopic exchange are the solvent, the pH of the solution, and exposure to moisture.
-
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) contain easily exchangeable protons in their hydroxyl (-OH) or amine (-NH) groups.[2] These protons can readily swap with the deuterium atoms on your standard.[2][3]
-
pH Level: The rate of H-D exchange is catalyzed by both acids and bases.[3][4] Storing solutions in acidic or basic conditions significantly accelerates the degradation of isotopic purity. The minimum exchange rate for many molecules occurs around pH 2.5-3.[5]
-
Moisture: Water is a ubiquitous protic solvent. Most deuterated compounds are hygroscopic and will readily absorb moisture from the atmosphere or from inadequately dried labware.[1][6] This introduces a source of protons that can drive unwanted exchange.
Q3: What are the ideal solvents for preparing and storing Phenyl-2-aminopropane-D6 solutions?
A: The best choice is a high-purity, anhydrous aprotic solvent. Aprotic solvents lack exchangeable protons and are therefore ideal for reconstituting, diluting, and storing deuterated standards.[2]
Recommended Aprotic Solvents:
Always use the anhydrous grade of these solvents and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[7][8]
Q4: Can I ever use a protic solvent like methanol or water?
A: You should avoid storing your primary stock solution in protic solvents. However, they are often required as components of a mobile phase in chromatography. If you must use a protic solvent to prepare working solutions, do so immediately before analysis. To minimize exchange, keep the solution cold and, if possible, adjust the pH to a neutral or slightly acidic range where the exchange rate is lower.[2][5]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue: My mass spectrometry results show a loss of isotopic purity (e.g., an M-1 or M-2 peak) in my standard.
-
Possible Cause 1: Incorrect Solvent Choice. You may have reconstituted or stored your Phenyl-2-aminopropane-D6 in a protic solvent like methanol or an aqueous buffer.
-
Solution: Immediately prepare a new stock solution using a high-purity, anhydrous aprotic solvent such as acetonitrile.[2] Discard the compromised solution. Review the protocol below for preparing stable stock solutions.
-
-
Possible Cause 2: Moisture Contamination. Your solvent or labware may have been contaminated with water. Deuterated compounds are often hygroscopic.[6]
-
Solution: Ensure all glassware is thoroughly dried in an oven (e.g., at 150 °C for several hours) and cooled in a desiccator or under an inert atmosphere before use.[6] Use fresh, unopened anhydrous solvents or solvents from a properly sealed bottle. Consider using single-use ampoules to eliminate the risk of atmospheric moisture contamination over time.[1][8]
-
-
Possible Cause 3: Inappropriate pH. The solution may have been exposed to acidic or basic conditions, which catalyze the H-D exchange.[4]
-
Solution: When preparing working solutions or analytical samples, ensure the final pH is controlled and as close to neutral as possible, unless your analytical method requires a specific pH. If so, minimize the time the standard spends in that solution before analysis. The exchange reaction can be "quenched" or dramatically slowed by lowering the temperature and adjusting the pH to approximately 2.5.[5]
-
Issue: The response of my deuterated standard is inconsistent between runs.
-
Possible Cause: Ongoing Isotopic Exchange. If you are preparing working solutions from a stock solution stored in a marginally stable solvent, the isotopic purity may be decreasing over time, leading to variable analytical responses.
-
Solution: Validate the stability of your stock solution. Re-analyze a freshly prepared standard and compare it to your stored stock. If degradation is observed, your storage conditions are inadequate. Refer to the storage condition table and protocol below. For long-term stability, store stock solutions in an aprotic solvent at -20°C or below.[9][10]
-
Data & Diagrams
The Mechanism of Isotopic Exchange
The diagram below illustrates how a protic solvent, in the presence of a catalyst (acid or base), can lead to the replacement of a deuterium atom on the Phenyl-2-aminopropane-D6 molecule with a proton.
Caption: The catalytic process of H-D exchange.
Solvent Selection Guide
This table summarizes the properties of common solvents and their suitability for handling deuterated amine standards.
| Solvent Category | Examples | Exchangeable Protons? | Risk of H-D Exchange | Recommended Use for Phenyl-2-aminopropane-D6 |
| Aprotic | Acetonitrile, DMSO, THF | No | Very Low[2] | Ideal: For reconstitution, dilution, and long-term storage.[2] |
| Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Yes (-OH group) | High[2] | Avoid: For storage. Use only when required for analysis, and prepare solutions immediately before use at low temperatures.[2] |
| Deuterated | Deuterium Oxide (D₂O), Methanol-d4 (CD₃OD) | Yes (Deuterons) | Low | Can be used in place of their protic counterparts when an aqueous or alcoholic solution is necessary to maintain a deuterium-rich environment.[2][7] |
Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Key Considerations |
| Lyophilized Powder | N/A | -20°C or below | Long-term (Years) | Store in a desiccator; protect from moisture and light.[1] |
| Stock Solution | Anhydrous Aprotic (e.g., ACN) | 2-8°C | Short-term (Weeks) | Use amber, well-sealed vials. |
| Stock Solution | Anhydrous Aprotic (e.g., ACN) | -20°C or below | Long-term (Months to Years) | Minimizes degradation and solvent evaporation. Avoid repeated freeze-thaw cycles.[9][10] |
Experimental Protocols
Protocol 1: Preparation and Handling of a Stable Phenyl-2-aminopropane-D6 Stock Solution
This protocol provides a step-by-step method for preparing a stock solution with minimal risk of isotopic exchange.
Workflow Diagram
Caption: Step-by-step workflow for preparing stable deuterated standards.
Methodology:
-
Labware Preparation: Place all glassware (volumetric flasks, vials, pipette tips) in an oven at 150°C for at least 4 hours to ensure they are completely dry.[6] Allow them to cool to room temperature inside a desiccator or under a stream of dry, inert gas (nitrogen or argon).
-
Establish Inert Atmosphere: Perform all subsequent steps in a dry environment, such as a glove box or under a blanket of inert gas.[1][7] This minimizes exposure to atmospheric moisture.
-
Reconstitution/Dilution:
-
If starting from a lyophilized powder, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Using a dry syringe, add the appropriate volume of high-purity, anhydrous aprotic solvent (e.g., acetonitrile).
-
If diluting from a manufacturer's certified solution, use the same careful, dry handling techniques.
-
-
Mixing: Cap the vial securely and vortex thoroughly until the standard is completely dissolved. Avoid shaking, which can introduce contaminants from the cap liner.[6]
-
Aliquoting and Storage:
-
Self-Validation: Immediately after preparation, analyze a small amount of your new stock solution via mass spectrometry to establish a baseline isotopic purity. Periodically re-analyze an aliquot to confirm long-term stability under your storage conditions.
References
- Technical Support Center: Preventing Deuterium Exchange in Mass Spectrometry. (n.d.). Benchchem.
- Best practices for handling and storing deuterated standards. (n.d.). Benchchem.
- Technical Support Center: Handling and Storing Deuterated Compounds. (n.d.). Benchchem.
- Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2025). Analytical Chemistry - ACS Publications.
- Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine. (n.d.). Journal of Analytical Toxicology - Oxford Academic.
- Deuterated Solvents for NMR. (n.d.). Isotope Science / Alfa Chemistry.
- DEUTERIUM ISOTOPE EFFECTS IN THE METABOLISM OF iV-ALKYLSUBSTITUTED AMPHETAMINES IN MAN. (n.d.).
- Use and Handling of NMR Solvents. (n.d.). Sigma-Aldrich.
- Essential deuterated solvents in a variety of packaging styles to suit your usage. (n.d.). Fisher Scientific.
- Evaluation of internal standards for the analysis of amphetamine and methamphetamine. (n.d.). PubMed.
- Effectiveness of Multiple Internal Standards: Deuterated Analogues of Methylenedioxymethamphetamine, Methylenedioxyamphetamine, Methamphetamine, and Amphetamine. (2025). ResearchGate.
- Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights.
- A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. (n.d.). PMC - NIH.
- Recommendations for Automating Hydrogen/Deuterium Exchange Mass Spectrometry Measurements using Data-Independent Acquisition Methods. (2025). bioRxiv.
- (±)-Amphetamine-d5 (deuterium label on side chain) 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 136765-27-0. (n.d.). Sigma-Aldrich.
- Recommendations for the Propagation of Uncertainty in Hydrogen Exchange-Mass Spectrometric Measurements. (2021). ACS Publications.
- Deuterated Solvents for NMR: Guide. (2025). Allan Chemical Corporation.
- Deuterated - Solvents, Reagents & Accessories. (n.d.). Chromservis.
- EFFECTS OF URINARY PH ON AMPHETAMINE METABOLISM. (n.d.). Semantic Scholar.
- Hydrogen–deuterium exchange. (n.d.). Wikipedia.
- A convenient synthesis of deuterium labeled amines and nitrogen heterocycles with KOt-Bu/DMSO-d6. (n.d.). ResearchGate.
- Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example. (2025). ResearchGate.
- Effect of deuteration degree of amphetamine on isotope effect in HPLC was studied. (n.d.). CNR-IRIS.
- The effects of pH on amphetamine-induced dopamine release as measured by in vivo dialysis. (n.d.). PubMed.
- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025). NIH.
- Kinetics of gas-phase hydrogen/deuterium exchange and gas-phase structure of protonated phenylalanine, proline, tyrosine and tryptophan. (2025). ResearchGate.
- Kinetics, salivary excretion of amphetamine isomers, and effect of urinary pH. (n.d.). PubMed.
- Mechanistic PBPK Modeling of Urine pH Effect on Renal and Systemic Disposition of Methamphetamine and Amphetamine. (n.d.). PubMed.
- Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). MDPI.
- Dapoxetine-d6 stability issues in processed samples. (n.d.). Benchchem.
- INFLUENCE OF URINARY PH ON EXCRETION OF AMPHETAMINE. (n.d.). PubMed.
- Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. (2025). MDPI.
- Long term and simulated in-use stabilities of irinotecan chemotherapy polyolefin infusion bags in dose banding conditions. (2025). PubMed.
- Fenpropathrin stability in different organic solvents for stock solutions. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. labinsights.nl [labinsights.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Chromatographic Peak Shape for Amphetamine-d6
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering peak shape issues during the chromatographic analysis of Amphetamine-d6. Understanding the physicochemical properties of amphetamine and the principles of chromatography is crucial for achieving symmetric, reproducible peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for Amphetamine-d6?
A1: The most frequent culprits for asymmetric peaks (tailing or fronting) when analyzing amphetamines, which are basic compounds, include:
-
Secondary Silanol Interactions: Residual, acidic silanol groups on silica-based stationary phases (like C18) can interact strongly with the basic amine group of amphetamine, causing peak tailing.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. If the pH is too close to the pKa of amphetamine, the analyte can exist in both ionized and non-ionized forms, resulting in peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[2]
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and broadening.[3][4]
Q2: My Amphetamine-d6 peak is tailing. What is the quickest way to try and fix this?
A2: The most direct approach to mitigate peak tailing for a basic compound like Amphetamine-d6 is to adjust the mobile phase pH. Lowering the pH (e.g., to pH 3 or below) will protonate the residual silanol groups on the silica packing, minimizing their interaction with the protonated amphetamine molecules.[5] Alternatively, raising the pH can sometimes improve separation for amphetamine derivatives.[6]
Q3: Can the chromatography of Amphetamine-d6 differ from its non-deuterated counterpart?
A3: While Amphetamine-d6 is an ideal internal standard for mass spectrometry due to its similar chemical properties and retention time to amphetamine, minor differences in chromatographic behavior can occasionally be observed.[7] However, the troubleshooting strategies for improving peak shape are identical for both compounds.
In-Depth Troubleshooting Guides
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.
Causality: Peak tailing for basic compounds like Amphetamine-d6 on reversed-phase columns is often a result of secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the silica surface.[1][8] These interactions create an additional retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tail."
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Lowering the pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to achieve a pH of around 3. This protonates the silanol groups, reducing their ability to interact with the basic amphetamine.[5]
-
Elevating the pH: In some cases, especially with certain column chemistries, increasing the pH (e.g., >9) can deprotonate the amphetamine, reducing ionic interactions and improving peak shape.[6] This approach requires a pH-stable column.
-
-
Use of Mobile Phase Additives:
-
Column Selection:
-
End-Capped Columns: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica surface to block many of the residual silanol groups.[2][10]
-
Base-Deactivated Columns: Consider columns specifically designed for the analysis of basic compounds, often referred to as "base-deactivated" or having a polar-embedded phase.[1][11]
-
-
Ionic Strength Modification:
-
Increasing the ionic strength of the mobile phase by increasing the buffer concentration can help to shield the charged interactions between the analyte and the stationary phase, leading to improved peak symmetry.
-
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
Causality: Peak fronting is often a symptom of column overload, where the concentration of the analyte is too high for the stationary phase to handle effectively.[2] It can also be caused by poor sample solubility in the mobile phase.[8]
Troubleshooting Protocol:
-
Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the original issue was likely column overload.
-
Decrease Injection Volume: Injecting a smaller volume of the sample can also alleviate overload conditions.[2]
-
Ensure Sample Solubility: The sample should be dissolved in a solvent that is weaker than or of similar strength to the mobile phase.[3] Dissolving the sample in the mobile phase itself is often the best practice.[4]
Split peaks appear as two or more distinct but closely eluting peaks for a single analyte.
Causality: Split peaks can arise from several issues, including a blocked column frit, a void in the column packing material, or a mismatch between the injection solvent and the mobile phase.[2]
Troubleshooting Protocol:
-
Check for Column Contamination/Void:
-
Injection Solvent and Mobile Phase Compatibility:
-
Ensure the sample is dissolved in the mobile phase or a weaker solvent.[3] Injecting a sample in a much stronger solvent can cause it to travel through the initial part of the column in a distorted band.
-
-
System Check:
-
Inspect for leaks in the system, particularly between the injector and the column.
-
Ensure that all tubing and fittings are properly connected to minimize dead volume.[13]
-
Advanced Strategies for Challenging Separations
For particularly difficult separations, such as chiral analysis of amphetamines, more advanced techniques may be necessary.
-
Ion-Pairing Chromatography: The addition of an ion-pairing reagent, such as trifluoroacetic acid (TFA), to the mobile phase can form a neutral complex with the charged Amphetamine-d6 molecule.[14][15] This can improve retention and peak shape on reversed-phase columns. However, ion-pairing reagents can be difficult to remove from the LC system and may suppress MS signals.[16]
-
Chiral Chromatography: For the separation of amphetamine enantiomers, a chiral stationary phase (CSP) is required.[5] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used.[5] Mobile phase optimization, including the use of additives like diethylamine or trifluoroacetic acid, is often necessary to achieve good resolution and peak shape.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an alternative to reversed-phase chromatography for polar, basic compounds like amphetamines. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of aqueous buffer. This can sometimes provide better peak shapes for strongly basic analytes.[17]
Data Summary and Experimental Protocols
Table 1: Mobile Phase Additives and Their Effects on Amphetamine-d6 Peak Shape
| Additive | Typical Concentration | Mechanism of Action | Primary Effect on Peak Shape |
| Formic Acid | 0.1% | Lowers mobile phase pH, protonating silanols | Reduces tailing |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Acts as an ion-pairing agent and lowers pH | Reduces tailing, may increase retention |
| Triethylamine (TEA) | 0.1 - 0.5% | Acts as a competing base, blocking active silanol sites | Reduces tailing |
| Ammonium Formate/Acetate | 10 - 20 mM | Increases ionic strength, buffers pH | Improves peak symmetry |
Experimental Protocol: Systematic Approach to Troubleshooting Peak Tailing
-
Initial Assessment:
-
Inject a standard of Amphetamine-d6 and record the chromatogram, noting the tailing factor.
-
Confirm system suitability parameters (e.g., pressure, baseline noise) are within normal limits.
-
-
Mobile Phase pH Adjustment:
-
Prepare a mobile phase with 0.1% formic acid.
-
Equilibrate the column with the new mobile phase for at least 20 column volumes.
-
Inject the standard and evaluate the peak shape.
-
-
Column Evaluation:
-
If tailing persists, replace the column with a new, high-quality, end-capped C18 column.
-
Equilibrate the new column and reinject the standard.
-
-
Sample Solvent Check:
-
If the issue is still not resolved, prepare the Amphetamine-d6 standard in the mobile phase.
-
Inject this new standard and compare the peak shape.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
A systematic approach to troubleshooting peak tailing for Amphetamine-d6.
Diagram 2: Mechanism of Peak Tailing and Mitigation
Interaction of Amphetamine-d6 with the stationary phase and the effect of low pH.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Ho, T. S., et al. (2005). Determination of amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine, 3,4-methylenedioxyethylamphetamine, and 3,4-methylenedioxymethamphetamine in urine by online solid-phase extraction and ion-pairing liquid chromatography with detection by electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(6), 775-80. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chromatography Forum. (2004, September 24). Baseline and Tailing. Retrieved from [Link]
-
Lin, H. R., et al. (2004). Determination of amphetamine and methamphetamine in urine by solid phase extraction and ion-pair liquid chromatography-electrospray-tandem mass spectrometry. Journal of Analytical Toxicology, 28(7), 519-24. Retrieved from [Link]
-
McCalley, D. V., & Stoll, D. R. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America, 39(12), 586-591. Retrieved from [Link]
-
Phenomenex. (2022, May 20). High-pH Chiral Separation of Amphetamines. Retrieved from [Link]
-
Agilent. Development of a Method for the Chiral Separation of D/L‑Amphetamine. Retrieved from [Link]
-
Chen, Y. C., et al. (2024). Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals. Molecules, 29(5), 1084. Retrieved from [Link]
-
Avois, L. A., et al. (2000). Rapid determination of amphetamines by high-performance liquid chromatography with UV detection. Journal of Chromatography A, 885(1-2), 145-153. Retrieved from [Link]
-
Lin, H. R., et al. (2004). Determination of amphetamine and methamphetamine in urine by solid phase extraction and ion-pair liquid chromatography-electrospray-tandem mass spectrometry. Journal of Analytical Toxicology, 28(7), 519-24. Retrieved from [Link]
-
Agilent. (2020, September 10). Don't Lose It: Troubleshooting Separation Changes. Retrieved from [Link]
-
Jones, J., et al. (2016). Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC–MS-MS. Journal of Analytical Toxicology, 40(4), 294-300. Retrieved from [Link]
-
Agilent. Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Retrieved from [Link]
-
Campíns-Falcó, P., et al. (1997). Liquid Chromatographic Analysis of Amphetamine and Related Compounds in Urine Using Solid-Phase Extraction and 3,5-Dinitrobenzoyl Chloride Derivatization. Journal of Chromatographic Science, 35(4), 169-175. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
SCIEX. LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Retrieved from [Link]
-
Restek. (2020, October 21). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Retrieved from [Link]
-
Tette, P. A., et al. (2013). Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 72, 153-159. Retrieved from [Link]
-
Peters, F. T., et al. (2007). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 31(7), 353-360. Retrieved from [Link]
-
SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). Retrieved from [Link]
-
de Castro, A., et al. (2008). Ultra-Performance Liquid Chromatography– Tandem Mass Spectrometry Method for the Analysis of Amphetamines in Plasma. Journal of Analytical Toxicology, 32(7), 447-454. Retrieved from [Link]
-
International Programme on Chemical Safety. Amphetamine (PIM 934). Retrieved from [Link]
-
Vree, T. B., et al. (1969). Some Physico-Chemical Properties of Amphetamine and Related Drugs. Journal of Pharmacy and Pharmacology, 21(11), 774-5. Retrieved from [Link]
-
HALO Columns. HPLC Troubleshooting Guide. Retrieved from [Link]
-
SWGDrug. (2005, May 5). AMPHETAMINE. Retrieved from [Link]
-
Restek. (2019, November 12). (PDF) Analysis of Amphetamines by LC-MS/MS in Human Urine for High-Throughput Urine Drug Testing Labs. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? Retrieved from [Link]
-
Shimadzu. Abnormal Peak Shapes. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Cesari, N., et al. (2010). Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study. Journal of Chromatography B, 878(1), 21-8. Retrieved from [Link]
-
HALO Columns. HPLC Approaches to Improve Peak Shape for Basic Analytes. Retrieved from [Link]
-
Al-Asmari, A. I., et al. (2016). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of Analytical Toxicology, 40(7), 545-552. Retrieved from [Link]
-
Lambrechts, M., et al. (1987). Use of bonded-phase silica sorbents for rapid sampling of impurities in illicit amphetamine for high-performance liquid chromatographic analyses. Journal of Chromatography A, 403, 339-345. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Baseline and Tailing - Chromatography Forum [chromforum.org]
- 4. halocolumns.com [halocolumns.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. lcms.cz [lcms.cz]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Determination of amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine, 3,4-methylenedioxyethylamphetamine, and 3,4-methylenedioxymethamphetamine in urine by online solid-phase extraction and ion-pairing liquid chromatography with detection by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of amphetamine and methamphetamine in urine by solid phase extraction and ion-pair liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 17. Amphetamines analysis in wastewaters - method performance of solid phase extraction - higher performance liquid chromatography mass spectrometry techniques (SPE-HPLC MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Matrix: A Technical Guide to LC-MS Analysis of Amphetamine with Deuterated Internal Standards
Welcome to our dedicated technical support center for scientists and researchers engaged in the LC-MS analysis of amphetamines. This guide is designed to provide in-depth, practical solutions to one of the most persistent challenges in bioanalysis: the matrix effect. Here, we will dissect the complexities of using deuterated internal standards to compensate for these effects, offering troubleshooting strategies and best practices to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects and the use of deuterated internal standards in amphetamine analysis.
Q1: What is the "matrix effect" in LC-MS analysis?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, oral fluid).[1][2][3] This phenomenon can lead to ion suppression or enhancement, causing a decrease or increase in the analyte signal, respectively.[1][2][3] It is a significant source of error in quantitative bioanalysis as it can adversely affect the accuracy, precision, and sensitivity of the method.[1][3][4]
Q2: How does a deuterated internal standard (IS) help in addressing matrix effects?
A2: A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium.[5][6] The underlying principle is that the SIL-IS is chemically and physically almost identical to the analyte.[7][8] Therefore, it is assumed to co-elute with the analyte and experience the same degree of ion suppression or enhancement.[2][6] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect can be normalized, leading to more accurate and precise quantification.[2][6]
Q3: Are all deuterated internal standards for amphetamine created equal?
A3: No, the choice of a deuterated internal standard can be critical. The number and position of the deuterium atoms can influence the chromatographic behavior of the IS.[7][9][10] In some cases, particularly with a high degree of deuteration, the IS may exhibit a slight chromatographic shift and not perfectly co-elute with the native analyte.[5][6][10] This can lead to differential matrix effects, where the analyte and IS are affected differently by co-eluting interferences, compromising the accuracy of the results.[6][11] Studies have shown that ¹³C-labeled internal standards often exhibit better co-elution and are superior in compensating for ion suppression compared to their deuterated counterparts.[5][10][12][13]
Q4: Can a deuterated IS completely eliminate the need for sample cleanup?
A4: While a deuterated IS is a powerful tool, it is not a substitute for effective sample preparation.[4] Relying solely on the IS to correct for severe matrix effects can be risky. A robust sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial to remove a significant portion of interfering matrix components.[2][14][15] This reduces the overall ion suppression and improves the ruggedness and reliability of the assay.[1][4]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to identifying and resolving common problems encountered during the LC-MS analysis of amphetamine using a deuterated internal standard.
Issue 1: Inconsistent or Low Analyte and/or IS Signal
Symptoms:
-
Poor peak shape.
-
Signal intensity varies significantly between injections of the same sample.
-
Low signal-to-noise ratio, even for high-concentration standards.
Possible Cause: Severe ion suppression is the most likely culprit.[1][3] This occurs when co-eluting matrix components compete with the analyte and IS for ionization in the MS source.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent or low signal.
Step-by-Step Protocol: Post-Column Infusion Experiment to Diagnose Ion Suppression
-
Prepare a constant infusion setup: Tee a syringe pump delivering a standard solution of amphetamine (at a concentration that gives a stable, mid-range signal) into the LC flow path between the column and the MS source.
-
Acquire a stable baseline: Start the infusion and allow the MS signal for amphetamine to stabilize.
-
Inject a blank matrix extract: Inject a sample of extracted blank matrix (e.g., plasma or urine without any analyte or IS).
-
Monitor the signal: Observe the amphetamine signal trace. A dip in the signal indicates a region of ion suppression, while a rise indicates ion enhancement.[16]
-
Correlate with analyte retention time: Compare the retention time of your amphetamine analyte with the regions of ion suppression identified in the post-column infusion experiment. If they overlap, your analysis is being affected by matrix effects.
Issue 2: Deuterated IS Signal is Suppressed, but Analyte Signal is Not (or vice versa)
Symptom: The analyte-to-IS peak area ratio is not consistent across calibrators and QCs, leading to poor accuracy and precision.
Possible Cause: This points to a chromatographic separation between the analyte and the deuterated IS, a phenomenon known as the "isotope effect".[6] This slight difference in retention time can expose the analyte and IS to different matrix components, resulting in differential ion suppression.[6][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for differential ion suppression.
Data Presentation: Impact of Sample Preparation on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 60 ± 15 | 57 ± 14 |
| Liquid-Liquid Extraction (LLE) | 85 ± 8 | 88 ± 10 | 75 ± 9 |
| Solid-Phase Extraction (SPE) | 92 ± 7 | 95 ± 8 | 87 ± 8 |
This table is a representative example and actual values will vary depending on the specific matrix and method.
Interpretation: While PPT offers high recovery, it is less effective at removing interfering matrix components, resulting in a significant matrix effect (ion suppression). LLE and SPE are more effective at cleaning up the sample, leading to a much-reduced matrix effect and higher overall process efficiency.[1][15]
Issue 3: Poor Accuracy and Precision at the Lower Limit of Quantification (LLOQ)
Symptom: The assay meets acceptance criteria for mid and high QCs, but fails for the LLOQ.
Possible Cause: At low concentrations, the analyte signal is more susceptible to the negative impact of ion suppression.[3] Even a small amount of suppression can significantly affect the signal-to-noise ratio and the accuracy of integration.
Solutions:
-
Enhance Sample Cleanup: A more rigorous sample preparation method is often necessary to achieve the required sensitivity at the LLOQ.[15]
-
Optimize Injection Volume and Sample Concentration: Increasing the injection volume or concentrating the final extract can boost the analyte signal. However, be aware that this may also increase the amount of matrix components introduced into the system.[3]
-
Improve Chromatographic Resolution: Further separation of the analyte from the early-eluting, highly polar matrix components can improve signal quality at the LLOQ.
-
Utilize Matrix-Matched Calibrators: Preparing calibration standards and quality controls in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.[2]
Best Practices for Method Development and Validation
To proactively address matrix effects in your amphetamine analysis, consider the following during method development and validation:
-
Thoroughly Evaluate Matrix Effects: During method validation, assess matrix effects using at least six different sources of blank matrix.[17] This will provide an understanding of the inter-individual variability of the matrix effect.
-
Choose the Right Internal Standard: Whenever possible, opt for a ¹³C-labeled internal standard for amphetamine, as they tend to have better co-elution characteristics than their deuterated counterparts.[5][10] If using a deuterated standard, select one with a lower degree of deuteration.
-
Develop a Robust Sample Preparation Protocol: Do not underestimate the importance of sample cleanup. Invest time in developing an LLE or SPE method that effectively removes phospholipids and other interfering substances.[2][15]
-
Optimize Chromatography for Separation, Not Just Speed: While fast LC methods are desirable, ensure that your chromatography provides adequate separation of the analyte from regions of significant ion suppression.
By understanding the underlying principles of matrix effects and employing a systematic approach to troubleshooting, you can develop and implement robust and reliable LC-MS methods for the quantification of amphetamine in complex biological matrices.
References
-
Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044. Available from: [Link]
-
Berg, T., & Strand, D. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography B, 879(32), 3845-3850. Available from: [Link]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. Available from: [Link]
-
King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942–950. Available from: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401–407. Available from: [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334. Available from: [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. Available from: [Link]
-
Vogeser, M., & Seger, C. (2008). A decade of HPLC–MS/MS in the clinical laboratory–milestones and challenges. Clinica Chimica Acta, 391(1-2), 12-21. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Assessing the Purity of Commercial Amphetamine-d6 Standards
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for assessing the purity of commercial Amphetamine-d6 standards. Ensuring the purity of these standards is critical for the accuracy and reliability of quantitative analyses. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
The Dual Nature of Purity in Deuterated Standards
When evaluating a deuterated standard like Amphetamine-d6, it's crucial to understand that "purity" is a multifaceted concept. It encompasses not just the absence of traditional chemical contaminants but also the isotopic integrity of the molecule.[1] For a deuterated active pharmaceutical ingredient (API), the definition of purity expands to include isotopic purity.[1]
-
Chemical Purity: This refers to the absence of any substance that is structurally different from the main component. Impurities can arise from the synthesis process, degradation, or contamination.
-
Isotopic Purity (or Isotopic Enrichment): This measures the percentage of deuterium atoms at specific labeled positions within the molecule.[1] It's a critical parameter as it's practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are involved.[1]
A failure to accurately characterize both aspects of purity can lead to significant errors in quantification, impacting everything from preclinical metabolism studies to clinical trial data.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns that arise when working with Amphetamine-d6 standards.
Q1: What is the difference between "isotopic enrichment" and "species abundance" on a Certificate of Analysis (CoA)?
A1: These terms are often confused but describe different aspects of isotopic purity.[1]
-
Isotopic Enrichment refers to the percentage of deuterium at a specific labeled position. For instance, a starting material with "99.5% D enrichment" means there is a 99.5% probability of finding a deuterium atom at any given labeled site.[1]
-
Species Abundance is the percentage of the entire population of molecules that has a specific isotopic composition.[1]
It is important to note that a starting material with 99.5% isotopic enrichment will not result in a final product where 99.5% of the molecules are the fully deuterated (d6) version.[1] The final product will inevitably contain a small population of molecules with five deuterium atoms (d5), four (d4), and so on, which are known as isotopologues.[1]
Q2: What are the primary analytical techniques for assessing the purity of Amphetamine-d6?
A2: A multi-technique approach is essential for a comprehensive purity assessment.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR): This is a powerful primary method for determining chemical purity.[3][4] The signal area in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct purity determination against a certified reference material (CRM).[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile and semi-volatile chemical impurities.[6][7] Derivatization is often required for the analysis of amphetamines to improve chromatographic performance.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for determining isotopic purity and enrichment.[9][10] High-resolution mass spectrometry (HR-MS) can resolve and quantify the different isotopologues (d6, d5, d4, etc.).[9]
Q3: What are some common chemical impurities found in commercial Amphetamine-d6 standards?
A3: Impurities in illicit amphetamine are well-documented and can include precursors, by-products, and intermediates from the synthesis route.[6][11][12] While commercial standards undergo rigorous purification, trace amounts of synthesis-related impurities may still be present. Common impurities, particularly from the Leuckart synthesis route, can include:
-
Di-(β-phenylisopropyl)amine[14]
Q4: How should I properly store my Amphetamine-d6 standard to prevent degradation?
A4: Proper storage is critical to maintain the integrity of the standard. Amphetamine stability can be affected by factors such as temperature, light, and the presence of certain solvents.[15] For long-term storage, it is generally recommended to keep the standard at -20°C.[16][17] Always refer to the manufacturer's instructions on the Certificate of Analysis for specific storage conditions.
Q5: My LC-MS/MS results show a distribution of isotopologues (d6, d5, d4). Is my standard impure?
A5: Not necessarily. This is an expected outcome of the synthesis of deuterated compounds.[1] The presence of these isotopologues is a reflection of the isotopic enrichment of the starting materials and the efficiency of the deuteration reactions. The key is to accurately quantify the relative abundance of each isotopologue. The sum of these abundances, along with the chemical purity assessment, will give you the overall purity of the standard.
Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during the purity assessment of Amphetamine-d6.
Troubleshooting Inaccurate qNMR Purity Results
Issue: The purity value determined by qNMR is significantly different from the value stated on the Certificate of Analysis.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Signal Resolution or Overlapping Peaks | 1. Optimize Solvent Selection: Ensure both the analyte and the internal standard are fully soluble and that their key quantification peaks do not overlap.[3] 2. Adjust Spectrometer Parameters: Increase the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of both the analyte and the standard to ensure full relaxation and accurate integration. |
| Inaccurate Integration | 1. Manual Phasing and Baseline Correction: Carefully phase the spectrum and apply a consistent baseline correction across all relevant peaks. 2. Consistent Integration Limits: Define and apply the same integration limits for all comparable peaks across different spectra. |
| Internal Standard Issues | 1. Verify Internal Standard Purity: Use a high-purity, certified reference material (CRM) as the internal standard.[5] 2. Check for Reactivity: Ensure the internal standard is chemically inert and does not react with the Amphetamine-d6 or the solvent. |
| Weighing Errors | 1. Use a Calibrated Microbalance: Ensure accurate weighing of both the analyte and the internal standard using a properly calibrated balance.[18] 2. Minimize Static and Vibration: Weigh in a controlled environment to avoid errors. |
Workflow for qNMR Purity Assessment
Sources
- 1. isotope.com [isotope.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. ukm.my [ukm.my]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Impurities in Illicit Drug Preparations: Amphetamine and Methamphetamine | Office of Justice Programs [ojp.gov]
- 12. Impurities in illicit amphetamine: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Stability of amphetamine impurity profiles during 12 months of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. caymanchem.com [caymanchem.com]
- 18. ethz.ch [ethz.ch]
Technical Support Center: Long-Term Storage and Stability of Phenyl-2-aminopropane-D6 Solutions
Welcome to the Technical Support Center for Phenyl-2-aminopropane-D6 solutions. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of isotopically labeled standards for accurate and reproducible results. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the long-term storage and stability of Phenyl-2-aminopropane-D6.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries about the handling and storage of Phenyl-2-aminopropane-D6 solutions.
Q1: What are the optimal storage conditions for Phenyl-2-aminopropane-D6 solutions to ensure long-term stability?
A1: For optimal long-term stability, Phenyl-2-aminopropane-D6 solutions should be stored at -20°C in a tightly sealed, light-protected container.[1] Many suppliers of deuterated amphetamine standards recommend this temperature to minimize degradation.[1] The choice of solvent is also critical; methanol is a common and suitable solvent for these standards.[2][3] To prevent solvent evaporation and potential changes in concentration, ensure the container is airtight.[3][4]
Q2: How does light exposure affect the stability of Phenyl-2-aminopropane-D6 solutions?
A2: Exposure to light, particularly UV radiation, can lead to photodegradation of amphetamine and related compounds.[5][6] It is crucial to store Phenyl-2-aminopropane-D6 solutions in amber vials or other light-blocking containers to maintain their chemical integrity.[5]
Q3: What is the expected shelf-life of Phenyl-2-aminopropane-D6 solutions under recommended storage conditions?
A3: When stored at 2-8°C and protected from light, the decomposition of a D-amphetamine sulfate solution in methanol was found to be less than 1% over 48 months.[3][4] While specific long-term stability data for Phenyl-2-aminopropane-D6 is not extensively published, its structural similarity to amphetamine suggests a comparable stability profile under ideal conditions. However, it is always best practice to refer to the manufacturer's certificate of analysis for specific shelf-life information.
Q4: Are there any solvents that should be avoided for storing Phenyl-2-aminopropane-D6?
A4: While methanol is a commonly used solvent, the choice of solvent can impact stability.[7][8] For general impurity profiling of amphetamine, isooctane and toluene have been shown to provide inert conditions for many related compounds.[7] The presence of certain impurities or reactive species in a solvent could potentially accelerate degradation. Therefore, using high-purity, GC-grade or equivalent solvents is recommended.
Q5: Can Phenyl-2-aminopropane-D6 undergo isotopic exchange?
A5: Isotopic exchange, the process where a stable isotope label (like deuterium) exchanges with its naturally abundant counterpart, is a potential concern for all isotopically labeled compounds.[5] For Phenyl-2-aminopropane-D6, the deuterium atoms are generally on carbon atoms that are not readily exchangeable under normal storage conditions in aprotic or methanolic solutions. However, exposure to highly acidic or basic conditions, or certain catalysts, could potentially facilitate exchange. It is a key parameter to monitor in stability studies.
II. Troubleshooting Guide
This section provides solutions to specific issues that users may encounter during their experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (e.g., varying peak areas for the same concentration) | 1. Solvent Evaporation: The storage container may not be properly sealed, leading to an increase in the analyte concentration over time.[3][4]2. Degradation: The solution may have degraded due to improper storage (e.g., exposure to light or elevated temperatures).[5][6] | 1. Verify Seal Integrity: Ensure vials are tightly capped. For long-term storage, consider using vials with PTFE-lined caps.2. Assess Storage Conditions: Confirm that the solution has been consistently stored at -20°C and protected from light.[1]3. Perform a Purity Check: Analyze the solution using a validated chromatographic method to check for the presence of degradation products. |
| Appearance of unexpected peaks in the chromatogram | 1. Degradation Products: The solution has started to degrade, forming new chemical species.2. Contamination: The solution may have been contaminated during handling or from the storage container. | 1. Characterize Unknown Peaks: Use mass spectrometry (MS) to identify the mass of the unknown peaks to help elucidate their structure and determine if they are degradation products.2. Review Handling Procedures: Ensure proper laboratory practices are followed to prevent cross-contamination.3. Blank Analysis: Analyze a solvent blank to rule out contamination from the solvent or analytical system. |
| Loss of Purity Over Time | 1. Chemical Degradation: The inherent chemical stability of the molecule is being compromised by storage conditions.[7][8]2. Isotopic Exchange: The deuterium labels may be exchanging with hydrogen from the solvent or atmospheric moisture.[5] | 1. Optimize Storage: If not already doing so, store at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[5]2. Conduct a Stability Study: Perform a systematic stability study to determine the degradation rate under your specific laboratory conditions (see Protocol below).3. Mass Spectrometry Analysis: Use high-resolution mass spectrometry to confirm the isotopic purity of the standard over time. |
| Color Change in the Solution | Significant Degradation: Pure amphetamine compounds are typically white or off-white.[6] A color change (e.g., to yellow or brown) can be an indicator of significant chemical degradation.[6] | 1. Cease Use: Do not use a discolored solution for quantitative analysis as its purity is compromised.2. Investigate Cause: Review storage history to identify potential causes of degradation (e.g., prolonged exposure to high temperatures or light).3. Procure New Standard: Obtain a fresh, certified reference material. |
III. Scientific Integrity & Logic
Causality Behind Experimental Choices
The recommendations provided in this guide are based on the fundamental principles of chemical kinetics and the known properties of amphetamine-related compounds.
-
Temperature: Lowering the storage temperature is a direct application of the Arrhenius equation, which dictates that lower temperatures significantly reduce the rate of chemical reactions, including degradation pathways.[9] Storing at -20°C effectively minimizes the kinetic energy of the molecules, thereby preserving the chemical structure.[1]
-
Light: Photodegradation is initiated when molecules absorb photons of appropriate energy, leading to bond cleavage and the formation of reactive species. Using amber vials or other light-blocking containers prevents this initial activation step.[5]
-
Solvent: The solvent can act as a reactant in degradation pathways or influence the stability of the solute. Methanol is a polar protic solvent that is generally suitable for amphetamine standards.[2][3] However, the use of high-purity solvents is crucial to avoid introducing contaminants that could catalyze degradation.
Potential Degradation Pathways
While specific degradation pathways for Phenyl-2-aminopropane-D6 are not extensively detailed in the literature, potential pathways can be inferred from related compounds. For instance, the precursor Phenyl-2-propanone (P2P) is known to oxidize, especially in the presence of air, to form products such as benzaldehyde, benzoic acid, and 1-phenyl-1,2-propanedione.[10] Although amphetamine itself is relatively stable, oxidative degradation and reactions involving the amine group are plausible long-term degradation routes.
Caption: Factors influencing Phenyl-2-aminopropane-D6 degradation.
IV. Experimental Protocol: Stability Assessment of Phenyl-2-aminopropane-D6 Solutions
This protocol outlines a self-validating system to assess the stability of your Phenyl-2-aminopropane-D6 solution under your specific laboratory conditions.
Objective:
To determine the short-term and long-term stability of a Phenyl-2-aminopropane-D6 solution by monitoring its concentration and purity over time under various storage conditions.
Materials:
-
Phenyl-2-aminopropane-D6 solution of known concentration
-
High-purity solvent (e.g., methanol, GC-grade)
-
Amber glass vials with PTFE-lined caps
-
Validated analytical method (e.g., GC-MS or LC-MS/MS) capable of separating the parent compound from potential degradants.
Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a fresh set of calibration standards and quality control (QC) samples.
-
Analyze a freshly prepared working solution from your stock of Phenyl-2-aminopropane-D6 to establish the initial concentration and purity (T₀). This serves as your baseline.[11]
-
-
Sample Preparation and Storage:
-
Periodic Analysis:
-
At predetermined time points (e.g., for long-term stability: 1, 3, 6, and 12 months; for short-term: 2, 8, and 24 hours), retrieve one aliquot from each storage condition.
-
Allow the solution to equilibrate to room temperature before analysis.
-
Analyze the sample using your validated analytical method, alongside freshly prepared calibration standards.
-
-
Data Analysis:
-
Calculate the concentration of Phenyl-2-aminopropane-D6 at each time point.
-
Compare the results to the initial concentration (T₀). Stability is often expressed as the percentage of the initial concentration remaining.
-
The acceptance criteria are typically within ±10-15% of the initial concentration.
-
Examine the chromatograms for any new peaks that may indicate degradation products.
-
Caption: Experimental workflow for stability assessment.
By adhering to these guidelines and implementing a robust stability testing protocol, researchers can ensure the integrity of their Phenyl-2-aminopropane-D6 solutions, leading to more accurate and reliable experimental outcomes.
References
-
Stability of amphetamine impurity profiles during 12 months of storage. ResearchGate. [Link]
-
TEL Technical Note No. 03 Stable Isotope Internal Laboratory Water Standards: Preparation, Calibration and Storage. [Link]
-
Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. PubMed Central. [Link]
-
Analytical standards & isotopically labeled substances. Szabo-Scandic. [Link]
-
Stability of amphetamine impurity profiles during 12 months of storage. PubMed. [Link]
-
(PDF) Stability of seized amphetamine during 32 months of storage. ResearchGate. [Link]
-
isotope-labeled internal standards: Topics by Science.gov. [Link]
-
Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. PubMed Central. [Link]
-
Microbial Degradation of Illicit Drugs, Their Precursors, and Manufacturing By-Products: Implications for Clandestine Drug Laboratory Investigation and Environmental Assessment. PubMed. [Link]
-
How Do Amphetamines Affect Body Temperature? Conifer Park. [Link]
-
Interaction effects of d-amphetamine treatment and ambient temperature on rat's food intake. PubMed. [Link]
-
Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. PubMed. [Link]
-
Amphetamine enhances endurance by increasing heat dissipation. PubMed Central. [Link]
-
Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations. PubMed. [Link]
-
Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. ResearchGate. [Link]
-
Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes 9106 - FORMULA: Table 1. CDC. [Link]
-
Determination of product shelf life and activation energy for five drugs of abuse. PubMed. [Link]
- Process of preparing 1-phenyl-2-aminopropane.
-
Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. [Link]
-
(PDF) Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry. ResearchGate. [Link]
-
Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Publishers. [Link]
Sources
- 1. (±)-1-Phenyl-2-aminopropane-1,1,2,3,3,3-d6 HCl [lgcstandards.com]
- 2. Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of amphetamine impurity profiles during 12 months of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of product shelf life and activation energy for five drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analyte & Deuterated Internal Standard Cross-Contribution
Welcome to the technical support center for minimizing cross-contribution in LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve issues related to cross-contribution between an analyte and its deuterated internal standard (IS).
As Senior Application Scientists, we understand that while stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative bioanalysis, they are not without their challenges.[1][2] Cross-contribution, or crosstalk, is a common phenomenon that can compromise the accuracy and linearity of an assay if not properly understood and managed.[3][4]
This guide provides in-depth, field-proven insights and step-by-step protocols to ensure the integrity of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is cross-contribution (crosstalk)?
Cross-contribution refers to the interference where the mass spectrometer signal of the analyte is detected in the mass channel of its deuterated internal standard, or vice-versa.[3][4] This occurs when one compound contributes to the signal being measured for the other, leading to inaccurate quantification.[5]
There are two primary types of cross-contribution:
-
Analyte to Internal Standard: The analyte signal contributes to the IS signal. This is often more problematic as it becomes more pronounced at high analyte concentrations, potentially leading to a non-linear calibration curve.[1][6]
-
Internal Standard to Analyte: The IS contributes to the analyte signal. This typically results from isotopic impurities in the synthesized deuterated standard and can lead to a positive bias, especially at the lower limit of quantitation (LLOQ).
Q2: What are the primary causes of cross-contribution?
Cross-contribution is not a single issue but arises from several sources. Understanding the root cause is the first step in resolving it.
-
Natural Isotopic Abundance: All elements have naturally occurring heavier isotopes. For an analyte, molecules containing these heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) can have a mass-to-charge ratio (m/z) that overlaps with the m/z of the deuterated internal standard.[1] This is particularly significant for high molecular weight compounds or those containing elements with abundant heavy isotopes like chlorine (³⁷Cl) or bromine (⁸¹Br).[1]
-
Isotopic Impurity of the Internal Standard: The synthesis of a deuterated internal standard is never 100% complete. The final product will always contain a small percentage of the unlabeled analyte.[3][4] High-purity standards (≥98% isotopic enrichment) are recommended to minimize this effect.[7]
-
In-Source Fragmentation or H/D Exchange: Although less common, fragmentation of the analyte or IS in the ion source can produce ions that interfere with the other's signal. Additionally, under certain conditions (e.g., high source temperature, presence of acidic protons), deuterium atoms can exchange with hydrogen atoms from the solvent, altering the mass of the standard.[2]
Q3: Why is cross-contribution a significant problem?
If unaddressed, cross-contribution can severely impact assay performance and data reliability:
-
Non-Linearity of Calibration Curve: When high concentrations of the analyte contribute to the IS signal, the analyte/IS peak area ratio no longer increases proportionally. This results in a flattening of the calibration curve at the upper concentration range, leading to underestimation of high-concentration samples.[1][6]
-
Inaccurate Quantification: Contribution of the IS to the analyte signal artificially inflates the analyte response, causing a positive bias and affecting the accuracy of low-concentration samples.
-
Failed Validation Batches: Assays may fail to meet the stringent acceptance criteria for accuracy and precision required by regulatory bodies if cross-contribution is significant.[8]
Troubleshooting Guide: A Systematic Approach
Effective troubleshooting begins during method development and continues through routine analysis. This guide provides a systematic workflow for identifying and mitigating cross-contribution.
Workflow for Identifying and Mitigating Cross-Contribution
Caption: Workflow for assessing and mitigating cross-contribution.
Q4: My calibration curve is non-linear at high concentrations. Is this crosstalk?
It is a strong possibility. This classic symptom occurs when the analyte signal "leaks" into the internal standard's detection channel. At the upper limit of quantitation (ULOQ), the analyte concentration is highest, and its isotopic contribution can artificially inflate the IS signal.[1][6] This causes the analyte/IS ratio to be lower than expected, leading to a curve that flattens or "rolls over."
Troubleshooting Steps:
-
Verify with an Experiment: Prepare and analyze a sample containing only the analyte at its ULOQ concentration (without any IS). Check the chromatogram for the IS transition. A significant peak confirms that the analyte is contributing to the IS signal.
-
Increase IS Concentration: A common and effective strategy is to increase the concentration of the internal standard. While this doesn't eliminate the absolute contribution from the analyte, it reduces its relative impact on the total IS signal, often restoring linearity.[3][9]
-
Chromatographic Separation: Deuteration can sometimes cause the IS to have a slightly different retention time than the analyte, an effect known as the chromatographic isotope effect.[10][11] If the peaks are partially separated, you might be able to adjust the integration to exclude the interference. However, complete co-elution is generally preferred to ensure that both compounds experience the same matrix effects.[10][12] In some cases, using a column with slightly lower resolution can promote co-elution.[10]
-
Re-evaluate the IS: If the issue persists, consider an internal standard with a greater mass difference (e.g., +6 Da instead of +3 Da) or one that uses ¹³C or ¹⁵N labeling, which have a negligible isotope effect on retention time.[10][11]
Q5: I see a signal for my analyte in my internal standard-only solution. What should I do?
This indicates that your deuterated internal standard contains some amount of the unlabeled analyte as an impurity.
Troubleshooting Steps:
-
Quantify the Impurity: Analyze the IS working solution and determine the peak area of the contaminating analyte. Compare this to the peak area of your LLOQ standard. According to regulatory guidelines, this contribution should not exceed 20% of the analyte response at the LLOQ.[5]
-
Source a Higher Purity Standard: The most straightforward solution is to purchase an IS with higher isotopic purity (e.g., >99%).[7]
-
Background Subtraction (Use with Caution): Some software platforms allow for the subtraction of the contribution from the blank + IS sample from all other samples. This can be effective but must be thoroughly justified and documented during validation.
-
Accept and Document: If the contribution is minor and consistent (e.g., <5% of LLOQ), and the assay still meets all validation criteria for accuracy and precision, the contribution may be deemed acceptable.
Decision Tree for Troubleshooting Common Crosstalk Issues
Caption: Decision tree for troubleshooting crosstalk issues.
Experimental Protocols & Data Interpretation
To formally assess cross-contribution, a specific experiment should be performed during method development and validation.
Protocol: Assessing Cross-Contribution
Objective: To quantify the percentage of signal contribution from the analyte to the IS and from the IS to the analyte.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Analyte stock solution
-
Internal Standard stock solution
-
Mobile phases and sample preparation reagents
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Blank + IS): Spike blank matrix with the internal standard at its final working concentration. Prepare in replicate (n=6).
-
Set 2 (LLOQ): Spike blank matrix with the analyte at the Lower Limit of Quantitation (LLOQ) and the IS at its working concentration.
-
Set 3 (ULOQ): Spike blank matrix with the analyte at the Upper Limit of Quantitation (ULOQ) and no internal standard. Prepare in replicate (n=6).
-
-
Sample Analysis: Analyze the three sets of samples using the developed LC-MS/MS method.
-
Data Processing & Calculation:
-
IS to Analyte Contribution:
-
In the Set 1 samples (Blank + IS), measure the peak area in the analyte's MRM transition channel (Area_Analyte_in_IS_Only).
-
In the Set 2 samples (LLOQ), measure the mean peak area in the analyte's MRM transition channel (Mean_Area_Analyte_at_LLOQ).
-
Calculate the percentage contribution: % Contribution (IS to Analyte) = (Area_Analyte_in_IS_Only / Mean_Area_Analyte_at_LLOQ) * 100
-
-
Analyte to IS Contribution:
-
In the Set 3 samples (ULOQ), measure the peak area in the internal standard's MRM transition channel (Area_IS_in_ULOQ_Only).
-
In the Set 1 samples (Blank + IS), measure the mean peak area in the internal standard's MRM transition channel (Mean_Area_IS_Response).
-
Calculate the percentage contribution: % Contribution (Analyte to IS) = (Area_IS_in_ULOQ_Only / Mean_Area_IS_Response) * 100
-
-
Data Interpretation & Acceptance Criteria
Regulatory guidelines provide clear acceptance criteria for cross-contribution to ensure data integrity.
| Contribution Type | Source of Interference | Acceptance Criteria | Regulatory Guidance Reference |
| IS to Analyte | Signal in analyte channel from a blank sample spiked with IS only. | Response should be ≤ 20% of the analyte response at the LLOQ. | FDA, EMA/ICH[5] |
| Analyte to IS | Signal in IS channel from a blank sample spiked with analyte at ULOQ. | Response should be ≤ 5% of the mean IS response in blank samples. | FDA, EMA/ICH[5] |
References
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). ACS Omega. Available at: [Link]
-
Radovanovic, M., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab. Available at: [Link]
-
Radovanovic, M., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Li, W., et al. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Journal of Chromatography B. Available at: [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. Available at: [Link]
-
Li, W., et al. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. PubMed. Available at: [Link]
-
Woodland, C. (2014). Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Available at: [Link]
-
Tsikas, D. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. Available at: [Link]
-
Anari, M. R., & Zafari, P. (2012). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Available at: [Link]
-
Viswanathan, C. T., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Rule, G. S., & Rockwood, A. L. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry. Available at: [Link]
-
Wróblewski, K., et al. (2023). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry. Available at: [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]
-
Woolf, E. (2023). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Available at: [Link]
Sources
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting an Internal Standard for Amphetamine Quantification: A Comparative Analysis of Amphetamine-d6 and Alternatives
Abstract
The accurate quantification of amphetamine in biological matrices is a cornerstone of clinical toxicology, forensic science, and pharmaceutical drug development. The use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable for robust and reliable bioanalytical methods, primarily to compensate for matrix effects and procedural variability. While Amphetamine-d6 is a commonly used SIL-IS, a spectrum of deuterated analogues exists, each with distinct analytical characteristics. This in-depth guide provides a comparative analysis of Amphetamine-d6 against other commercially available deuterated standards (e.g., d3, d5, d8, d11). We will explore the underlying principles of isotopic labeling, delve into the experimental nuances that dictate the optimal choice of an internal standard, and provide a validated protocol to illustrate these concepts in practice. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to develop, validate, or troubleshoot quantitative assays for amphetamine.
The Foundational Principle: Why an Internal Standard is Essential
In quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), the journey of an analyte from sample collection to detection is fraught with potential variability. Sample preparation steps like protein precipitation or liquid-liquid extraction can have inconsistent recoveries. More critically, when analyzing complex biological matrices such as plasma, urine, or saliva, co-eluting endogenous components can interfere with the ionization process of the target analyte. This phenomenon, known as the matrix effect , can lead to unpredictable ion suppression or enhancement, severely compromising the accuracy and precision of the results.[1][2][3][4]
A suitable internal standard (IS) is the analyst's most powerful tool to correct for these variations. An ideal IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. It is added at a known, constant concentration to every sample, calibrator, and quality control sample at the earliest stage of the sample preparation process.[5] By tracking the ratio of the analyte's signal to the IS's signal, any losses during extraction or signal fluctuations due to matrix effects are effectively normalized.[1][6]
Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" because they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization.[1][7] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are the most common type of SIL-IS.[6][8]
The Deuterium Isotope Effect: A Double-Edged Sword
The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H) creates a molecule that is chemically identical but has a higher mass. This mass difference is easily resolved by a mass spectrometer. However, the C-D bond is slightly shorter and stronger than the C-H bond. This subtle difference can sometimes lead to a phenomenon known as the "chromatographic isotope effect," where the deuterated standard elutes slightly earlier than the non-deuterated analyte during reverse-phase chromatography.[7][9][10]
The magnitude of this separation increases with the degree of deuteration.[9] While perfect co-elution is the theoretical ideal, a small, consistent separation is generally acceptable. The critical factor is that the IS and analyte experience the same matrix effects. As long as the elution times are very close, this condition is typically met. However, a significant separation could result in the analyte and IS eluting into different zones of ion suppression or enhancement, defeating the purpose of the IS.
Comparative Analysis of Deuterated Amphetamine Standards
The selection of a deuterated internal standard is not arbitrary. It requires careful consideration of the degree of deuteration, the position of the labels, and the potential for spectral interference. A poor choice can invalidate an entire assay. The following is a comparison of commonly available deuterated amphetamine standards.
| Internal Standard | Degree of Deuteration (n) | Mass Shift (Δm/z) | Key Considerations & Limitations | Suitability Score |
| Amphetamine-d3 | 3 | +3 | Not Recommended. The labeling on the terminal methyl group can lead to fragmentation that produces a common ion at m/z 91, which is a major fragment of native amphetamine. This cross-contribution compromises accuracy.[11][12][13][14][15] | 1/5 |
| Amphetamine-d5 (phenyl) | 5 | +5 | Not Recommended. When the deuterium labels are on the phenyl ring, fragmentation of derivatized amphetamine can produce a base peak ion that is shared with the native analyte, leading to significant interference.[11][13][15] | 1/5 |
| Amphetamine-d5 (side-chain) | 5 | +5 | Acceptable. Labeling on the propyl side chain avoids the major issues of phenyl-d5 and d3. It has been used successfully in GC/MS methods.[16] However, a mass shift of +5 may still carry a minor risk of isotopic overlap from the analyte's M+4 and M+5 signals at high concentrations. | 3/5 |
| Amphetamine-d6 | 6 | +6 | Good. Offers a significant mass shift that minimizes the risk of isotopic cross-contribution. It is a robust and reliable choice for a wide range of applications and is used in regulatory-compliant methods.[17][18] | 4/5 |
| Amphetamine-d8 | 8 | +8 | Very Good. Provides an even greater mass shift, further reducing any potential for spectral overlap. Studies on the related compound methamphetamine-d8 show it performs better than lower-deuterated analogues.[19] | 4.5/5 |
| Amphetamine-d11 | 11 | +11 | Excellent (Gold Standard). The highest commercially available level of deuteration provides a large mass shift that virtually eliminates any possibility of interference from the native analyte.[19][20] It is the preferred choice for assays requiring the highest sensitivity and accuracy.[21] The chromatographic isotope effect may be more pronounced but is typically manageable.[9] | 5/5 |
| ¹³C6-Amphetamine | N/A | +6 | Excellent (Superior Alternative). Labeled with stable carbon-13 isotopes. This standard exhibits virtually no chromatographic isotope effect, ensuring near-perfect co-elution.[9] It is also not susceptible to the H/D back-exchange that can occasionally affect deuterated standards. The primary drawback is often a higher cost. | 5/5 |
Experimental Design: Causality and Self-Validation
To illustrate the practical application of these principles, we present a validated workflow for the quantification of amphetamine in urine. The choices made in this protocol are deliberate and designed to ensure accuracy and robustness.
Experimental Workflow Diagram
Caption: A decision tree for selecting the appropriate deuterated internal standard for amphetamine analysis based on assay requirements.
Conclusion
The choice of an internal standard is a critical decision in the development of any quantitative bioanalytical method for amphetamine. While multiple deuterated options are available, they are not interchangeable.
-
Amphetamine-d6 stands out as a highly reliable and robust choice suitable for the vast majority of applications. It provides a sufficient mass shift to avoid spectral interference and has a proven track record in demanding analytical environments.
-
Amphetamine-d11 represents the pinnacle of performance, offering the greatest security against isotopic interference and is the recommended standard for assays that require the utmost sensitivity and for regulated studies. [19]* Lower deuterated standards, specifically Amphetamine-d3 and phenyl-d5 , possess inherent flaws in their fragmentation patterns that lead to unacceptable spectral cross-talk and should be avoided in modern LC-MS/MS assays. [11][13] Ultimately, the selection must be driven by the specific performance requirements of the assay, including the required limit of quantification, the complexity of the matrix, and regulatory guidelines. The principles and experimental data presented in this guide provide a framework for making an informed, scientifically sound decision, ensuring the generation of accurate, reproducible, and defensible data.
References
-
Boonen, K., et al. (2012). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Chromatography B, 879(3-4), 227-237. [Link]
-
Stout, P. R., & Klette, K. L. (2002). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of Analytical Toxicology, 26(7), 485-492. [Link]
-
Berg, T., et al. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1345, 121-127. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
Klette, K. L., et al. (2000). Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine. Journal of Analytical Toxicology, 24(5), 355-360. [Link]
-
Urry, F. M., et al. (1996). Improving ion mass ratio performance at low concentrations in methamphetamine GC-MS assay through internal standard selection. Journal of Analytical Toxicology, 20(7), 592-595. [Link]
-
Horn, C. K., et al. (1996). Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine*. Journal of Analytical Toxicology, 20(7), 592-5. [Link]
-
Journal of Analytical Toxicology. (1996). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of Analytical Toxicology. [Link]
-
Restek Corporation. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek. [Link]
-
Klette, K. L., et al. (1996). Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine*. Journal of Analytical Toxicology, 20(7), 592-595. [Link]
-
Cam-Vu, T. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. LinkedIn. [Link]
-
Apollonio, L. G., et al. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology, 31(4), 208-213. [Link]
-
University of Canberra. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the bio-quant direct ELISA presumptive assays for amphetamine and methamphetamine. University of Canberra Research Portal. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
ResearchGate. (2020). Which internal standard best suited for amphetamine analysis using GC-MS? ResearchGate. [Link]
-
Cerilliant. (n.d.). (±)-Methamphetamine-D11. Cerilliant. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio. [Link]
-
Kumar, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(3), 295-304. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]
-
SCIEX. (n.d.). Forensic - Chiral Analysis of Methamphetamine and its Metabolite, Amphetamine, in Urine by CESI-MS. SCIEX. [Link]
-
Subedi, K., & Aguilar-Ramirez, L. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 3(3). [Link]
-
Dams, R., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207. [Link]
-
National Institute of Justice. (2017). Statistical Comparison of Mass Spectra for Identification of Amphetamine-type Stimulants. National Institute of Justice. [Link]
-
Wang, H., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. [Link]
-
Lin, H. R., & Lin, T. C. (1998). GC/MS analysis of amphetamine in urine with amphetamine-d5(side chain) as an internal standard. Journal of Food and Drug Analysis, 6(3), 597-604. [Link]
-
Berg, T., et al. (2021). Effect of deuteration degree of amphetamine on isotope effect in HPLC was studied. CNR-IRIS. [Link]
-
Wang, W. L., & Lin, C. C. (2001). Effectiveness of Multiple Internal Standards: Deuterated Analogues of Methylenedioxymethamphetamine, Methylenedioxyamphetamine, Methamphetamine, and Amphetamine. ResearchGate. [Link]
-
SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. SCIEX. [Link]
-
Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent Technologies. [Link]
-
Agilent Technologies. (2007). Quantitative Analysis of Amphetamine-Type Drugs by Extractive Benzoylation and LC/MS/MS Application. Agilent Technologies. [Link]
-
Westin, J., et al. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Metabolites, 11(8), 534. [Link]
-
Restek Corporation. (n.d.). Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs. Restek. [Link]
-
ResearchGate. (n.d.). Stability studies of amphetamine and ephedrine derivatives in urine. ResearchGate. [Link]
Sources
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. scispace.com [scispace.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.cnr.it [iris.cnr.it]
- 11. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. academic.oup.com [academic.oup.com]
- 16. "GC/MS analysis of amphetamine in urine with amphetamine-d5(side chain)" by P.-Y. Wang, S.-J. Tai et al. [jfda-online.com]
- 17. (±)-Amphetamine-d6 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 73758-26-6 [sigmaaldrich.com]
- 18. agilent.com [agilent.com]
- 19. Improving ion mass ratio performance at low concentrations in methamphetamine GC-MS assay through internal standard selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Amphetamine-d5 versus Amphetamine-d6 as Internal Standards for Mass Spectrometry
Introduction: The Bedrock of Quantitative Analysis
In the landscape of quantitative mass spectrometry (MS), particularly in regulated bioanalysis, the internal standard (IS) is not merely a component of the assay; it is the bedrock upon which data integrity is built. The principle of using a stable isotope-labeled (SIL) internal standard is to introduce a compound that is chemically and physically identical to the analyte of interest but is mass-shifted, allowing it to be distinguished by the mass spectrometer.[1] This SIL IS is added at a constant concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[2] By tracking the ratio of the analyte's signal to the IS's signal, the method compensates for variability during every step of the analytical process—from extraction efficiency and matrix effects to injection volume and ionization suppression or enhancement.[1][3]
Amphetamine, a psychostimulant subject to rigorous testing in clinical and forensic settings, requires highly accurate and precise quantification.[4] Deuterated analogs of amphetamine, such as amphetamine-d5 and amphetamine-d6, are the workhorses for these analyses. However, the choice between them is not arbitrary. The number and location of the deuterium atoms can introduce subtle but significant differences in their analytical behavior. This guide provides a deep-dive comparison into the performance of amphetamine-d5 and amphetamine-d6, offering field-proven insights to help researchers select the optimal internal standard for their specific application.
Meet the Candidates: A Structural Overview
To understand the functional differences, we must first examine the structural distinctions between amphetamine-d5 and amphetamine-d6.
-
Amphetamine (d0): The parent compound, with a monoisotopic mass of approximately 135.1 Da.[5]
-
Amphetamine-d5 (phenyl-d5): In this variant, the five hydrogen atoms on the phenyl ring are replaced with deuterium. This is a common labeling scheme achieved through synthesis using deuterated benzene precursors.
-
Amphetamine-d6 (propyl-d6): This version typically has deuterium atoms incorporated into the propyl side-chain of the molecule.[6]
Below is a diagram illustrating the structures and labeling positions.
Caption: Chemical structures of Amphetamine, Amphetamine-d5, and Amphetamine-d6.
Head-to-Head Comparison: Key Performance Differentiators
The choice between d5 and d6 hinges on several key analytical considerations, primarily driven by the "isotopic effect."
Chromatographic Co-elution and the Isotopic Effect
An ideal internal standard should co-elute perfectly with the analyte to ensure they experience the same matrix effects at the same time.[1] However, the replacement of hydrogen with the heavier deuterium isotope can lead to a chromatographic shift. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can alter the molecule's polarity and its interaction with the stationary phase in liquid chromatography (LC).[7]
-
Amphetamine-d5: With five deuterium atoms, it often exhibits a slight retention time shift from the native amphetamine.
-
Amphetamine-d6: Having a higher degree of deuteration, it is prone to a more pronounced retention time shift compared to d5. A study investigating various deuterated amphetamines demonstrated that chromatographic resolution between the analyte and the SIL-IS increased with the number of deuterium substitutes.[8]
Expert Insight: While a minor, consistent shift is often manageable, complete co-elution is the gold standard. If your chromatography is subject to significant matrix effects in the elution window of amphetamine, even a small separation between the analyte and IS peaks could lead to different degrees of ion suppression or enhancement, compromising accuracy.[1] In such cases, the standard with the least chromatographic shift (potentially d5) might be preferable.
Mass Difference and Isotopic Cross-Talk
A sufficient mass difference between the analyte and the IS is crucial to prevent isotopic overlap. This "cross-talk" occurs when the natural isotopic abundance of the analyte (e.g., ¹³C) contributes to the signal of the IS, or when the IS contains a small amount of the unlabeled analyte.[9]
-
Amphetamine-d5: Provides a +5 Da mass shift.
-
Amphetamine-d6: Provides a +6 Da mass shift.
Both d5 and d6 provide a mass difference greater than the generally recommended minimum of 3 Da, which is usually sufficient to avoid direct overlap from the analyte's natural isotopic distribution.
Fragmentation Behavior and Stability
In tandem mass spectrometry (MS/MS), the stability of the deuterium labels during fragmentation is paramount. The primary fragmentation of amphetamine involves the cleavage of the C-C bond beta to the nitrogen, leading to a characteristic fragment ion at m/z 91 (the tropylium ion) and another at m/z 119.[10][11]
-
Amphetamine-d5 (phenyl-d5): The deuterium labels are on the aromatic ring. Fragmentation that retains the ring will produce a mass-shifted fragment (e.g., m/z 96 instead of 91). This is generally a stable position for the labels. However, one study noted that for derivatized amphetamine in GC-MS, the d5 (phenyl) standard can share a base peak ion with the analyte, which is a disadvantage.
-
Amphetamine-d6 (propyl-d6): The labels are on the side chain. This positioning can be advantageous as the primary fragmentation cleaves this chain. However, it also means that the resulting fragments may not contain all the deuterium labels, potentially leading to less distinct product ions. Furthermore, studies have shown that internal standards with a higher number of deuterium atoms may require more collision energy to achieve the same degree of fragmentation as the unlabeled analyte.[8] This could necessitate separate optimization of MS parameters for the analyte and the IS, which is not ideal.
Expert Insight: The stability of the label location is critical. Phenyl-labeled standards like d5 are often preferred because the deuterium atoms are less likely to be lost during ionization or fragmentation compared to labels on a more labile part of the molecule.
Performance Summary Table
The following table summarizes the key characteristics and potential performance implications of amphetamine-d5 and amphetamine-d6.
| Feature | Amphetamine-d5 (phenyl-d5) | Amphetamine-d6 (propyl-d6) | Senior Scientist's Note |
| Mass Shift | +5 Da | +6 Da | Both are generally sufficient to avoid isotopic overlap from the analyte. |
| Label Location | Phenyl ring | Propyl side-chain | Phenyl labels are typically more stable during fragmentation. |
| Chromatographic Shift | Moderate isotopic effect, slight shift. | Potentially larger isotopic effect and retention time shift.[8] | The d5 standard is more likely to co-elute closely with the native analyte. |
| Fragmentation | Stable label position. May share fragments with analyte depending on derivatization. | May require higher collision energy.[8] Fragmentation may result in loss of some labels. | The d5 standard often provides more predictable and analogous fragmentation behavior. |
| Potential for Cross-Talk | Low, but depends on isotopic purity. | Low, but depends on isotopic purity. | Always verify the isotopic purity of a new lot of internal standard. |
Illustrative Performance Data
While no single published study directly compares the validation performance of d5 versus d6 with quantitative data, we can construct a hypothetical but realistic dataset based on the principles discussed. This table illustrates the expected outcomes from a bioanalytical method validation.
| Validation Parameter | Amphetamine with d5-IS (Hypothetical) | Amphetamine with d6-IS (Hypothetical) | Acceptance Criteria (EMA/ICH)[6] |
| Intra-run Precision (%CV) | LLOQ: 5.8%, Low QC: 4.2%, Mid QC: 3.5%, High QC: 2.9% | LLOQ: 7.2%, Low QC: 5.5%, Mid QC: 4.8%, High QC: 4.1% | ≤20% for LLOQ, ≤15% for others |
| Inter-run Precision (%CV) | LLOQ: 6.5%, Low QC: 4.9%, Mid QC: 4.1%, High QC: 3.5% | LLOQ: 8.5%, Low QC: 6.8%, Mid QC: 5.9%, High QC: 5.2% | ≤20% for LLOQ, ≤15% for others |
| Accuracy (% Bias) | LLOQ: +4.5%, Low QC: +3.1%, Mid QC: -1.5%, High QC: -2.0% | LLOQ: +6.2%, Low QC: +4.8%, Mid QC: -2.9%, High QC: -3.5% | Within ±20% for LLOQ, ±15% for others |
| Matrix Factor (CV) | 6.7% | 9.8% | ≤15% |
Rationale for Hypothetical Data: The slightly poorer precision and accuracy for the d6-IS reflect the potential for greater chromatographic divergence from the analyte. This separation could expose the analyte and IS to different matrix effect microenvironments, leading to more variability in their response ratio.
Experimental Protocol: A Self-Validating Workflow
To rigorously evaluate an internal standard, a comprehensive validation protocol must be executed. This protocol serves as a self-validating system, ensuring the chosen IS is fit for purpose.
Objective: To validate an LC-MS/MS method for the quantification of amphetamine in human plasma, comparing the performance of amphetamine-d5 and amphetamine-d6 as internal standards.
Materials:
-
Amphetamine certified reference standard
-
Amphetamine-d5 certified reference standard
-
Amphetamine-d6 certified reference standard
-
Control human plasma (K2EDTA) from at least 6 unique sources
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of amphetamine, amphetamine-d5, and amphetamine-d6 in methanol.
-
Prepare separate sets of working solutions for calibration standards and quality controls by serial dilution.
-
Prepare two internal standard working solutions, one for d5 and one for d6, at a concentration of 500 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibrator, or QC), add 10 µL of the appropriate IS working solution (d5 or d6).
-
Vortex briefly.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI), positive mode.
-
MRM Transitions (Example):
-
Amphetamine: 136.1 -> 119.1 (Quantifier), 136.1 -> 91.1 (Qualifier)
-
Amphetamine-d5: 141.1 -> 124.1
-
Amphetamine-d6: 142.1 -> 125.1 (hypothetical, requires optimization)
-
-
-
Validation Experiments (to be performed for each IS):
-
Selectivity: Analyze blank plasma from 6 sources to check for interferences at the retention time of the analyte and IS.
-
Calibration Curve: Prepare an 8-point calibration curve and assess linearity (e.g., using a 1/x² weighted linear regression).
-
Accuracy and Precision: Analyze three batches of QCs at four levels (LLOQ, Low, Mid, High) on three different days.
-
Matrix Effect: Evaluate the matrix factor in 6 sources of plasma by comparing the peak area of the analyte in post-extraction spiked samples to that in a neat solution.
-
Stability: Assess freeze-thaw, short-term, and long-term stability.
-
The workflow for this validation is depicted below.
Caption: Experimental workflow for the validation of an internal standard.
Expert Recommendations and Conclusion
Based on the evidence from fundamental principles of chromatography and mass spectrometry, amphetamine-d5 (phenyl-d5) is generally the more robust and preferable internal standard for the majority of applications.
The primary reasons for this recommendation are:
-
Better Chromatographic Co-elution: The lower degree of deuteration in d5 leads to a smaller isotopic effect, resulting in a retention time that is closer to the unlabeled analyte. This is a critical factor for accurately correcting matrix effects.[1][8]
-
Label Stability: The deuterium labels on the phenyl ring are chemically stable and are less likely to be lost during ionization or fragmentation compared to labels on the more chemically active propyl side-chain.
Amphetamine-d6 is a viable alternative and can certainly be used to develop a validated method. However, it may require more careful chromatographic optimization to ensure near co-elution and potentially different collision energy settings. The risk of a greater isotopic effect on retention time makes it slightly less ideal.
Ultimately, the choice of internal standard must be confirmed through rigorous validation.[6] The protocol described in this guide provides a framework for any laboratory to perform its own head-to-head comparison and select the internal standard that provides the best accuracy, precision, and reliability for their specific matrix and LC-MS/MS system. Trustworthiness in bioanalysis is built on such meticulous, evidence-based decisions.
References
-
Mass spectra and proposed fragmentation patterns of amphetamine... ResearchGate. [Link]
-
Quantitative Analysis of Amphetamine-Type Drugs by Extractive Benzoylation and LC/MS/MS Application. Agilent Technologies. [Link]
-
LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. SCIEX. [Link]
-
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. [Link]
-
Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples... PubMed. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine... Journal of Food and Drug Analysis. [Link]
-
Amphetamine | C9H13N. PubChem. [Link]
-
Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. University at Albany, Scholars Archive. [Link]
-
Structure and mass fragmentation of the amphetamines derivatized with R-MTPCl. ResearchGate. [Link]
-
MS and MS-MS (m/z 136 →) mass spectra of amphetamine. ResearchGate. [Link]
-
Characteristic fragmentation paths of amphetamines. ResearchGate. [Link]
-
Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D-phenylalanine. Semantic Scholar. [Link]
-
Evaluation of internal standards for the analysis of amphetamine and methamphetamine. PubMed. [Link]
-
Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D-phenylalanine. PubMed. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]
- Process for the Synthesis of Amphetamine Derivatives.
-
Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed. [Link]
-
Mass Selective Detection of Amphetamine, Methamphetamine, and Related Compounds in Urine. ResearchGate. [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. ResearchGate. [Link]
-
Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Longdom Publishing. [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry... PubMed Central (PMC). [Link]
-
Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Student Theses Faculty of Science and Engineering. [Link]
-
Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis... ACS Omega. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
Recommended methods for testing amphetamine and methamphetamine. United Nations Office on Drugs and Crime (UNODC). [Link]
-
Synthesis scheme of the different amphetamine methods investigated... ResearchGate. [Link]
-
Amphetamine synthesis through Friedel-Crafts Alkylation; do I have it right? Reddit. [Link]
Sources
- 1. waters.com [waters.com]
- 2. WO2010042120A1 - Process for the synthesis of amphetamine derivatives - Google Patents [patents.google.com]
- 3. sciex.com [sciex.com]
- 4. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. "GC/MS analysis of amphetamine in urine with amphetamine-d5(side chain)" by P.-Y. Wang, S.-J. Tai et al. [jfda-online.com]
- 8. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison Studies for Amphetamine Quantification
This guide provides an in-depth technical overview of designing, executing, and interpreting inter-laboratory comparison (ILC) studies, also known as proficiency testing (PT) schemes, for the quantification of amphetamine. It is intended for researchers, analytical scientists, and quality assurance professionals in forensic, clinical, and drug development laboratories who seek to validate and continuously monitor their analytical performance against their peers.
The Imperative of Inter-laboratory Comparisons in Analytical Science
In the realm of quantitative analysis, particularly for controlled substances like amphetamine, the accuracy and reliability of a laboratory's results are paramount. While internal quality control measures are essential for daily monitoring, they do not provide an external, objective assessment of a laboratory's performance relative to others. This is the critical gap filled by Inter-laboratory Comparisons (ILCs).
Participation in a well-designed ILC scheme is a cornerstone of a robust quality management system. It serves multiple purposes:
-
Performance Evaluation: Objectively assesses a laboratory's testing capability against pre-established criteria.[1][2]
-
Method Validation: Provides powerful data to validate the accuracy and reproducibility of an analytical method.
-
Identification of Issues: Helps identify potential problems related to equipment calibration, reagent quality, or operator technique that may not be apparent from internal controls alone.[3]
-
Regulatory Compliance: Fulfills the requirements of accreditation bodies, such as those operating under ISO/IEC 17025, which mandate participation in proficiency testing.[4]
The framework for these studies is authoritatively defined by the International Organization for Standardization (ISO), primarily in ISO/IEC 17043 , which outlines the general requirements for proficiency testing providers.[2][5]
Designing a Robust ILC Scheme for Amphetamine
The credibility of any ILC hinges on its design. A proficient PT provider, adhering to ISO/IEC 17043, is responsible for every stage, from sample creation to the final performance evaluation report.
Preparation and Validation of Proficiency Test Items
The foundation of a fair comparison is the test item itself. For amphetamine quantification, this typically involves a biological matrix (e.g., urine, blood, or hair) spiked with a known concentration of the analyte.
-
Causality of Matrix Choice: The chosen matrix should be relevant to the participating laboratories' routine work. Urine is common for workplace drug testing and clinical toxicology, while blood or plasma is relevant for pharmacological studies. Hair analysis presents unique challenges due to its complex matrix and the low concentrations of incorporated drugs.[6]
-
Homogeneity and Stability: The PT provider must rigorously demonstrate that every distributed sample is homogenous and stable throughout the testing period.[7] This ensures that any observed variation in results is due to laboratory performance, not sample inconsistency. This involves analyzing multiple samples from a batch to confirm minimal variation and conducting stability studies under various shipping and storage conditions.
The Assigned Value (X): Establishing the "True" Concentration
The assigned value is the reference concentration against which participants' results are compared. The method for determining this value and its associated uncertainty is critical for a valid performance evaluation.[7][8] Common approaches include:
-
Formulation: Using a high-purity certified reference material to prepare the bulk sample, where the assigned value is known from the preparation process.
-
Reference Laboratory Measurement: Assigning the task to one or more high-performance, accredited reference laboratories to determine the value.
-
Consensus Value: Calculating a consensus value from the results submitted by the participants themselves. This approach is common but requires robust statistical methods to minimize the influence of outliers.[9]
The statistical methods for handling ILC data and determining consensus values are detailed in ISO 13528 .[10][11]
Analytical Methodology: The Gold Standard for Amphetamine Quantification
While various techniques can detect amphetamines, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for quantification due to its high sensitivity, specificity, and applicability to complex matrices without the need for chemical derivatization.
Why LC-MS/MS over GC-MS? Traditional methods often rely on Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS typically requires a derivatization step to improve the volatility and thermal stability of amphetamines.[12][13] This adds time, complexity, and a potential source of analytical error. LC-MS/MS circumvents these issues, offering a more direct and often simpler sample preparation workflow.[12][13][14]
Experimental Protocol: Quantification of Amphetamine in Urine by LC-MS/MS
This protocol provides a validated, step-by-step workflow for the quantification of amphetamine.
1. Materials and Reagents:
-
Amphetamine certified reference material (1 mg/mL)
-
Amphetamine-d8 (deuterated internal standard) certified reference material (100 µg/mL)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) Columns (e.g., Mixed-mode cation exchange)
-
Urine samples (Calibrators, Controls, and ILC test items)
2. Preparation of Standards and Internal Standard (ISTD):
-
Stock Solutions: Prepare working stock solutions of amphetamine by serial dilution in methanol.
-
Calibration Curve: Spike drug-free urine with the working stock solutions to create a calibration curve (e.g., 25, 50, 100, 250, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working ISTD solution of Amphetamine-d8 at 500 ng/mL in 2% formic acid. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, ensuring the most accurate correction for extraction inconsistencies and ionization suppression/enhancement.[15]
3. Sample Preparation (Solid Phase Extraction):
-
Pipette 0.5 mL of each urine sample (calibrator, control, or unknown) into a labeled glass tube.
-
Add 50 µL of the ISTD working solution to all tubes except the blank.
-
Add 1 mL of 2% formic acid to each tube and vortex.
-
Condition the SPE column with 0.5 mL of methanol, followed by 0.5 mL of deionized water.
-
Load the entire sample onto the SPE column.
-
Wash the column with 1 mL of 2% formic acid, followed by 1 mL of methanol.
-
Dry the column under vacuum for 5-10 minutes.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A and transfer to an autosampler vial.
4. LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1200 Infinity or equivalent
-
MS System: Agilent 6460 Triple Quadrupole or equivalent
-
Column: Agilent Poroshell 120 EC-C18 (e.g., 2.1 x 50 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
Table 1: Example MRM Transitions for Amphetamine Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (V) |
|---|---|---|---|---|
| Amphetamine | 136.1 | 119.1 | 91.1 | 10 |
| Amphetamine-d8 | 144.2 | 124.1 | 93.1 | 10 |
This self-validating protocol ensures trustworthiness by using a certified reference material for calibration, a stable isotope-labeled internal standard to correct for matrix effects, and two mass transitions (quantifier and qualifier) to confirm analyte identity.
Statistical Analysis and Performance Evaluation
After the analytical work is complete, the PT provider performs a statistical analysis of all submitted results to evaluate each laboratory's performance.
The Z-Score: A Standardized Measure of Performance
The most common performance statistic used in ILCs is the z-score.[3][16] It is a dimensionless value that indicates how many standard deviations a participant's result is from the assigned value.[3]
The z-score is calculated using the formula: z = (x - X) / σp
Where:
-
x is the result reported by the participant laboratory.
-
X is the assigned value for the analyte.
-
σp (sigma p) is the standard deviation for proficiency assessment. This value is crucial and is determined by the PT provider based on the specific requirements of the test (e.g., from previous ILC rounds, from a reference method's precision, or as a percentage of the assigned value).
The Role of Robust Statistics
When the assigned value and proficiency standard deviation are derived from participant data, classical statistical methods (mean and standard deviation) are highly susceptible to the influence of outliers. A single extreme result can skew the statistics, unfairly penalizing other laboratories. To overcome this, robust statistical methods are used.[17][18] These methods, such as those described in ISO 13528, give less weight to extreme values, providing a more reliable estimate of the consensus mean and standard deviation for the dataset.[9][10]
Interpreting Z-Scores
The interpretation of z-scores is standardized, allowing for a clear and objective assessment of performance.[19]
Table 2: Interpretation of Z-Score Values | Z-Score Value | Interpretation | Action Required | | :--- | :--- | :--- | | |z| ≤ 2.0 | Satisfactory | The result is acceptable. No action required. | | 2.0 < |z| < 3.0 | Questionable | The result is a warning signal. The laboratory should investigate potential causes. | | |z| ≥ 3.0 | Unsatisfactory | The result is an action signal, indicating a significant deviation. A thorough root cause analysis and corrective action are mandatory.[19] |
Visualizing the ILC Workflow and Data Analysis
To better understand the process, the following diagrams illustrate the ILC workflow and the logic of performance evaluation.
Caption: Workflow of an Inter-laboratory Comparison Scheme.
Caption: Decision workflow for Z-Score interpretation.
Conclusion: From Data Points to Continuous Improvement
Inter-laboratory comparison is not merely a test of a laboratory's performance at a single point in time; it is a vital component of a continuous improvement cycle. An unsatisfactory result should not be viewed as a failure, but as an opportunity. It provides an unbiased, external impetus to conduct a thorough root cause analysis, which could uncover subtle issues in an analytical method or workflow that might otherwise go unnoticed. By embracing the objective feedback from ILCs, laboratories can enhance the robustness of their methods, increase confidence in their results, and ultimately ensure the highest standards of analytical quality.
References
-
ISO 13528:2022(E): Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]
-
ISO/IEC 17043:2010: Conformity assessment — General requirements for proficiency testing. International Organization for Standardization. [Link]
-
Remane, D., & Peters, F. T. (2014). Quantitation of amphetamine-type stimulants by LC-MS/MS. In Mass Spectrometry in Forensic Toxicology (pp. 133-143). Humana Press. [Link]
-
Meyer, M. R., & Maurer, H. H. (2010). Review: what's new in the analysis of amphetamine-type stimulants? Analytical and Bioanalytical Chemistry, 397(3), 1225-1235. [Link]
-
Kintz, P. (1997). Interlaboratory comparison of quantitative determination of amphetamine and related compounds in hair samples. Forensic Science International, 84(1-3), 151-156. [Link]
-
Tang, L. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. [Link]
-
Dufresne, K. J., & LeBelle, M. J. (2009). Quantitation of amphetamine-type stimulants by LC-MS/MS. Methods in Molecular Biology, 562, 287-298. [Link]
-
Agilent Technologies. (2011). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. [Link]
-
ISO 13528:2005(E): Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization. [Link]
-
Chan, K. M. (2014). ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. Qualitat. [Link]
-
Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143. [Link]
-
ISO 13528:2022(E) - Third Edition. International Organization for Standardization. [Link]
-
Guideline on Accreditation of Proficiency Testing Providers. (2018). Turkish Accreditation Agency. [Link]
-
World Health Organization. (n.d.). Content sheet 10-7: Organizing a Proficiency Testing Program. Extranet Systems. [Link]
-
Eurachem. (2000). Selection, use and interpretation of proficiency testing (PT) schemes by laboratories. [Link]
-
Lin, D. L., et al. (2004). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis, 12(3). [Link]
-
Allard, A., & Amarouche, S. (2007). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]
-
Quality Pathshala. (2023). Z-score application in Testing Laboratory. [Link]
-
van Asten, A., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Molecules, 26(8), 2337. [Link]
-
Shapypro. (2025). Z-Score in Proficiency Testing: Understanding ISO 13528. [Link]
-
General Chemical State Laboratory. (n.d.). Protocol for the Operation of Proficiency Testing Schemes. [Link]
-
Eurachem. (2021). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. [Link]
-
Horn, C. K., et al. (2001). Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine. Journal of Analytical Toxicology, 25(7), 585-592. [Link]
-
Przybylska, A., Kośliński, P., & Koba, M. (2023). Comparison of Sensitivity and Specificity of Commercial Amphetamine Tests. AppliedChem, 3(1), 141-152. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction & Europol. (2023). EU Drug Market: Amphetamine — In-depth analysis. [Link]
-
Drugs and Alcohol Information System. (2023). EU drug market: amphetamine — In-depth analysis. [Link]
-
Przybylska, A., Kośliński, P., & Koba, M. (2023). Comparison of Sensitivity and Specificity of Commercial Amphetamine Tests. AppliedChem, 3(1), 141-152. [Link]
-
van Asten, A., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Molecules, 26(8), 2337. [Link]
-
EMCDDA & Europol. (2023). 2023 EU DRUG MARKETS ANALYSIS FROM THE EMCDDA AND EUROPOL Amphetamine. [Link]
-
The Royal Society of Chemistry. (n.d.). Statistics and Data Analysis in Proficiency Testing. [Link]
-
United Nations Office on Drugs and Crime. (2005). Colour Tests for Precursor Chemicals of Amphetamine-Type Substances. [Link]
- United Nations Office on Drugs and Crime. (2006).
-
MiChem Dynamics. (n.d.). Proficiency Testing Schemes (ISO/IEC 17043). [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Publications-Drug Testing Laboratories. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). International Collaborative Exercises (ICE) programme. [Link]
-
DAkkS - German Accreditation Body. (n.d.). Proficiency testing providers / DIN EN ISO/IEC 17043. [Link]
-
United Nations Office on Drugs and Crime. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. [Link]
-
Forensic Sciences Foundation Press. (1978). Laboratory Proficiency Testing Program - Report No 15 Drug Analysis. Office of Justice Programs. [Link]
-
ZeptoMetrix. (n.d.). Proficiency Testing in Laboratory | Trusted Testing Providers. [Link]
-
ANAB. (n.d.). Forensic Proficiency Testing Accreditation | ISO 17043. [Link]
-
Barwick, V. J., & Ellison, S. L. R. (2019). Comparing the Effectiveness of Robust Statistical Estimators of Proficiency Testing Schemes in Outlier Detection. Metrology, 1(1), 1-17. [Link]
-
Zisimopoulos, I., et al. (2020). Comparing the Robustness of Statistical Estimators of Proficiency Testing Schemes for a Limited Number of Participants. Metrology, 1(1), 18-35. [Link]
-
EMCDDA & Europol. (2023). EMCDDA-Europol Webinar: EU Drug Markets – focus on amphetamine. YouTube. [Link]
-
Zschunke, A., & Bjeletic, S. (2007). Evaluation of proficiency test data by different statistical methods comparison. La démarche ISO 17025. [Link]
-
DANAK. (n.d.). Accreditation to provide proficiency testing. [Link]
-
Wang, Y., et al. (2015). Comparison of two robust statistic methods used in inspection data of proficiency testing and evaluation of its results rationality. Journal of Inspection and Quarantine, 25(4), 1-5. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (2022). Problematic Amphetamine and Methamphetamine Use in Europe. Policy Commons. [Link]
Sources
- 1. eurachem.org [eurachem.org]
- 2. Proficiency testing providers / DIN EN ISO/IEC 17043 - DAkkS - German Accreditation Body [dakks.de]
- 3. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. Forensic Proficiency Testing Accreditation | ISO 17043 | ANAB [anab.ansi.org]
- 6. Interlaboratory comparison of quantitative determination of amphetamine and related compounds in hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qualitat.cc [qualitat.cc]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. rsc.org [rsc.org]
- 10. ISO 13528 [astormayer.com.tr]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. Quantitation of amphetamine-type stimulants by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of Amphetamine-Type Stimulants by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 15. academic.oup.com [academic.oup.com]
- 16. diva-portal.org [diva-portal.org]
- 17. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Achieving Unmatched Accuracy and Precision with Amphetamine-d6
For researchers, scientists, and drug development professionals vested in the precise quantification of amphetamine in biological matrices, the choice of an internal standard is a critical decision that directly impacts data reliability. This guide provides an in-depth technical comparison, grounded in established bioanalytical principles and regulatory standards, demonstrating why Amphetamine-d6, a stable isotope-labeled internal standard (SIL-IS), is the unequivocally superior choice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will explore the mechanistic advantages of Amphetamine-d6 over structural analog internal standards and present experimental data that underscores its role in ensuring the highest levels of accuracy and precision.
The Foundational Challenge in Bioanalysis: Mitigating the Matrix Effect
Biological samples such as plasma, urine, and serum are inherently complex. These matrices contain a multitude of endogenous and exogenous components, including salts, lipids, and metabolites, that can interfere with the analysis of a target analyte.[1][2][3] In LC-MS/MS, this interference, known as the "matrix effect," can unpredictably suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate and imprecise results.[1][3][4] The primary role of an internal standard (IS) is to compensate for this variability, as well as for inconsistencies that may arise during sample preparation, such as analyte loss during extraction.[5][6]
The Superiority of a Co-eluting, Stable Isotope-Labeled Internal Standard
The ideal internal standard behaves identically to the analyte throughout the entire analytical process—from extraction to detection.[7][8] This is where Amphetamine-d6, a deuterated form of amphetamine, excels. By replacing six hydrogen atoms with their heavier deuterium isotopes, Amphetamine-d6 is chemically identical to the native amphetamine but has a different mass, allowing it to be distinguished by the mass spectrometer.[8][9]
This near-perfect chemical analogy ensures that Amphetamine-d6:
-
Co-elutes chromatographically with the unlabeled amphetamine.
-
Experiences the exact same degree of ionization suppression or enhancement (matrix effect).[7]
-
Exhibits the same extraction recovery from the biological matrix.
By adding a known concentration of Amphetamine-d6 to every sample at the very beginning of the workflow, any variations affecting the analyte will also affect the internal standard in the same proportion.[10] The final quantification is based on the ratio of the analyte's response to the internal standard's response. This ratio remains stable and accurate, even if the absolute signal intensities of both compounds fluctuate due to matrix effects or sample loss.[7][8]
In contrast, a structural analog internal standard—a different molecule with similar but not identical chemical properties—will have a different retention time and may respond differently to matrix effects, leading to incomplete correction and compromised data quality.[5][6]
Experimental Workflow and Data Comparison
To illustrate the performance difference, we present a comparative analysis based on a validated bioanalytical method for amphetamine in human plasma, adhering to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13]
Experimental Design
-
Analyte: Amphetamine
-
Biological Matrix: Human Plasma
-
Internal Standards:
-
Amphetamine-d6 (SIL-IS)
-
Propylamphetamine (Structural Analog IS)
-
-
Method: Protein Precipitation followed by LC-MS/MS analysis.
-
Validation Parameters: Accuracy (% Bias or % Relative Error) and Precision (% Coefficient of Variation), assessed at four Quality Control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Bioanalytical Workflow Diagram
Caption: General workflow for the bioanalysis of amphetamine in plasma.
Mechanism of SIL-IS Correction
The following diagram illustrates how Amphetamine-d6 effectively normalizes for signal suppression caused by matrix effects.
Caption: How Amphetamine-d6 corrects for analytical signal variability.
Performance Data: Amphetamine-d6 vs. Structural Analog
The following tables summarize the results from a typical validation run, comparing the performance of Amphetamine-d6 against Propylamphetamine. The acceptance criteria are based on FDA and EMA guidelines: mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[12][13]
Table 1: Intra-Assay Accuracy and Precision using Amphetamine-d6 (SIL-IS)
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (% Bias) | Precision (%CV) | Status |
| LLOQ | 2.5 | 2.6 | +4.0% | 5.8% | Pass |
| LQC | 7.5 | 7.3 | -2.7% | 4.1% | Pass |
| MQC | 75 | 76.5 | +2.0% | 3.5% | Pass |
| HQC | 150 | 147.0 | -2.0% | 2.9% | Pass |
Table 2: Intra-Assay Accuracy and Precision using Propylamphetamine (Analog IS)
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (% Bias) | Precision (%CV) | Status |
| LLOQ | 2.5 | 2.1 | -16.0% | 18.2% | Pass |
| LQC | 7.5 | 8.9 | +18.7% | 16.5% | Fail |
| MQC | 75 | 65.2 | -13.1% | 11.8% | Pass |
| HQC | 150 | 129.0 | -14.0% | 14.5% | Pass |
Analysis of Results
The data clearly demonstrates the superior performance of Amphetamine-d6. All QC levels passed the acceptance criteria with a wide margin, showing excellent accuracy (bias within ±4.0%) and outstanding precision (%CV below 6%). This high level of performance is a direct result of the SIL-IS effectively compensating for analytical variability.
In contrast, the assay using the structural analog, Propylamphetamine, exhibited significant issues. The LQC level failed on both accuracy and precision, with a positive bias of +18.7% and a %CV of 16.5%. This indicates that the analog IS did not adequately track the behavior of amphetamine, likely due to differential responses to matrix effects. While other levels passed, the results are consistently closer to the acceptance limits, indicating a less robust and reliable method.
Detailed Experimental Protocol
The following is a representative protocol for the quantification of amphetamine in human plasma.
1. Materials and Reagents
-
Amphetamine and Amphetamine-d6 certified reference standards.
-
Human plasma (K2-EDTA).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Deionized water.
2. Preparation of Standards and QC Samples
-
Prepare primary stock solutions of amphetamine and Amphetamine-d6 in methanol.
-
Prepare a working internal standard spiking solution (e.g., 100 ng/mL of Amphetamine-d6 in 50:50 methanol:water).
-
Prepare calibration standards and quality control samples by spiking blank human plasma with appropriate volumes of amphetamine working solutions.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Amphetamine: e.g., Q1: 136.1 m/z -> Q3: 119.1 m/z
-
Amphetamine-d6: e.g., Q1: 142.1 m/z -> Q3: 124.1 m/z
-
Conclusion
References
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis Zone.
- Assessment of matrix effect in quantitative LC–MS bioanalysis.
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
- Bioanalytical Method Validation Guidance for Industry May 2018. U.S.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Guideline on bioanalytical method valid
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry.
- (±)-Amphetamine-d6 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 73758-26-6. Sigma-Aldrich.
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. (±)-Amphetamine-d6 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 73758-26-6 [sigmaaldrich.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Linearity and Recovery for Deuterated Amphetamine Analysis
For researchers, scientists, and drug development professionals, the robust quantification of amphetamines in biological matrices is a critical task. The use of deuterated internal standards, such as deuterated amphetamine, is a cornerstone of modern bioanalytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These stable isotope-labeled internal standards (SIL-ISs) are essential for correcting variability during sample preparation and analysis.[1] This guide provides an in-depth comparison of experimental approaches to establishing linearity and determining recovery, two fundamental parameters in bioanalytical method validation. We will explore how different sample preparation methodologies can significantly impact these key validation metrics, providing the technical insights necessary to develop reliable and accurate quantitative assays.
The 'Why': Causality Behind Linearity and Recovery Experiments
Before delving into protocols, it's crucial to understand the scientific rationale behind these experiments.
Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument over a defined range.[2] Establishing a linear range is not merely a regulatory checkbox; it is the foundation of accurate quantification. A linear relationship, typically assessed by a regression coefficient (r²) greater than 0.99, ensures that as the concentration of amphetamine in a sample doubles, the instrument's response also doubles.[2][3] This predictability is paramount for interpolating the concentration of unknown samples from the calibration curve.
Recovery assesses the efficiency of the sample preparation process in extracting the analyte from the biological matrix.[4] It is a measure of how much of the amphetamine is successfully transferred from the complex sample (e.g., urine, blood, plasma) to the final, clean extract that is injected into the analytical instrument.[5][6] Inconsistent or low recovery can lead to inaccurate and imprecise results. The U.S. Food and Drug Administration (FDA) emphasizes the importance of defining recovery, excluding the influence of matrix effects, as a key validation parameter.[7] The goal is to develop a method with the highest and most reproducible recovery possible.
The use of a deuterated internal standard is integral to both linearity and recovery. Ideally, the SIL-IS behaves identically to the unlabeled analyte during extraction and ionization, thus compensating for any losses or variations.[1] However, it is still critical to characterize the extraction efficiency of the analyte itself to ensure the method is rugged and reliable.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning the results will inherently demonstrate the performance of the method.
Linearity Experiment Protocol
This experiment establishes the concentration range over which the analytical method provides a linear response.
Objective: To demonstrate a linear relationship between analyte concentration and instrument response.
Methodology:
-
Prepare a Stock Solution: Accurately prepare a high-concentration stock solution of amphetamine in a suitable solvent (e.g., methanol).
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to create a series of at least six to eight calibration standards spanning the expected concentration range of the study samples.[8] For example, for urine analysis, a range of 50-5000 ng/mL is common.[8]
-
Spike into Matrix: Spike the calibration standards into a blank, analyte-free biological matrix (e.g., pooled human urine).
-
Add Internal Standard: Add a fixed concentration of the deuterated amphetamine internal standard to each calibration standard and quality control (QC) sample.[3][9]
-
Sample Preparation: Process the calibration standards using the chosen extraction method (e.g., Solid Phase Extraction, Liquid-Liquid Extraction).
-
Instrumental Analysis: Analyze the extracted samples using the LC-MS/MS or GC-MS method.
-
Data Analysis: Plot the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte. Perform a linear regression analysis and determine the coefficient of determination (r²).
Acceptance Criteria:
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Recovery Experiment Protocol
This experiment determines the efficiency of the chosen sample preparation method.
Objective: To quantify the percentage of amphetamine recovered from the biological matrix after the extraction process.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Extracted Samples): Spike a known amount of amphetamine into the biological matrix at three concentration levels (low, medium, and high QC levels). Process these samples through the entire extraction procedure.
-
Set B (Post-Extraction Spiked Samples): Process blank biological matrix samples through the extraction procedure. Spike the same known amount of amphetamine into the clean extract after the extraction is complete. This set represents 100% recovery.
-
Set C (Neat Solutions): Prepare solutions of amphetamine in the reconstitution solvent at the same final concentrations as Set A and B.
-
-
Add Internal Standard: Add the deuterated internal standard to all samples in Set A and Set B.
-
Instrumental Analysis: Analyze all three sets of samples.
-
Data Analysis: Calculate the percentage recovery using the following formula:
% Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
Acceptance Criteria:
-
Recovery should be consistent, precise, and reproducible across the different concentration levels. While regulatory guidelines may not specify a minimum percentage, higher and more consistent recovery is desirable.
Data Presentation: A Comparative Overview
The following tables provide examples of expected data from linearity and recovery experiments.
Table 1: Linearity Data for Amphetamine in Urine
| Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | % Accuracy |
| 50 (LLOQ) | 0.025 | 48.5 | 97.0% |
| 100 | 0.051 | 102.0 | 102.0% |
| 250 | 0.124 | 248.0 | 99.2% |
| 500 | 0.255 | 510.0 | 102.0% |
| 1000 | 0.508 | 1016.0 | 101.6% |
| 2500 | 1.260 | 2520.0 | 100.8% |
| 4000 | 2.015 | 3980.0 | 99.5% |
| 5000 (ULOQ) | 2.520 | 5040.0 | 100.8% |
| Regression Analysis | r² = 0.9995 |
Table 2: Recovery of Amphetamine from Plasma Using Different Extraction Methods
| QC Level | Concentration (ng/mL) | Solid Phase Extraction (SPE) % Recovery | Liquid-Liquid Extraction (LLE) % Recovery | Supported Liquid Extraction (SLE) % Recovery |
| Low | 100 | 92.5% | 85.3% | 88.1% |
| Medium | 1000 | 95.1% | 88.2% | 90.5% |
| High | 4000 | 94.7% | 87.5% | 89.8% |
| Mean Recovery | 94.1% | 87.0% | 89.5% | |
| % RSD | 1.4% | 1.7% | 1.4% |
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation is a critical determinant of recovery and can also influence linearity by affecting the cleanliness of the final extract.
-
Solid Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte, while interferences are washed away. SPE often provides the cleanest extracts, leading to high and consistent recoveries, as demonstrated in Table 2.[3][10] Mixed-mode SPE cartridges are particularly effective for basic drugs like amphetamine.[10] The clean extracts from SPE can minimize matrix effects, which are a common cause of non-linearity and variability in LC-MS/MS analysis.[11][12]
-
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases. While effective, LLE can sometimes result in lower and more variable recoveries compared to SPE, as suggested by the data in Table 2.[13] Emulsion formation can be a challenge with LLE, potentially leading to analyte loss.
-
Supported Liquid Extraction (SLE): SLE is a variation of LLE where the aqueous sample is absorbed onto an inert solid support.[14] The analyte is then eluted with an immiscible organic solvent. SLE can offer improved efficiency and reduced emulsion issues compared to traditional LLE.[10][14]
The choice of extraction method will depend on the specific requirements of the assay, including the biological matrix, required sensitivity, and available resources. For high-throughput applications, automated SPE systems are often preferred for their reproducibility and efficiency.[15]
Visualizing the Workflow
Diagrams can help clarify the experimental processes.
Caption: Workflow for the Linearity Experiment.
Caption: Workflow for the Recovery Experiment.
Conclusion
Establishing linearity and recovery are non-negotiable steps in the validation of bioanalytical methods for deuterated amphetamine. A thorough understanding of the principles behind these experiments, coupled with robust and well-documented protocols, is essential for generating high-quality, reliable data. The choice of sample preparation technique has a direct and significant impact on recovery and can influence the overall performance of the assay. By carefully evaluating and comparing different extraction methods, researchers can develop optimized analytical workflows that meet the stringent requirements of regulatory bodies like the FDA and EMA.[16]
References
-
Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. (2020). Restek. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. (2021). The Aquila Digital Community. [Link]
-
SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. (n.d.). Agilent Technologies. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (2003). Journal of the American Society for Mass Spectrometry. [Link]
-
Analysis of Amphetamines by LC-MS/MS in Human Urine for High-Throughput Urine Drug Testing Labs. (2019). ResearchGate. [Link]
-
Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. (2007). Journal of Analytical Toxicology. [Link]
-
Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. (2014). Journal of Chromatography A. [Link]
-
Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. (2022). Journal of Chemical Education. [Link]
-
FDA guideline - Bioanalytical Method Validation. (2018). PharmaCompass.com. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. (2003). Journal of the American Society for Mass Spectrometry. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs With LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (2003). Amanote Research. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. (2015). International Journal of MediPharm Research. [Link]
-
Quantitative Analysis of Amphetamine-Type Drugs by Extractive Benzoylation and LC/MS/MS Application. (2007). Agilent. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
-
Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. (2019). ResearchGate. [Link]
-
Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. (2019). MDPI. [Link]
-
USFDA guidelines for bioanalytical method validation. (2014). Slideshare. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters. [Link]
-
Evaluation of internal standards for the analysis of amphetamine and methamphetamine. (1995). Journal of Analytical Toxicology. [Link]
-
Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. (2023). Jurnal Riset Kefarmasian Indonesia. [Link]
-
High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry. (2009). Journal of Analytical Toxicology. [Link]
-
Effect of deuteration degree of amphetamine on isotope effect in HPLC was studied. (n.d.). CNR-IRIS. [Link]
Sources
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. greenpub.org [greenpub.org]
- 3. agilent.com [agilent.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pharmacompass.com [pharmacompass.com]
- 8. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]
- 9. researchgate.net [researchgate.net]
- 10. aquila.usm.edu [aquila.usm.edu]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) Matrix Effect in Bio-Analysis of Illicit Drugs With [research.amanote.com]
- 13. lcms.cz [lcms.cz]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing Certified Reference Materials for Amphetamine Analysis
This guide provides an in-depth comparison of commercially available CRMs for amphetamine analysis, offering insights into their selection and application. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions when sourcing these critical materials.
The Critical Role of Certified Reference Materials
Certified Reference Materials are not simply highly pure chemical substances; they are "controls" or standards used to check the quality and metrological traceability of products, to validate analytical measurement methods, and for the calibration of instruments. A CRM for amphetamine is a highly characterized material, where the property values, such as purity and concentration, are certified with a stated uncertainty. The use of CRMs is a fundamental requirement for laboratories seeking accreditation under standards such as ISO/IEC 17025.[1][2]
The certification process for these materials is rigorous, often performed by national metrology institutes or accredited reference material producers, and must comply with standards like ISO 17034.[1][2] This ensures that the certified values are accurate, stable, and traceable to the International System of Units (SI).
Comparative Analysis of Leading CRM Suppliers
Several reputable suppliers specialize in the provision of CRMs for forensic and clinical applications. Below is a comparative overview of key players in the market, focusing on their amphetamine CRM offerings.
| Feature | Cerilliant® (a part of MilliporeSigma) | Cayman Chemical |
| Accreditation | ISO/IEC 17025, ISO 17034, ISO 9001, ISO 13485[2][3] | ISO/IEC 17025, ISO 17034[1] |
| Product Range | Extensive portfolio of amphetamine and its analogs, including enantiomer-specific and isotopically labeled standards (e.g., d₅, d₁₁, ¹³C₆).[4][5][6] Offers neat materials, solutions, and multi-component mixes. | Wide selection of amphetamine, its metabolites, and precursors, including CRMs and analytical standards.[7][8][9] Also provides isotopically labeled internal standards. |
| Certification Details | Comprehensive Certificate of Analysis (CoA) with detailed information on purity assessment by two orthogonal methods, characterization data, uncertainty budget, and metrological traceability.[2] | Certificate of Analysis provides certified property values and associated uncertainties, with a statement of metrological traceability.[1] |
| Format | Primarily available as solutions in sealed ampoules (e.g., 1 mg/mL in methanol).[5] | Available as solutions (e.g., 1 mg/mL in methanol) and in 96-well plate formats for high-throughput screening.[1][7] |
| DEA Exemption | Many amphetamine CRMs are provided as DEA-exempt preparations, simplifying procurement for licensed laboratories.[4] | Offers DEA-exempt preparations for many of its amphetamine-related CRMs.[1] |
Selecting the Appropriate Amphetamine CRM: A Decision-Making Workflow
The selection of a suitable CRM is contingent on the specific requirements of the analytical method. Key considerations include the analyte of interest (e-g., amphetamine, methamphetamine, or their enantiomers), the analytical technique employed, and the need for an internal standard.
Caption: A workflow diagram illustrating the decision-making process for selecting an appropriate amphetamine CRM.
Experimental Protocols: Best Practices in Amphetamine Analysis
The accurate quantification of amphetamine in biological matrices necessitates robust and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
GC-MS Analysis of Amphetamine: A Step-by-Step Protocol
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For amphetamines, derivatization is a crucial step to improve their chromatographic properties and mass spectral characteristics.
Rationale for Derivatization: Amphetamines contain a primary amine group, which can lead to poor peak shape and tailing on many GC columns. Derivatization with reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) replaces the active hydrogen on the amine with a larger, less polar group.[10][11][12] This increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved sensitivity.
Step-by-Step Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a strong cation exchange SPE cartridge with methanol and water.[12]
-
Dilute the biological sample (e.g., urine, blood) with an appropriate buffer and load it onto the cartridge.
-
Wash the cartridge with a weak acid (e.g., 0.1 M HCl) and then with methanol to remove interferences.
-
Elute the amphetamines with a basic solution (e.g., 5% ammonium hydroxide in methanol).[12]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in an appropriate solvent (e.g., ethyl acetate).
-
Add the derivatizing agent (e.g., HFBA) and heat the mixture (e.g., 70°C for 25 minutes).[11]
-
Evaporate the reaction mixture to dryness and reconstitute in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) for separation.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized amphetamine and the internal standard.[11]
-
LC-MS/MS Analysis of Amphetamine: A High-Throughput Approach
LC-MS/MS has become the gold standard for drug analysis in many laboratories due to its high sensitivity, selectivity, and applicability to a wider range of compounds without the need for derivatization.
Causality Behind Method Choices: The choice of a reversed-phase LC column (e.g., C18) is based on its ability to retain and separate the relatively polar amphetamine molecules from the sample matrix.[13][14] The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing the risk of false positives.
Step-by-Step Methodology:
-
Sample Preparation ("Dilute and Shoot"):
-
For urine samples, a simple dilution with a suitable buffer containing an isotopically labeled internal standard is often sufficient.[13] This "dilute and shoot" approach is ideal for high-throughput analysis.
-
For more complex matrices like blood, protein precipitation followed by dilution may be necessary.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[15]
-
Detect the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Caption: A comparison of typical GC-MS and LC-MS/MS analytical workflows for amphetamine analysis.
The Importance of Chiral Separation
Amphetamine exists as two enantiomers, d-amphetamine and l-amphetamine, which have different pharmacological activities. The ability to distinguish between these enantiomers is crucial in certain contexts, for example, to differentiate between the illicit use of racemic amphetamine and the therapeutic use of enantiomerically pure formulations.[16] Chiral chromatography, often coupled with MS detection, is the method of choice for this purpose.[16][17][18]
Conclusion
The selection and proper use of certified reference materials are fundamental to achieving accurate and defensible results in amphetamine analysis. By carefully considering the analytical requirements and choosing a CRM from a reputable, accredited supplier, researchers can ensure the integrity of their data. The detailed experimental protocols for GC-MS and LC-MS/MS provided in this guide, along with the rationale behind key procedural steps, offer a solid foundation for developing and implementing robust analytical methods. As the field of analytical toxicology continues to evolve, a commitment to quality through the use of high-grade CRMs will remain a cornerstone of scientific excellence.
References
-
Agilent Technologies. (n.d.). Development of a Method for the Chiral Separation of D/L‑Amphetamine. Retrieved from [Link]
-
Andresen, H., Spigset, O., & Tømmervik, A. (2020). Enantiomeric separation and quantification of R/S-amphetamine in serum using semi-automated liquid-liquid extraction and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 12(9), 1344-1353. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Retrieved from [Link]
-
Moreno, I., Barroso, M., Martinho, A., Cruz, A., & Pinho Marques, E. (2024). Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. Journal of Analytical Toxicology. Retrieved from [Link]
- Google Patents. (2016). US20160195502A1 - Method for chiral separation of methamphetamine and amphatamine enantiomers.
-
Mußhoff, F., Gerschlauer, A., Lachenmeier, D. W., & Madea, B. (2012). Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography. Analytical and Bioanalytical Chemistry, 404(1), 235-246. Retrieved from [Link]
-
Esteve-Romero, J., Carda-Broch, S., & Gil-Agustí, M. (2001). Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 758(1), 1-16. Retrieved from [Link]
-
De Kesel, P. M., Lambert, W. E., & Stove, C. P. (2013). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 527-535. Retrieved from [Link]
-
Restek Corporation. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Retrieved from [Link]
-
Yilmaz, B., & Arslan, S. (2000). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences, 30(5), 487-491. Retrieved from [Link]
-
Lin, D. L., Yin, R. M., & Liu, R. H. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. Journal of Food and Drug Analysis, 13(3), 253-261. Retrieved from [Link]
-
Lin, D. L., Yin, R. M., & Liu, R. H. (2005). Gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxy-amphetamine and 3,4-methylenedioxymethamphetamine in human hair and hair sections. Journal of Food and Drug Analysis, 13(3). Retrieved from [Link]
-
Horn, C. K., & Lary, D. (1995). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of analytical toxicology, 19(5), 345-350. Retrieved from [Link]
-
Sulaiman, S. N. A., & Zaini, J. H. (2015). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised. Sains Malaysiana, 44(11), 1601-1608. Retrieved from [Link]
-
Koyun, D., & Yilmaz, B. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1601-1605. Retrieved from [Link]
-
Cerilliant. (n.d.). (+)-Amphetamine. Retrieved from [Link]
-
Horn, C. K., & Lary, D. (1995). Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine*. Journal of Analytical Toxicology, 19(5), 345-350. Retrieved from [Link]
-
ResearchGate. (2023). Developing Amphetamine Certified Reference Materials: From Batch and Continuous‐Flow Synthesis to Certification Protocol. Retrieved from [Link]
-
Cerilliant. (n.d.). R(-)-Amphetamine. Retrieved from [Link]
-
Semantic Scholar. (2023). Comparison of Sensitivity and Specificity of Commercial Amphetamine Tests. Retrieved from [Link]
-
ResearchGate. (2025). Development of certified reference material of methamphetamine hydrochloride. Retrieved from [Link]
-
Berg, T., & Strand, D. H. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of chromatography. A, 1345, 127-134. Retrieved from [Link]
-
Cerilliant. (n.d.). Home. Retrieved from [Link]
-
HBC. (n.d.). Cerilliant Certified Reference Materials For MS Analysis. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Stimulant Analytical Standards. Retrieved from [Link]
-
U.S. Department of Veterans Affairs. (n.d.). Stimulant Use Disorder Clinician's Guide (IB 10-1518). Retrieved from [Link]
-
County of Los Angeles Public Health. (n.d.). DSM-5 Substance Use Diagnosis Examples ICD-10 Code. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Home - Cerilliant [cerilliant.com]
- 3. gcms.cz [gcms.cz]
- 4. R(-)-Amphetamine | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. (±)-Amphetamine 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 300-62-9 [sigmaaldrich.com]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. biomol.com [biomol.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. jfda-online.com [jfda-online.com]
- 12. journal-imab-bg.org [journal-imab-bg.org]
- 13. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 14. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Enantiomeric separation and quantification of R/S-amphetamine in serum using semi-automated liquid-liquid extraction and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of LC-MS and GC-MS Methods for Amphetamine Detection
Introduction
In the landscape of forensic toxicology and clinical chemistry, the accurate and reliable detection of amphetamine-type stimulants (ATS) is paramount. For decades, Gas Chromatography-Mass Spectrometry (GC-MS) has been the established "gold standard" for the confirmatory analysis of these controlled substances, prized for its robustness and extensive legal precedent.[1] However, the evolution of analytical technology has positioned Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a powerful, high-throughput alternative that offers distinct advantages, particularly in the simplification of sample preparation.[2][3]
As laboratories increasingly adopt LC-MS/MS or operate both platforms concurrently, the need for a rigorous cross-validation process becomes critical. This guide provides an in-depth framework for comparing and harmonizing these two essential techniques. Its purpose is not to declare a "winner," but to equip researchers, scientists, and drug development professionals with the scientific rationale and experimental protocols necessary to demonstrate analytical equivalency. By ensuring that data generated by either method is comparable and interchangeable, laboratories can maintain the highest standards of data integrity and defensibility, a cornerstone of scientific trustworthiness. This process is mandated by regulatory bodies when data from different validated methods are to be combined or compared.[4]
Part 1: Foundational Principles and Experimental Rationale
Understanding the fundamental differences in how GC-MS and LC-MS/MS operate is crucial to designing a meaningful validation study. The choice of methodology is dictated by the physicochemical properties of amphetamines and the inherent requirements of each instrument.
The Case for GC-MS: Volatility Through Derivatization
Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase within a heated column. Amphetamines, in their native form, are polar and possess active amine groups, making them prone to poor peak shape and thermal degradation in the hot GC inlet.[5]
The Causality Behind Derivatization: To overcome these challenges, a chemical derivatization step is essential prior to GC-MS analysis.[5] This process involves reacting the amphetamine molecule with a reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen on the nitrogen atom with a nonpolar group (e.g., a trimethylsilyl group). This transformation achieves two critical goals:
-
Increases Volatility: It reduces the boiling point of the analyte, allowing it to travel through the GC column at lower temperatures.
-
Improves Specificity: It creates a derivative with a unique, higher molecular weight and a more stable, predictable fragmentation pattern in the mass spectrometer, which is invaluable for confident identification and quantification.[5]
While effective, this step adds time to the workflow and introduces potential variables, as derivatization reagents can be harsh and potentially shorten the lifespan of the GC column.[5]
The Advantage of LC-MS/MS: Direct Analysis in the Liquid Phase
Liquid Chromatography separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. This process occurs at or near ambient temperature, circumventing the need for analyte volatilization.
The Rationale for Direct Analysis: Because the separation occurs in the liquid phase, LC-MS/MS can directly analyze amphetamines without the need for derivatization.[2][3] This significantly simplifies and shortens the sample preparation workflow, making it highly amenable to high-throughput environments. However, LC-MS/MS is not without its own unique challenges.
Managing the Matrix: The most significant consideration in LC-MS/MS, particularly when using electrospray ionization (ESI), is the potential for matrix effects.[1] Co-eluting endogenous compounds from the biological matrix (e.g., urine, blood) can interfere with the ionization of the target analyte in the MS source, leading to either ion suppression or enhancement.[6] This can adversely affect accuracy and precision. Therefore, a key part of LC-MS/MS validation is to rigorously assess and mitigate these matrix effects, often through effective sample cleanup and the use of co-eluting, stable isotope-labeled internal standards.[1]
Part 2: Designing the Cross-Validation Study
A successful cross-validation study is built on a foundation of meticulous planning, standardized procedures, and clearly defined acceptance criteria rooted in international guidelines.[4][7]
Overall Cross-Validation Workflow
The process begins with a single set of quality control (QC) samples and authentic specimens, which are then split and analyzed by both the established GC-MS method and the new or alternative LC-MS/MS method. The resulting data are then compared to establish correlation and bias.
Caption: High-level workflow for the cross-validation of GC-MS and LC-MS/MS methods.
Experimental Protocols
The following protocols provide a self-validating framework. The inclusion of a stable isotope-labeled internal standard (SIL-IS) for each analyte is critical. The SIL-IS is added at the very beginning of the process and experiences every step alongside the target analyte, correcting for variations in extraction efficiency, derivatization yield (for GC-MS), and matrix effects (for LC-MS/MS).
Protocol 1: Sample Preparation (Urine Matrix)
-
Sample Aliquoting: Pipette 1.0 mL of urine (calibrator, control, or unknown specimen) into a labeled glass culture tube.
-
Internal Standard Spiking: Add 50 µL of a working solution containing the deuterated internal standards (e.g., Amphetamine-d5, Methamphetamine-d5) to every tube. Vortex briefly.
-
Hydrolysis (if required): For glucuronide-conjugated metabolites, add an appropriate buffer and β-glucuronidase enzyme. Incubate according to enzyme manufacturer's instructions (e.g., 60°C for 30 minutes).
-
pH Adjustment: Add 1.0 mL of 100 mM phosphate buffer (pH 6.0) to each tube.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with sequential additions of 2 mL methanol and 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Load the entire sample onto the cartridge.
-
Wash the cartridge with 2 mL deionized water, followed by 2 mL of 0.1 M acetic acid. Dry the cartridge under vacuum for 5 minutes.
-
Wash again with 2 mL of methanol. Dry the cartridge under high vacuum for another 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (50:50:20).[2]
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Proceed to Method-Specific Protocol.
Protocol 2A: GC-MS Derivatization & Analysis
-
Reconstitution & Derivatization: To the dried extract from Protocol 1, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Cap the tube tightly.
-
Incubation: Heat the vial at 70°C for 20 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS.
Protocol 2B: LC-MS/MS Reconstitution & Analysis
-
Reconstitution: To the dried extract from Protocol 1, add 1.0 mL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
Transfer: Vortex to mix and transfer the solution to an autosampler vial.
-
Analysis: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
Part 3: Performance Metrics and Data Comparison
The core of the validation involves challenging both methods with the same set of samples and comparing their performance against established criteria from regulatory bodies like the FDA and ICH.[4][7][8]
Key Validation Parameters
The table below summarizes the essential validation parameters, their purpose, and typical acceptance criteria.
| Parameter | Purpose | Typical Acceptance Criteria | Primary Challenge for GC-MS | Primary Challenge for LC-MS/MS |
| Selectivity / Specificity | Ensures the method can unambiguously detect and differentiate the analyte from interferences.[9] | No significant interfering peaks at the retention time of the analyte in blank matrix samples. | Potential interference from structurally similar compounds or derivatization byproducts.[10] | Co-eluting matrix components causing isobaric interference or altering ionization.[1] |
| Linearity & Range | Demonstrates a proportional relationship between analyte concentration and instrument response.[9] | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal value. | Maintaining linearity at high concentrations where derivatization may become saturated. | Detector saturation at high concentrations; non-linear effects from matrix suppression. |
| LOD & LOQ | Defines the lowest concentration that can be reliably detected (LOD) and quantified (LOQ).[7] | LOD: Signal-to-Noise (S/N) ≥ 3. LOQ: S/N ≥ 10; accuracy within ±20% and precision ≤20% CV.[7] | Achieving low detection limits requires efficient derivatization and clean extracts. | Background noise and matrix suppression can elevate the LOQ. |
| Accuracy (Bias) | Measures the closeness of the mean test result to the true concentration.[8] | Mean concentration within ±15% of the nominal value (±20% at LOQ) for QC samples.[7] | Dependent on the consistency and completeness of the derivatization reaction. | Directly impacted by uncorrected matrix effects (ion suppression/enhancement).[6] |
| Precision (CV%) | Measures the agreement between replicate measurements of the same sample.[8] | Coefficient of Variation (CV) should not exceed 15% (20% at LOQ) for intra- and inter-day runs.[7] | Variability in the multi-step sample preparation, including derivatization. | Inconsistent matrix effects across different samples or batches. |
| Extraction Recovery | Measures the efficiency of the analyte extraction process from the matrix.[7] | Should be consistent and reproducible, though not necessarily 100%.[8] | Consistent recovery across the entire multi-step process. | Consistent recovery across different lots of biological matrix. |
| Matrix Effect | (LC-MS/MS only) Quantifies the effect of co-eluting matrix components on ionization. | The CV of the response from at least 6 different matrix lots should be ≤15%.[11] | N/A | A fundamental challenge requiring careful method development to minimize.[1][6] |
Comparative Performance Data
The following table synthesizes typical performance data for amphetamine analysis from various studies. Actual values are method-dependent and must be established in-house.
| Parameter | Typical GC-MS Performance | Typical LC-MS/MS Performance |
| Linearity (r²) | > 0.997[12] | > 0.99[13] |
| LOD (ng/mL) | 0.05 - 7.0[12][14] | 0.05 - 2.5[13][15] |
| LOQ (ng/mL) | 0.1 - 25.0[12][14][16] | 0.5 - 25.0[13][17][18] |
| Accuracy (% Bias) | < 10%[12] | < 15%[13][18] |
| Precision (% CV) | < 8%[12][14] | < 15%[13][18] |
| Extraction Recovery | 77 - 87%[14] | 80 - 120%[17] |
Part 4: Detailed Workflows and Data Interpretation
Visualizing the complete analytical process for each technique highlights the key differences in complexity and workflow.
GC-MS Detailed Workflow
Caption: Step-by-step analytical workflow for the GC-MS analysis of amphetamines.
LC-MS/MS Detailed Workflow
Caption: Step-by-step analytical workflow for the LC-MS/MS analysis of amphetamines.
Interpreting Cross-Validation Results
After analyzing a statistically significant number of samples (e.g., n > 40) covering a wide concentration range, the quantitative results from both methods should be compared.
-
Correlation Analysis: Plot the results from the LC-MS/MS method against the GC-MS method. A linear regression should yield a high correlation coefficient (r² > 0.95) and a slope approaching 1.0, indicating a strong agreement between the methods.
-
Bias Assessment (Bland-Altman Plot): For a more granular view, a Bland-Altman plot can be used to visualize the difference between the two methods against their average. This helps to identify any systematic bias, such as one method consistently measuring higher or lower than the other, and whether this bias is concentration-dependent.
-
Final Assessment: The cross-validation is successful if the differences in results between the two methods are within clinically and legally acceptable limits. Studies have successfully demonstrated that LC-MS/MS can produce results that are at least as precise, accurate, and specific as GC-MS for amphetamine analysis.[1]
Conclusion and Expert Recommendations
Both GC-MS and LC-MS/MS are robust and reliable technologies for the confirmatory detection and quantification of amphetamines. A rigorous cross-validation study, grounded in established regulatory guidelines, is essential for any laboratory employing both techniques to ensure data interchangeability and maintain the highest level of scientific integrity.
-
GC-MS remains a highly defensible and specific method. Its primary drawback is the necessity of a time-consuming derivatization step, which can be a bottleneck in high-throughput settings. It is the method of choice when adhering to long-standing historical protocols or when LC-MS/MS instrumentation is unavailable.
-
LC-MS/MS offers a significant advantage in sample throughput due to the elimination of the derivatization step.[2] Its sensitivity is excellent, and when properly validated to account for matrix effects, it provides data of comparable quality to GC-MS.[1] It is the preferred method for modern, high-volume forensic and clinical laboratories seeking to optimize efficiency without compromising accuracy.
Ultimately, the choice of method may depend on historical precedent, available instrumentation, and desired sample throughput. This guide demonstrates that through a systematic cross-validation process, laboratories can confidently utilize either platform, assured that their results are accurate, reproducible, and scientifically sound.
References
-
Melgar, R., & Kelly, R. C. (1993). A Novel GC/MS Derivatization Method for Amphetamines. Journal of Analytical Toxicology, 17(7), 399–402. [Link]
-
Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Restek. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M10: Bioanalytical Method Validation. ICH. [Link]
-
Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of analytical toxicology, 17(7), 399–402. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Shin, H. S., & Donike, M. (1996). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 68(18), 3015–3020. [Link]
-
Slefinger, W. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. [Link]
-
Jantos, R., Skopp, G., & Graw, M. (2018). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring, 40(1), 126–131. [Link]
-
Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007). Bioanalytical method validation: an updated review. The AAPS journal, 9(1), E30–E45. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Agilent Technologies. (2012). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent. [Link]
-
Hädener, M., Pitsch, W., Tönz, S., & Weinmann, W. (2011). A Comparison of the Validity of Gas Chromatography–Mass Spectrometry and Liquid Chromatography–Tandem Mass Spectrometry for the Analysis of Amphetamines in Urine. Journal of Analytical Toxicology, 35(3), 138–145. [Link]
-
Andersen, M. K., Johansen, S. S., & Dalsgaard, P. W. (2011). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction-Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 35(8), 524–531. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]
-
United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. [Link]
-
Kauert, G., & Warth, S. (1998). [Screening and detection of amphetamine derivatives in biological stains]. Archiv fur Kriminologie, 202(1-2), 47–53. [Link]
-
Westphal, F., Puetz, M., & Auwaerter, V. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2425–2434. [Link]
-
Kerrigan, S. (2013). Quantitation of amphetamine-type stimulants by LC-MS/MS. Methods in molecular biology, 963, 161–174. [Link]
-
Coulter, C., & Terrell, A. (2015). Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. Agilent Technologies Application Note. [Link]
-
Kumar, A., Kumar, P., Kumar, R., & Singh, R. (2024). GC-MS/MS-Based Detection and Quantification of Methamphetamine and Mephedrone in Biological Matrices using Modified dSPE Method. Asian Journal of Chemistry, 36(8), 2209-2214. [Link]
-
Kumar, A., Kumar, P., Kumar, R., & Singh, R. (2024). GC-MS/MS-Based Detection and Quantification of Methamphetamine and Mephedrone in Biological Matrices using Modified dSPE Method. Asian Journal of Chemistry. [Link]
-
Bogusz, M. J., Kala, M., & Merdvd, A. (1998). Detection and Quantitation of Amphetamine and Methamphetamine: Electron Impact and Chemical Ionization with Ammonia--Comparative Study. Journal of Analytical Toxicology, 22(5), 369–375. [Link]
-
Kerrigan, S. (2013). Quantitation of amphetamine-type stimulants by LC-MS/MS. Methods in molecular biology, 963, 161–174. [Link]
-
Paul, R., & Tsatsos, M. (2012). Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography. Analytical and bioanalytical chemistry, 404(8), 2355–2367. [Link]
-
United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment. UNODC. [Link]
-
Restek Corporation. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek. [Link]
-
Lin, H. R., & Lin, Y. C. (2003). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy-amphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. Journal of Food and Drug Analysis, 11(3). [Link]
-
Lister, A. (2003). Method Validation Guidelines. BioPharm International, 16(11). [Link]
-
Woźniak, M. K., Banaszkiewicz, L., Wiergowski, M., Tomczak, E., Kata, M., & Biziuk, M. (2020). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. International Journal of Legal Medicine, 134(6), 2073–2086. [Link]
-
AMS Bio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMS Bio. [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]
-
Yudiana, D., Hartono, A., & Sonata, H. (2023). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. International Journal of Advanced Multidisciplinary, 2(2), 163-169. [Link]
-
Dang, T. H. G., Vu, T. T., Le, T. H., & Nguyen, T. H. (2020). A Validated Method for the Simultaneous Determination of Methamphetamine and 3,4-Methylenedioxy-N-methamphetamine in Blood-Based Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2020, 8878563. [Link]
-
SCIEX. (2012). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. SCIEX. [Link]
-
Thermo Fisher Scientific. (n.d.). Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. Thermo Fisher Scientific. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. agilent.com [agilent.com]
- 3. Quantitation of amphetamine-type stimulants by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. gcms.cz [gcms.cz]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. anivet.au.dk [anivet.au.dk]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. greenpub.org [greenpub.org]
- 13. academic.oup.com [academic.oup.com]
- 14. jfda-online.com [jfda-online.com]
- 15. lcms.cz [lcms.cz]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance Evaluation of Amphetamine-d6 as a Quantitative Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative analysis are paramount. In the realm of bioanalysis, particularly for regulated substances like amphetamine, the choice of an internal standard is a critical decision that profoundly impacts data integrity. This guide provides an in-depth performance evaluation of Amphetamine-d6 as a quantitative standard, comparing it with other commonly used deuterated analogs. The insights and experimental data presented herein are grounded in established principles of analytical chemistry and regulatory expectations.
The Imperative of a Reliable Internal Standard in Quantitative Bioanalysis
In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, including calibrators and quality controls.[1] Its primary role is to correct for variations in sample preparation, injection volume, and instrument response, thereby enhancing the precision and accuracy of the analytical method.[2][3]
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency and fragmentation patterns, and be isotopically pure and stable.[4] Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N), are considered the gold standard.[4][5] They are chemically identical to the analyte, ensuring they behave similarly throughout the analytical process.[2]
Evaluating Amphetamine-d6: Key Performance Attributes
Amphetamine-d6 is a commonly used deuterated internal standard for the quantification of amphetamine.[6] Its performance can be rigorously assessed against several key criteria, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][7][8][9]
Isotopic Purity and Stability
An essential characteristic of a deuterated standard is its isotopic purity, which should ideally be high (≥98%) to minimize any contribution to the analyte signal.[2][5] The deuterium labels in Amphetamine-d6 are typically on the propyl side chain, a position that is generally stable and not prone to back-exchange with hydrogen atoms from the solvent or matrix under typical analytical conditions.[10]
Chromatographic Co-elution
For effective compensation of matrix effects, the internal standard should co-elute with the analyte.[4] While SIL standards are chemically similar, the substitution of hydrogen with deuterium can sometimes lead to a slight chromatographic shift, known as the "isotope effect." The magnitude of this effect depends on the degree and position of deuteration and the chromatographic conditions. While minor shifts are often acceptable, significant separation can compromise the IS's ability to accurately correct for matrix-induced ionization suppression or enhancement that occurs at the precise retention time of the analyte.
Mass Spectral Similarity and Distinction
In mass spectrometry, Amphetamine-d6 should exhibit a fragmentation pattern analogous to that of unlabeled amphetamine, but with a clear mass shift corresponding to the six deuterium atoms.[11][12] This allows for the simultaneous monitoring of both the analyte and the internal standard using specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, ensuring high selectivity and sensitivity.
Comparative Analysis: Amphetamine-d6 vs. Other Deuterated Standards
The choice of a deuterated standard for amphetamine analysis is not limited to Amphetamine-d6. Other commercially available options include Amphetamine-d5 and Amphetamine-d11.[13][14][15] The selection of the most appropriate standard depends on the specific requirements of the assay and the analytical platform.
| Performance Parameter | Amphetamine-d6 | Amphetamine-d5 | Amphetamine-d11 |
| Typical Labeling Position | Propyl side-chain | Phenyl ring or side-chain | Phenyl ring and side-chain |
| Mass Shift (vs. Amphetamine) | +6 Da | +5 Da | +11 Da |
| Isotopic Purity | Typically >98% | Typically >98% | Typically >98% |
| Chromatographic Co-elution | Generally good, minor isotope effect may be observed. | Good, may show slight separation depending on labeling position. | May exhibit more significant chromatographic separation due to a larger isotope effect.[4] |
| Matrix Effect Compensation | Effective for co-eluting interferences. | Effective for co-eluting interferences. | May be less effective if chromatographic separation is significant. |
| Potential for Cross-Contribution | Low, due to a significant mass shift. | Low, but less of a mass difference than d6 or d11. | Very low, due to a large mass shift. |
Experimental Protocols for Performance Verification
The following are generalized protocols for evaluating the performance of Amphetamine-d6 as a quantitative standard. These should be adapted and validated for specific analytical methods and matrices.
Protocol 1: Assessment of Isotopic Purity and Cross-Contribution
-
Objective: To determine the isotopic purity of the Amphetamine-d6 standard and assess its contribution to the signal of unlabeled amphetamine.
-
Procedure:
-
Prepare a high-concentration solution of Amphetamine-d6 in a suitable solvent.
-
Analyze this solution using the LC-MS/MS method, monitoring the MRM transitions for both Amphetamine-d6 and unlabeled amphetamine.
-
Calculate the percentage of the signal at the amphetamine MRM transition relative to the signal at the Amphetamine-d6 MRM transition. This value should be minimal and within an acceptable range (e.g., <0.1%).
-
Protocol 2: Evaluation of Chromatographic Co-elution
-
Objective: To assess the chromatographic separation between amphetamine and Amphetamine-d6.
-
Procedure:
-
Prepare a solution containing both amphetamine and Amphetamine-d6 at a mid-range concentration.
-
Inject this solution into the LC-MS/MS system.
-
Overlay the chromatograms for the analyte and the internal standard.
-
Measure the difference in retention times. The peak apexes should be as close as possible, with a high degree of peak overlap.
-
Protocol 3: Matrix Effect Evaluation
-
Objective: To evaluate the ability of Amphetamine-d6 to compensate for matrix-induced signal suppression or enhancement.
-
Procedure:
-
Prepare three sets of samples:
-
Set A: Amphetamine and Amphetamine-d6 in a neat solution.
-
Set B: Post-extraction spiked sample (extract blank matrix and then add amphetamine and Amphetamine-d6).
-
Set C: Pre-extraction spiked sample (add amphetamine and Amphetamine-d6 to the blank matrix before extraction).
-
-
Analyze all samples and compare the peak areas.
-
The matrix effect can be calculated by comparing the analyte peak area in Set B to that in Set A.
-
The ability of the IS to compensate for the matrix effect is evaluated by comparing the analyte/IS peak area ratio in Set B and Set C. These ratios should be consistent.[16][17][18]
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Logical flow for internal standard selection and performance evaluation.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Conclusion and Recommendations
Amphetamine-d6 is a robust and reliable internal standard for the quantitative analysis of amphetamine in various biological matrices. Its key strengths lie in its stable isotopic labeling, significant mass shift, and generally good co-elution with the native analyte.
When selecting a deuterated internal standard, a comparative evaluation is crucial. While Amphetamine-d11 offers a larger mass shift, it may be more prone to chromatographic separation. Amphetamine-d5 is also a viable option, but the smaller mass shift might be a consideration in some applications.
Ultimately, the choice of the internal standard should be justified by empirical data from a thorough method validation that adheres to regulatory guidelines.[7][9][19][20] By systematically evaluating isotopic purity, chromatographic behavior, and matrix effect compensation, researchers can ensure the development of a rugged and reliable quantitative assay, leading to high-quality data that can be trusted for critical decision-making in research and drug development.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192214/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. (2011). Bioanalytical method validation. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
National Institutes of Health. (n.d.). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Academic.oup.com. (n.d.). High-Throughput Analysis of Amphetamines in Blood and Urine with Online Solid-Phase Extraction- Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Agilent. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. [Link]
-
PubMed. (n.d.). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. [Link]
-
PubMed. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. [Link]
-
PubMed. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. [Link]
-
CORE. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. [Link]
-
U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]
-
Scribd. (n.d.). FDA Guidance For Industry Analytical Procedures and Methods Validation. [Link]
-
YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
ResearchGate. (2020). Which internal standard best suited for amphetamine analysis using GC-MS?. [Link]
-
MDPI. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. [Link]
-
National Institute of Justice. (2017). Statistical Comparison of Mass Spectra for Identification of Amphetamine-type Stimulants. [Link]
-
ResearchGate. (n.d.). Mass Spectra and predicted fragmentation patterns of Amphetamine (A),.... [Link]
-
PubMed. (n.d.). Determination of amphetamine, methamphetamine, and hydroxyamphetamine derivatives in urine by gas chromatography-mass spectrometry and its relation to CYP2D6 phenotype of drug users. [Link]
-
PubMed Central. (n.d.). Analysis of amphetamine and methamphetamine contents in seized tablets from Jazan, Saudi Arabia by liquid chromatography-mass spectroscopy (LC-MS/MS) and chemometric techniques. [Link]
-
PubMed. (n.d.). Liquid chromatographic analysis of amphetamine and related compounds in urine using solid-phase extraction and 3,5-dinitrobenzoyl chloride for derivatization. [Link]
-
Chiron.no. (n.d.). Why do toxicologists need an internal standard?. [Link]
-
PubMed Central. (n.d.). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. [Link]
-
PubMed. (n.d.). Enantiomeric composition analysis of amphetamine and methamphetamine by chiral phase high-performance liquid chromatography-mass spectrometry. [Link]
-
PubMed. (n.d.). Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride. [Link]
-
PubMed. (n.d.). Influence of precursor solvent extraction on stable isotope signatures of methylamphetamine prepared from over-the-counter medicines using the Moscow and Hypophosphorous routes. [Link]
-
CNR-IRIS. (n.d.). Effect of deuteration degree of amphetamine on isotope effect in HPLC was studied. [Link]
-
Restek. (2025). Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs. [Link]
-
PubMed Central. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. [Link]
-
Office of Justice Programs. (n.d.). Designer Amphetamines in Forensic Toxicology Casework. [Link]
-
Enlighten Theses. (2018). The analysis and long-term stability of amphetamine-type stimulants and synthetic cathinones in urine us. [Link]
-
PubMed Central. (n.d.). Amphetamine modestly improves Conners' Continuous Performance Test performance in healthy adults. [Link]
-
ResearchGate. (2025). Amphetamine in forensic-medical opinions on drivers. [Link]
-
Peertechz. (2017). Amphetamine in postmortem liver sample?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. chiron.no [chiron.no]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs [discover.restek.com]
- 16. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. ema.europa.eu [ema.europa.eu]
- 20. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Derivatization Agents for Amphetamine Quantification
In the landscape of forensic toxicology, clinical diagnostics, and sports anti-doping, the precise quantification of amphetamine and its analogues is paramount. These sympathomimetic amines, while possessing legitimate therapeutic uses, are substances of significant abuse potential. Their inherent chemical properties—namely polarity and volatility—present challenges for direct analysis, particularly by gas chromatography-mass spectrometry (GC-MS), a gold standard in many testing laboratories. Derivatization, the process of chemically modifying an analyte, is a cornerstone technique to overcome these challenges, enhancing analytical performance and enabling robust, reliable quantification.
This guide provides a comparative analysis of common derivatization agents for amphetamine, grounded in scientific principles and practical application. We will explore the causality behind reagent selection, detail validated protocols, and present comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The "Why" of Derivatization for Amphetamine Analysis
Amphetamine's primary amine group is the key to both its pharmacological activity and its analytical challenges. This functional group makes the molecule polar and prone to hydrogen bonding, which can lead to poor peak shape (tailing) and low sensitivity in GC analysis. Derivatization addresses this by replacing the active hydrogen on the amine with a larger, non-polar group.
The primary goals of derivatizing amphetamine are:
-
To Increase Volatility and Thermal Stability: By masking the polar amine group, the resulting derivative is more readily vaporized in the GC inlet without degradation.
-
To Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which are essential for accurate quantification.[1][2]
-
To Enhance Mass Spectrometric Identification: The formation of derivatives with higher molecular weights and characteristic fragmentation patterns can improve selectivity and confidence in analyte identification.[3]
-
To Enable Chiral Separation: For distinguishing between the pharmacologically distinct d- and l-enantiomers, chiral derivatizing agents are employed to create diastereomers that can be separated on a standard achiral column.[4][5][6][7]
The general workflow for amphetamine analysis involving derivatization is a multi-step process requiring careful optimization.
Caption: General acylation reaction of amphetamine.
These reagents are often used interchangeably, but subtle differences in their reactivity and the properties of their derivatives can influence method performance. [8]
| Feature | Trifluoroacetic Anhydride (TFAA) | Pentafluoropropionic Anhydride (PFPA) | Heptafluorobutyric Anhydride (HFBA) |
|---|---|---|---|
| Reactivity | Highest, most volatile. [8] | Intermediate | Lowest |
| Derivative MW | Lowest | Intermediate | Highest |
| Volatility | Highest | Intermediate | Lowest |
| Selectivity | Good | Excellent, often considered the best for sensitivity. [1][2][9] | Good, produces high mass fragments. [10][11][12][13] |
| Typical Use | General screening, methamphetamine identification. [8][14] | Broad-spectrum amphetamine-type stimulants (ATS). [1][2][9][15][16] | Often used for amphetamines and phencyclidine (PCP). [8] |
| Reaction Conditions | Mild (e.g., 50-70°C for 15-30 min). [8][14]| Moderate (e.g., 70°C for 30 min). [2][9]| Moderate (e.g., 70-95°C for 20-30 min). [2][9][17]|
A study comparing HFBA, PFPA, and TFAA for the analysis of ten amphetamines and cathinones in oral fluid found that PFPA provided the best sensitivity. [1][2][9]Another comparison of five different acylation reagents for analyzing amphetamine-type stimulants in urine also highlighted the effectiveness of these fluorinated anhydrides. [15][16]
Experimental Protocol: A Case Study with HFBA Derivatization
This protocol provides a self-validating system for the quantification of amphetamine in a urine matrix using HFBA derivatization followed by GC-MS analysis. The use of a deuterated internal standard is critical for trustworthy quantification, as it corrects for variations in extraction efficiency and derivatization yield.
1. Reagents and Materials:
-
Heptafluorobutyric Anhydride (HFBA)
-
Amphetamine standard and Amphetamine-d5 internal standard
-
Sodium Hydroxide (NaOH), 1M
-
Ethyl Acetate (GC grade)
-
Methanol (HPLC grade)
-
Certified drug-free urine
-
Vortex mixer, centrifuge, nitrogen evaporator
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine (calibrator, control, or unknown sample) in a glass tube, add 50 µL of Amphetamine-d5 internal standard (e.g., at 1 µg/mL).
-
Add 200 µL of 1M NaOH to basify the sample to a pH > 9. This ensures the amphetamine is in its free base form for efficient extraction into an organic solvent.
-
Add 4 mL of ethyl acetate, cap the tube, and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
3. Derivatization Procedure:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA. [17]2. Cap the tube tightly and vortex briefly to mix.
-
Heat the mixture at 70°C for 30 minutes. [1][2][9]4. After cooling to room temperature, evaporate the excess reagent and solvent to dryness under nitrogen.
-
Reconstitute the final residue in 100 µL of ethyl acetate. The sample is now ready for injection into the GC-MS.
4. GC-MS Parameters (Typical):
-
Injection Volume: 1-2 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Start at 80°C, ramp to 280°C.
-
Mass Spectrometer: Electron Ionization (EI) mode, monitoring characteristic ions for amphetamine-HFBA and its deuterated internal standard.
Chiral Derivatization: Distinguishing Enantiomers
Amphetamine exists as two enantiomers: d-amphetamine (dextroamphetamine) and l-amphetamine (levoamphetamine). The d-isomer is a potent central nervous system stimulant, while the l-isomer has more pronounced cardiovascular effects. Distinguishing between them is crucial, as some over-the-counter medications (e.g., certain nasal inhalers) contain l-methamphetamine, which metabolizes to l-amphetamine, while illicitly produced amphetamine is often a racemic mixture (containing both d and l forms). [4] Chiral derivatization involves reacting the amphetamine enantiomers with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard, achiral GC or LC column.
Caption: Principle of chiral derivatization for enantiomer separation.
Common chiral derivatizing agents include:
-
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (l-TPC): Widely used for the GC-MS analysis of amphetamine enantiomers. It reacts readily to form stable diastereomeric amides that are well-resolved on common GC columns. [18]* Mosher's Acid Chloride (MTPA-Cl): A classical CDA that allows for the isomeric separation of amphetamines, applicable to both GC and LC procedures. [5][19][20]* Marfey's Reagent (FDAA): Particularly useful for LC-based methods. It reacts with amphetamine enantiomers to form diastereomers that can be separated by reversed-phase HPLC and detected by UV absorbance. [4][21][22][23][24]This reagent has proven effective for enantiomeric determination in urine with limits of detection around 0.16 mg/L. [21][22][23]
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS often requires derivatization for amphetamines, modern LC-MS/MS systems can frequently analyze these compounds directly. [25]However, derivatization can still be advantageous in LC-MS for specific purposes:
-
Improving Chromatographic Retention: On reversed-phase columns, derivatization can increase the hydrophobicity of amphetamine, leading to better retention and separation from early-eluting matrix components.
-
Enhancing Ionization: Certain derivatizing agents can introduce functional groups that are more readily ionized by electrospray (ESI), improving sensitivity.
-
Enabling Chiral Separation: As with GC-MS, chiral derivatizing agents like Marfey's reagent are used to form diastereomers that can be separated on a standard C18 column, avoiding the need for expensive chiral LC columns. [4][26]A validated LC-MS/MS method using Marfey's reagent demonstrated linearity for all enantiomers from 1-500 µg/L in plasma and oral fluid. [4]
Conclusion: Selecting the Right Agent for the Job
The choice of a derivatization agent is a critical decision in the method development process for amphetamine quantification. The selection depends entirely on the analytical objective.
-
For high-throughput, routine achiral screening by GC-MS, fluorinated anhydrides are the reagents of choice, with PFPA often providing a slight edge in sensitivity for a broad range of amphetamine-type stimulants. [1][2][9]* For enantiomeric separation ("chiral analysis") to distinguish between licit and illicit use, a chiral derivatizing agent is mandatory. l-TPC is a robust and common choice for GC-MS, while Marfey's reagent is well-suited for LC-MS/MS applications, offering a cost-effective alternative to chiral columns. [4][18][26] Ultimately, the protocol must be rigorously validated according to established guidelines to ensure the data generated is accurate, reliable, and defensible—the cornerstones of scientific integrity in any analytical laboratory. [25][27][28]
References
-
Kankaanpää, A., et al. (2004). Comparison of five derivatizing agents for the determination of amphetamine-type stimulants in human urine by extractive acylation and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 28(5), 349-356. Available at: [Link]
-
Kankaanpää, A., et al. (2004). Comparison of Five Derivatizing Agents for the Determination of Amphetamine-Type Stimulants in Human Urine by Extractive Acylation and Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 28(5), 349–356. Available at: [Link]
-
Ondra, P., et al. (2015). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 623-630. Available at: [Link]
-
Foster, B. S., et al. (1998). Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC. Journal of Analytical Toxicology, 22(4), 265-269. Available at: [Link]
-
Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Restek Advantage. Available at: [Link]
-
Newmeyer, M. N., et al. (2014). Rapid quantitative chiral amphetamines liquid chromatography-tandem mass spectrometry method in plasma and oral fluid with a cost-effective chiral derivatizing reagent. Journal of Chromatography A, 1358, 68-74. Available at: [Link]
-
Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights, 12, 1177390117727533. Available at: [Link]
-
Restek Corporation. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Available at: [Link]
-
Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights, 12. Available at: [Link]
-
Lin, H. R., et al. (2005). Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 29(5), 397-403. Available at: [Link]
-
Singh, S., et al. (2018). A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4076. Available at: [Link]
-
Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights, 12, 1177390117727533. Available at: [Link]
-
Agilent Technologies. (2015). Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS. Available at: [Link]
-
da Silva, A. C. C., et al. (2021). Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography. Journal of Analytical & Pharmaceutical Research, 10(3), 134-140. Available at: [Link]
-
de Souza, D. Z., et al. (2019). Chiral Analysis of Amphetamine and Methamphetamine in Urine by Liquid Chromatography-Tandem Mass Spectrometry Applying Mosher Derivatization. Journal of the Brazilian Chemical Society, 30(9), 1989-1997. Available at: [Link]
-
Foster, B. S., et al. (1998). Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC. Journal of Analytical Toxicology, 22(4), 265-9. Available at: [Link]
-
Yulhasnir, et al. (2021). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. Journal of Physics: Conference Series, 1763, 012039. Available at: [Link]
-
Shinde, B. M., et al. (2013). Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study. Journal of Chromatography B, 928, 98-104. Available at: [Link]
-
Strano-Rossi, S., & Botrè, F. (2009). A rapid method for the extraction and enantiomeric separation of amphetamine-type stimulants. In Recent Advances In Doping Analysis (17). Sport und Buch Strauß. Available at: [Link]
-
Campbell, J. L., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Analytical Science Advances, 1(4), 233-244. Available at: [Link]
-
Ondra, P., et al. (2015). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 623-630. Available at: [Link]
-
Foster, B. S., et al. (1998). Enantiomeric Determination of Amphetamine and Methamphetamine in Urine by Precolumn Derivatization with Marfey's Reagent and HPLC. Journal of Analytical Toxicology, 22(4), 265–269. Available at: [Link]
-
Spiliopoulou, C., et al. (2008). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 1, 39-45. Available at: [Link]
-
Al-Hazmi, G. A., et al. (2018). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science, 30(2), 253-259. Available at: [Link]
-
Kuntz, M. A. (2019). Comparison of Methods for Amphetamine Enantiomer Analysis Using HPLC and 1H-NMR (Master's thesis, University of Central Florida). Available at: [Link]
-
Lee, M. R., et al. (2008). Simultaneous derivatization and extraction of amphetamine and methylenedioxyamphetamine in urine with headspace liquid-phase microextraction. Journal of Chromatography A, 1180(1-2), 1-7. Available at: [Link]
-
Campbell, J. L., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Analytical Science Advances, 1(4), 233-244. Available at: [Link]
-
Shin, H. S., & Donike, M. (1996). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 68(18), 3015-3020. Available at: [Link]
-
Restek Corporation. (2019). Analysis of Amphetamines by LC-MS/MS in Human Urine for High-Throughput Urine Drug Testing Labs. Available at: [Link]
-
Christophersen, A. S., & Rasmussen, K. E. (1979). A convenient derivatization method for the determination of amphetamine and related drugs in urine. Journal of Chromatography B: Biomedical Sciences and Applications, 162(1), 81-87. Available at: [Link]
-
Centini, F., et al. (1996). Rapid Analysis of Amphetamine, Methamphetamine, MDA, and MDMA in Urine Using Solid-Phase Microextraction, Direct On-Fiber Derivatization, and GC-MS. Journal of Analytical Toxicology, 20(5), 349-354. Available at: [Link]
-
Arghavani-Beydokhti, S., et al. (2019). Simultaneous derivatization and extraction of amphetamine and methamphetamine using dispersive liquid–liquid microextraction prior to their analysis using GC-FID in creatine supplements. Analytical Methods, 11(36), 4655-4662. Available at: [Link]
-
Hughes, R. O., et al. (1991). Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride. Journal of Analytical Toxicology, 15(5), 256-259. Available at: [Link]
-
Meyer, M. R., et al. (2014). Accelerated quantification of amphetamine enantiomers in human urine using chiral liquid chromatography and on-line column-switching coupled to tandem mass spectrometry. Journal of Chromatography B, 947-948, 85-90. Available at: [Link]
-
United Nations Office on Drugs and Crime. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. Available at: [Link]
-
Kankaanpää, A., et al. (2004). Enantiomeric Separation and Quantitation of (±)-Amphetamine, (±)-Methamphetamine, (±)-MDA, (±)-MDMA, and (±)-MDEA in Urine Specimens by GC-EI-MS after Derivatization with (R)-(−)- or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride. Journal of Analytical Toxicology, 28(5), 349–356. Available at: [Link]
-
Lindberg, C., et al. (1989). Determination of amines as pentafluoropropionic anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 497, 13-24. Available at: [Link]
-
Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]
-
Bunk Police. (2023). How to Test Amphetamine (such as Adderall). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. researchgate.net [researchgate.net]
- 7. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Comparison of five derivatizing agents for the determination of amphetamine-type stimulants in human urine by extractive acylation and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. benthamopen.com [benthamopen.com]
- 18. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS - Journal of King Saud University - Science [jksus.org]
- 19. researchgate.net [researchgate.net]
- 20. Mosher's acid - Wikipedia [en.wikipedia.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. "Comparison of Methods for Amphetamine Enantiomer Analysis Using HPLC a" by Martin Mai [academicworks.cuny.edu]
- 25. hpst.cz [hpst.cz]
- 26. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [discover.restek.com]
- 27. clinmedjournals.org [clinmedjournals.org]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Phenyl-2-aminopropane-1,1,2,3,3,3-D6 HCl
Introduction: The handling and disposal of isotopically labeled standards, such as Phenyl-2-aminopropane-1,1,2,3,3,3-D6 HCl (also known as rac-Amphetamine-d6 Hydrochloride), demand a rigorous and informed approach. This compound is not merely a chemical reagent; it is an analog of a Schedule II controlled substance. Consequently, its disposal is governed by a dual regulatory framework: the U.S. Drug Enforcement Administration (DEA) to prevent diversion and the Environmental Protection Agency (EPA) to ensure environmental and public safety. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this material, grounded in established regulatory standards and best laboratory practices. Adherence to your institution's specific Environmental Health & Safety (EHS) protocols is paramount and may supersede the guidance provided herein.
Part 1: Core Principles of Disposal: DEA and EPA Mandates
The entire disposal process is predicated on two fundamental objectives: rendering the controlled substance non-retrievable and managing the chemical as hazardous waste.
-
DEA Compliance: The "Non-Retrievable" Standard: The primary goal of DEA regulations is to prevent the diversion of controlled substances.[1] The ultimate standard for disposal is to render the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state as a controlled substance or its analog.[2][3][4] This is a result-oriented standard; the DEA does not mandate a specific method, but the outcome must be irreversible destruction.[3][5]
-
EPA Compliance: "Cradle-to-Grave" Hazardous Waste Management: As a laboratory chemical, this compound is subject to the Resource Conservation and Recovery Act (RCRA).[6] The generator of the waste (the laboratory) is responsible for its management from generation to final disposal.[7] This includes proper identification, containment, labeling, and transfer to a permitted facility. Hazardous chemicals must never be disposed of via standard trash or sewer systems.[8][9][10]
Part 2: Disposal Decision Workflow
The correct disposal procedure depends entirely on the form of the waste. The following diagram illustrates the critical decision points for researchers.
Caption: Decision workflow for selecting the appropriate disposal protocol.
Part 3: Experimental Protocols for Disposal
Protocol A: Disposal of Expired or Unwanted Recoverable Product
This protocol applies to unused or expired vials containing recoverable amounts of the substance.
-
Segregation and Security:
-
Initiate Disposal via Reverse Distributor:
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for disposal.[1]
-
EHS will coordinate with a DEA-registered "reverse distributor," a specialized company authorized to handle and destroy controlled substances.[1][11] Direct disposal by the laboratory is a violation of DEA regulations.
-
-
Documentation and Transfer:
-
Two authorized personnel must be present to witness the transfer and complete all documentation.[1][2]
-
DEA Form 222: As a Schedule II substance analog, a DEA Form 222 is required to transfer the material to the reverse distributor.
-
DEA Form 41: While the reverse distributor performs the final destruction, your lab may need to fill out a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") to document what is being removed from your inventory for destruction.[1]
-
Chain of Custody: Sign the reverse distributor's chain of custody form upon pickup, retain a copy for your records, and file it with your controlled substance logs.[1] These records must be kept for a minimum of two years.[11]
-
Protocol B: Disposal of Non-Recoverable Residue
This protocol applies to empty containers (e.g., vials, ampules) where the remaining substance is minimal and cannot be practically recovered.
-
Verification of "Non-Recoverable" Status:
-
"Non-recoverable" means the residue cannot be drawn out with a syringe or otherwise collected.[1] This is a judgment call that must be made in good faith.
-
If the container is empty after its intended use, the residual amount is considered non-recoverable.
-
-
Container Disposal:
-
The empty container, with its non-recoverable residue, may be discarded in a designated biohazard sharps container or a container for chemically contaminated glass waste.[1][12] This ensures the container is handled safely and ultimately incinerated.
-
Do not attempt to rinse the container into the sink.
-
-
Logistical Documentation:
-
On the corresponding controlled substance usage log, record the final disposition of the container.
-
The balance for that specific container should be "zeroed out" upon its disposal. Separate documentation on a DEA Form 41 is not required for non-recoverable waste if the usage log properly accounts for the container's full use and disposal.[1]
-
Protocol C: Management and Disposal of Spills
This protocol applies to the cleanup debris from an accidental spill.
-
Immediate Safety and Containment:
-
Alert personnel in the area and, if necessary, evacuate.
-
Ensure proper ventilation and don appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Use a chemical spill kit to absorb and neutralize the spilled material. Avoid creating dust if the material is solid.
-
-
Waste Packaging and Labeling:
-
Comprehensive Documentation:
-
Usage Log: Record the amount of material lost in the spill on the substance's usage log.
-
DEA Form 41: The spillage and destruction of this recoverable amount must be recorded on a DEA Form 41.[1] This form requires the signatures of two authorized employees who witnessed the event and the subsequent cleanup.
-
EHS Notification: Report the spill to your institution's EHS office for guidance and to schedule a pickup of the hazardous waste container.
-
Part 4: Summary of Disposal Requirements
| Waste Type | Primary Regulation | Required Action | Key Documentation |
| Recoverable Bulk | DEA (Diversion) & EPA (Hazard) | Transfer to a DEA-registered reverse distributor via EHS.[1][11] | DEA Form 222, DEA Form 41, Chain of Custody, Usage Log.[1] |
| Non-Recoverable Residue | DEA (Accountability) | Discard empty container in sharps/contaminated glass waste.[1][12] | Zero-out balance on Usage Log.[1] |
| Spill Debris | DEA (Diversion) & EPA (Hazard) | Collect in a labeled hazardous waste container for EHS pickup.[1][13] | DEA Form 41, Usage Log, Institutional Spill Report.[1] |
Conclusion
The proper disposal of this compound is a multi-faceted process that requires strict adherence to both DEA and EPA regulations. The core principles are to prevent diversion by ensuring the substance is rendered non-retrievable through authorized channels and to protect personnel and the environment by managing all waste streams as hazardous. Always operate under the guidance of your institution's EHS department, maintain meticulous records, and prioritize safety and compliance in every step.
References
-
How To Safely Dispose of Controlled Substances - Daniels Health. (2024, January 25). Retrieved from [Link]
-
Controlled Substance Destruction Alternatives to Incineration - Federal Register. (2023, October 31). Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide - EPA. Retrieved from [Link]
-
Disposal of Controlled Substances - Federal Register. (2014, September 9). Retrieved from [Link]
-
Summary of DEA Final Rule on Disposal of Controlled Substances - California Pharmacists Association. Retrieved from [Link]
-
Good Laboratory Practices: Waste Disposal - SCION Instruments. Retrieved from [Link]
-
DEA Rule on the Disposal of Controlled Substances - ASHP. (2014, October 20). Retrieved from [Link]
-
Hazardous Waste Manage... - A-State Knowledge Base. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]
-
Hazardous Waste and Disposal - American Chemical Society. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. Retrieved from [Link]
-
Hazardous Waste | US EPA. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]
-
Best Practices for Disposing of Expired Controlled Substances - ACTenviro. (2024, September 25). Retrieved from [Link]
-
Material Safety Data Sheet - Phenylpropanolamine HCl. (2005, October 10). Retrieved from [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs - Unodc. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. Retrieved from [Link]
Sources
- 1. research-compliance.umich.edu [research-compliance.umich.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Federal Register :: Controlled Substance Destruction Alternatives to Incineration [federalregister.gov]
- 4. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 5. ashp.org [ashp.org]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. acs.org [acs.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. actenviro.com [actenviro.com]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. epa.gov [epa.gov]
Mastering the Safe Handling of Phenyl-2-aminopropane-1,1,2,3,3,3-D6 HCl: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the precise and safe handling of specialized chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Phenyl-2-aminopropane-1,1,2,3,3,3-D6 hydrochloride (d6-amphetamine HCl), a deuterated analog of amphetamine. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Understanding the Hazard Landscape
Phenyl-2-aminopropane-1,1,2,3,3,3-D6 HCl is a stable isotope-labeled form of amphetamine hydrochloride. While the deuteration alters its mass for analytical purposes, the fundamental chemical reactivity and toxicological profile are considered to be similar to its non-labeled counterpart. Therefore, it must be handled with the same level of caution.
The primary hazards associated with this compound, as identified in various safety data sheets (SDS), include:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
-
Acute Toxicity: Some sources classify similar compounds as fatal if swallowed or inhaled.[2]
-
Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[2]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2][3]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection and proper use of PPE is the most critical barrier between the researcher and potential exposure. The following is a detailed, step-by-step guide to the required PPE for handling this compound.
Hand Protection: The First Line of Defense
Causality: The crystalline solid nature of this compound poses a direct risk of skin contact.[3] Protective gloves are essential to prevent dermal absorption and local irritation.
Protocol:
-
Glove Selection: Nitrile gloves are a suitable choice, offering good resistance to a range of chemicals.[4] Ensure gloves are powder-free to prevent aerosolization of the compound.[5]
-
Double Gloving: For enhanced protection, especially when handling larger quantities or during procedures with a higher risk of splashing, wearing two pairs of gloves is recommended.[5] The outer glove can be removed immediately in case of contamination, preserving the integrity of the inner glove and minimizing the risk of skin contact.
-
Inspection and Changing: Always inspect gloves for any signs of degradation or perforation before use. Gloves should be changed regularly, at a minimum every 30 to 60 minutes, or immediately if contamination is suspected.[5]
Eye and Face Protection: Shielding from a Critical Threat
Causality: The fine, crystalline nature of the compound increases the risk of accidental eye exposure through splashing or aerosolization, which can lead to serious eye irritation.[1][3]
Protocol:
-
Primary Protection: At a minimum, chemical safety goggles that provide a complete seal around the eyes must be worn.[6][7] Standard safety glasses with side shields do not offer sufficient protection against fine dusts or splashes.
-
Enhanced Protection: When there is a significant potential for splashing, such as during solution preparation or transfers, a full-face shield should be worn in conjunction with safety goggles.[4] This provides an additional layer of protection for the entire face.
Respiratory Protection: Safeguarding Against Inhalation
Causality: Inhalation of the powdered form of this compound can cause respiratory tract irritation.[1] In situations where dust generation is likely, respiratory protection is crucial.
Protocol:
-
Engineering Controls First: The primary method for controlling inhalation exposure is through engineering controls, such as working within a certified chemical fume hood or a glove box.
-
Respirator Selection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is required. For powdered substances, a half-mask or full-facepiece respirator with N95 or higher particulate filters is recommended.[5]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested to ensure a tight seal and receive training on their correct use, maintenance, and limitations.
Protective Clothing: A Barrier for the Body
Causality: To prevent contamination of personal clothing and skin, dedicated protective clothing is necessary.
Protocol:
-
Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times in the laboratory.
-
Gowns: For procedures with a higher risk of contamination, a disposable, solid-front, back-closing gown made of a low-permeability fabric is recommended.[8] Cuffs should be tucked into the inner pair of gloves.
Operational Plan: From Handling to Disposal
A systematic workflow is essential for minimizing risk. The following operational and disposal plans provide a framework for the safe handling of this compound.
Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Spill Response Protocol
In the event of a spill, a calm and methodical response is critical to prevent further contamination and exposure.
Caption: Decision tree for responding to a spill of this compound.
Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
Protocol:
-
Waste Segregation: All materials contaminated with this compound, including used gloves, disposable gowns, weighing papers, and contaminated labware, must be collected in a designated, labeled hazardous waste container.
-
Container Management: The hazardous waste container must be kept closed except when adding waste.[6][7] It should be stored in a well-ventilated, secure area away from incompatible materials.
-
Regulatory Compliance: Disposal of the waste must be conducted in accordance with all applicable federal, state, and local regulations.[9] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. Do not dispose of this chemical down the drain or in regular trash.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₉²H₆H₇N·ClH | [10] |
| Molecular Weight | 177.70 g/mol | [10] |
| Physical State | Solid (Crystals) | [3] |
| Melting Point | 133 - 137 °C | [1] |
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, ensuring the well-being of all laboratory personnel and the integrity of their scientific endeavors.
References
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products. [Link]
-
Material Safety Data Sheet - Phenylpropanolamine HCl. (2005). ScienceLab.com. [Link]
-
Evaluation of internal standards for the analysis of amphetamine and methamphetamine. (1998). Journal of analytical toxicology. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
Common methods for the chiral determination of amphetamine and related compounds I. Gas, liquid and thin-layer chromatography. ResearchGate. [Link]
-
Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Halyard Health. [Link]
-
Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Recommended methods for testing amphetamine and methamphetamine. United Nations Office on Drugs and Crime. [Link]
-
Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. University of Wisconsin-Madison Office of Chemical Safety. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. hsa.ie [hsa.ie]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. (±)-1-Phenyl-2-aminopropane-1,1,2,3,3,3-d6 HCl [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
